3-Methylaminopiperidine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXIRMPBAHTVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647441 | |
| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127294-77-3 | |
| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)piperidine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride for Drug Development Professionals
Abstract
As a foundational scaffold in medicinal chemistry, piperidine and its derivatives are instrumental in the development of novel therapeutics. This technical guide provides a comprehensive overview of 3-Methylaminopiperidine dihydrochloride, a versatile bifunctional building block. This document offers an in-depth exploration of its physicochemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals. By synthesizing technical data with field-proven insights, this guide aims to serve as an essential resource for leveraging this compound in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and the ability to be functionalized at various positions make it an ideal building block for creating molecules with desirable pharmacokinetic and pharmacodynamic profiles. 3-Methylaminopiperidine, in its stable dihydrochloride salt form, offers two distinct points for chemical modification: the endocyclic secondary amine of the piperidine ring and the exocyclic secondary methylamino group. This dual functionality presents a unique opportunity for the construction of complex molecular architectures and the exploration of diverse chemical space, particularly in the development of agents targeting the central nervous system (CNS).
Physicochemical Profile
A thorough understanding of the physical and chemical properties of a starting material is a prerequisite for its effective use in synthesis and formulation. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 127294-77-3 | [3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 187.11 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 199-202 °C | |
| Solubility | Soluble in water (100 mg/mL) | [6] |
| pKa (estimated) | pKa₁ ≈ 8.5-9.5 (methylamino)pKa₂ ≈ 10.5-11.5 (piperidine) | Estimated based on analogous secondary amines. |
Chemical Synthesis and Reactivity
Synthetic Route
A common synthetic approach to 3-methylaminopiperidine involves a multi-step process starting from 3-aminopyridine. This pathway includes formylation, followed by reduction of the formyl group, and subsequent hydrogenation of the pyridine ring to yield the piperidine scaffold. A representative synthetic scheme is outlined below.
Figure 1: Synthetic approach to 3-Methylaminopiperidine.
This synthesis route is advantageous as it starts from a readily available commercial material and employs well-established chemical transformations.[6]
Reactivity and Deprotonation
As a dihydrochloride salt, both nitrogen atoms in this compound are protonated. To engage in nucleophilic reactions, the free base must be generated by treatment with a suitable base. The choice of base and stoichiometry is critical for selective or complete deprotonation, which in turn influences the subsequent reactivity.
Figure 2: Deprotonation workflow for reactivity.
The piperidine nitrogen is generally more basic and less sterically hindered than the methylamino nitrogen, which can allow for some degree of regioselectivity in reactions under carefully controlled conditions.
Experimental Protocols
The following protocols are representative methodologies for the handling and reaction of 3-Methylaminopiperidine.
Preparation of the Free Base
Objective: To generate the free base from the dihydrochloride salt for use in subsequent reactions.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of Na₂CO₃ or K₂CO₃ until the pH is >10.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil.
Causality and Validation: The use of a strong inorganic base ensures complete deprotonation. Extraction into an organic solvent separates the free base from the inorganic salts. The success of the extraction can be monitored by TLC, and the final product should be characterized by NMR to confirm its identity, if a standard is available.
N-Acylation (Representative Protocol)
Objective: To acylate one or both of the amine groups.
Materials:
-
3-Methylaminopiperidine (free base)
-
Acylating agent (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer, ice bath, standard glassware
Procedure:
-
Dissolve the free base of 3-Methylaminopiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 to 2.2 eq depending on desired degree of acylation) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Expertise and Rationale: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[7] The stoichiometry of the acylating agent can be adjusted to influence the selectivity between mono- and di-acylation, though a mixture is often obtained.
N-Alkylation (Representative Protocol)
Objective: To alkylate one or both of the amine groups.
Materials:
-
3-Methylaminopiperidine (free base)
-
Alkylating agent (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, standard glassware
Procedure:
-
To a solution of 3-Methylaminopiperidine free base (1.0 eq) in MeCN or DMF, add finely powdered K₂CO₃ (2.5 eq).
-
Add the alkylating agent (1.1 to 2.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic base and concentrate the filtrate.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Field-Proven Insights: The use of a solid inorganic base like K₂CO₃ in a polar aprotic solvent is a common and effective method for N-alkylation of secondary amines.[8] The reaction temperature and stoichiometry of the alkylating agent are key parameters to control for optimizing the yield of the desired product and minimizing over-alkylation.
Spectral Characterization (Predicted)
While experimental spectra for this compound are not widely published, a predicted analysis based on its structure provides valuable guidance for characterization.
-
¹H NMR: The spectrum is expected to be complex due to the number of protons and potential for diastereotopicity. Key expected signals include:
-
A singlet or doublet for the N-methyl protons.
-
Multiple multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the piperidine ring protons. The protons on carbons adjacent to the nitrogen atoms will be shifted downfield.
-
Broad signals for the N-H protons, which may exchange with D₂O.
-
-
¹³C NMR: The spectrum should show 6 distinct carbon signals:
-
One signal for the N-methyl carbon (around 30-40 ppm).
-
Five signals for the piperidine ring carbons, with those bonded to nitrogen (C2, C6, and C3) appearing further downfield (in the 40-65 ppm range).
-
Safety and Handling
GHS Hazard Statements (based on similar compounds):
-
H302: Harmful if swallowed.[9]
-
H314: Causes severe skin burns and eye damage.[10]
-
H335: May cause respiratory irritation.[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications in Drug Discovery
3-Methylaminopiperidine is a valuable intermediate in the synthesis of complex molecules, particularly those with therapeutic potential. Its structure is found within or is a key precursor to compounds investigated for a range of biological activities.
-
CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system. The ability to functionalize both nitrogens of 3-methylaminopiperidine allows for the creation of libraries of compounds for screening against various CNS targets.
-
Varenicline Synthesis: While not a direct precursor in all reported syntheses, the structural motif of 3-methylaminopiperidine is highly relevant to intermediates used in the synthesis of varenicline, a partial agonist of the nicotinic acetylcholine receptor used in smoking cessation therapies. The chemistry involved in constructing the complex polycyclic system of varenicline often relies on reactions and intermediates analogous to substituted piperidines.
Conclusion
This compound is a potent and versatile building block for modern organic synthesis and medicinal chemistry. Its dual reactive sites, coupled with the well-understood chemistry of the piperidine scaffold, provide a robust platform for the development of novel molecular entities. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic accessibility, reactivity, and safe handling. By understanding these key technical aspects, drug development professionals can effectively integrate this valuable intermediate into their research and development pipelines, accelerating the discovery of new and impactful medicines.
References
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride.
- Google Patents. (n.d.). 3-aminopiperidine derivatives and related nitrogen containing heterocycles.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Google Patents. (n.d.). Synthetic method of piperidine derivative.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- ResearchGate. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Google Patents. (n.d.). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
- Organic Chemistry Portal. (n.d.). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals.
- Wiley Online Library. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
- ResearchGate. (2014). Experimental pKa values, atomic partial charges calculated by MNDO-PM6....
- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
- Organic Syntheses. (n.d.). Benzoyl piperidine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride.
- CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each.
- PubChem. (n.d.). 3-(Methylamino)piperidine dihydrochloride.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- University of Tartu. (n.d.). pKa values bases.
- RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Vistula University. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride.
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
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An In-Depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylaminopiperidine dihydrochloride is a heterocyclic amine of significant interest within the pharmaceutical and chemical research sectors. Its rigid piperidine scaffold, coupled with a reactive secondary amine, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, molecular weight, synthesis, and applications, with a focus on insights relevant to drug discovery and development.
Molecular Structure and Properties
This compound is the hydrochloride salt of 3-methylaminopiperidine. The presence of two equivalents of hydrochloric acid protonates both the secondary amine of the methylamino group and the nitrogen atom within the piperidine ring, forming a stable, crystalline solid.[1]
Molecular Formula: C₆H₁₄N₂·2HCl or C₆H₁₆Cl₂N₂[1][2]
Molecular Weight: 187.11 g/mol [1][2]
CAS Number: 127294-77-3[1]
Appearance: White to almost white crystalline powder[1]
The molecular structure consists of a six-membered piperidine ring with a methylamino substituent at the 3-position. The stereochemistry at the C-3 position is a critical consideration in its application, as different enantiomers can exhibit distinct pharmacological activities.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 197 - 201 °C | [1] |
| Boiling Point | 87 °C at 6 mmHg (for free base) | [1] |
| Density | 1.174 g/cm³ | [1] |
| Solubility | Soluble in water | [3] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that typically begins with a commercially available pyridine derivative.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Methylaminopiperidine
A common synthetic route involves the following key steps, as adapted from available literature[2]:
-
Synthesis of 3-Formamido-pyridine: 3-Aminopyridine is treated with a formylating agent, such as formic acid, to yield 3-formamidopyridine.
-
Synthesis of 3-Methylamino-pyridine: The resulting 3-formamidopyridine is then reduced, for example with a hydride reducing agent, to afford 3-methylaminopyridine.
-
Synthesis of 3-Methylaminopiperidine: The pyridine ring of 3-methylaminopyridine is subsequently reduced via catalytic hydrogenation, often using a platinum or palladium catalyst under a hydrogen atmosphere, to yield the saturated piperidine ring of 3-methylaminopiperidine (the free base).
Experimental Protocol: Conversion to Dihydrochloride Salt
The stable dihydrochloride salt is typically prepared by treating a solution of the 3-methylaminopiperidine free base with hydrochloric acid[4][5]:
-
Dissolve the crude 3-methylaminopiperidine free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble dry hydrogen chloride gas through the solution, while maintaining a cool temperature.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold, anhydrous solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the N-methyl protons, and the N-H protons, with chemical shifts influenced by the protonation state.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching vibrations of the protonated amines, C-H stretching of the alkyl groups, and N-H bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the free base and to study its fragmentation patterns, which can provide further structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[6]
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features allow for its incorporation into molecules targeting a range of biological receptors and enzymes.
-
Central Nervous System (CNS) Agents: The piperidine moiety is a common scaffold in drugs targeting the CNS. This compound serves as a building block for the synthesis of compounds with potential applications in treating neurological and psychiatric disorders.[1]
-
Structure-Activity Relationship (SAR) Studies: The methylamino group provides a convenient handle for further chemical modification, enabling the synthesis of a library of derivatives for SAR studies. This allows researchers to systematically explore how structural changes impact the biological activity of a lead compound.
-
Selective Receptor Ligands: This compound has been utilized in the development of selective ligands for various receptors, including those involved in neurotransmission.[1]
Safety and Handling
General Hazards:
-
Corrosive: As a dihydrochloride salt of an amine, it is expected to be corrosive and can cause burns to the skin, eyes, and respiratory tract upon contact.[8]
-
Hygroscopic: The salt is likely to be hygroscopic, meaning it can absorb moisture from the air. This can affect its physical properties and reactivity.[3]
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. Due to its hygroscopic nature, storage in a desiccator may be necessary.
First Aid Measures:
-
Skin Contact: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry and drug discovery. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.
References
- What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020, February 3).
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).
- Amine and HCl - salt formation reaction - YouTube. (2022, June 6).
- Piperidine: Human health tier II assessment. (2016, February 5).
- Isolation (Recovery) of amines. (n.d.).
- 3-(methylamino)piperidine dihydrochloride (C6H14N2) - PubChemLite. (n.d.).
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents. (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. (n.d.).
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A Technical Guide to the Solubility of 3-Methylaminopiperidine Dihydrochloride for Researchers and Drug Development Professionals
Introduction: Understanding the Critical Role of Solubility in Pharmaceutical Development
3-Methylaminopiperidine dihydrochloride is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its molecular structure offers a scaffold for creating compounds with desired pharmacological profiles. However, the successful application of this intermediate in drug discovery and development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility.
Solubility dictates the ease of handling in a laboratory setting, influences reaction kinetics, and is a critical determinant of a drug candidate's ultimate bioavailability.[2][3] This guide provides an in-depth analysis of the solubility of this compound in aqueous and organic media, offering both established data and predictive insights based on fundamental chemical principles. Furthermore, it presents a standardized protocol for researchers to determine solubility in their own experimental contexts.
Chemical and Physical Properties
A foundational understanding of the key properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 127294-77-3 | [1][4] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [1] |
| Molecular Weight | 187.11 g/mol | [1][5] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 197 - 201 °C | [1] |
Aqueous Solubility: The Power of the Salt Form
3-Methylaminopiperidine is supplied as a dihydrochloride salt, a deliberate chemical modification that profoundly enhances its aqueous solubility. The presence of two amine groups in the parent molecule allows for protonation by hydrochloric acid, resulting in a dicationic species with two chloride counter-ions. This ionic character is the primary driver of its high affinity for polar solvents like water.
The dissolution process in water involves the hydration of the ammonium cations and chloride anions by water molecules. The polar water molecules orient themselves around the ions, forming stabilizing hydration shells that overcome the lattice energy of the solid crystal. This interaction is highly favorable, leading to excellent solubility.
Quantitative Data:
| Solvent | Solubility | Observation | Reference |
| Water | 100 mg/mL | Clear, colorless solution | [4] |
This high water solubility is a significant advantage in many experimental and formulation contexts.
Solubility in Organic Solvents: A Qualitative and Predictive Analysis
While the dihydrochloride salt form ensures high aqueous solubility, it generally reduces solubility in non-polar organic solvents. However, in drug development and organic synthesis, the ability to dissolve in various organic media is often necessary.
Underlying Principles:
The solubility of an amine salt in an organic solvent is a balance between the ionic nature of the salt and the organic character of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. They can solvate both the ammonium cations and the chloride anions to some extent, leading to moderate to good solubility. For instance, the structurally similar methylamine hydrochloride is soluble in methanol and has a quantitative solubility of 29.1 g/100 g in ethanol at 78 °C.[6] It is reasonable to infer that this compound will also exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and are excellent at solvating cations, but are less effective at solvating small anions like chloride. Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7][8] Methylamine hydrochloride shows a solubility of 14 mg/mL in DMSO.[6] Given its utility in dissolving diverse compounds, this compound is expected to have appreciable solubility in DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the ionic salt. Consequently, this compound is expected to be poorly soluble or insoluble in such non-polar organic solvents.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding and solvating both cations and anions. |
| Polar Aprotic | DMSO, DMF | Moderate | High dielectric constant effectively solvates cations. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lacks the polarity to overcome the crystal lattice energy of the salt. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data in a specific solvent system, the isothermal shake-flask method is a reliable and widely accepted technique.[6] This protocol provides a self-validating system for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration suitable for analysis.
-
Determine the concentration of the diluted sample using a validated analytical method, such as HPLC or GC, with a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = (C_diluted * V_total) / V_initial Where:
-
C_diluted is the concentration of the diluted sample.
-
V_total is the total volume of the diluted sample.
-
V_initial is the initial volume of the supernatant taken for dilution.
-
-
Experimental Workflow Diagram:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Conclusion and Field-Proven Insights
The dihydrochloride salt of 3-Methylaminopiperidine exhibits excellent solubility in water, a key attribute for its use in biological assays and as a starting material in aqueous reaction media. While quantitative data in organic solvents is sparse, a predictive understanding based on its ionic character and the nature of the solvent provides a strong framework for experimental design. For synthetic applications requiring non-aqueous conditions, polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, are the most promising candidates for achieving sufficient solubility. The provided experimental protocol offers a robust method for determining precise solubility values in any solvent system, empowering researchers to optimize their specific applications.
References
- PubChemLite. (2026). 3-(methylamino)piperidine dihydrochloride (C6H14N2). PubChemLite. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]
- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride. Amerigo Scientific. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- PubChem. (n.d.). Dimethylformamide. PubChem. [Link]
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). gChem Global. [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
- PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. [Link]
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- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
3-Methylaminopiperidine dihydrochloride melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylaminopiperidine Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 127294-77-3), a critical piperidine-based intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the compound's melting and boiling points. We delve into the causality behind experimental methodologies for determining these values, emphasizing the importance of the dihydrochloride salt form in achieving stability and desirable handling characteristics. The guide includes detailed, field-proven protocols for accurate measurement, discusses factors influencing data variability, and contextualizes the importance of these physical properties for synthesis, purification, and formulation.
Introduction to this compound
Chemical Identity and Significance
This compound is a versatile building block widely employed in medicinal chemistry.[1] Its piperidine scaffold is a privileged structure in drug discovery, appearing in numerous CNS-active agents and other therapeutics. The presence of a secondary amine and a methylamino group at the 3-position allows for extensive derivatization, enabling chemists to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[2] This makes it a key starting material in the synthesis of novel compounds targeting neurological disorders, among other therapeutic areas.[1][2]
The Critical Role of the Dihydrochloride Salt Form
While the free base form of 3-methylaminopiperidine exists, the dihydrochloride salt is the overwhelmingly preferred form for laboratory and industrial applications. The formation of the dihydrochloride salt by treating the basic nitrogen centers with hydrochloric acid provides several distinct advantages:
-
Enhanced Stability: The salt form is typically a stable, crystalline solid, which is less susceptible to degradation from atmospheric CO₂ and oxidation compared to the often-oily and more reactive free base.[1]
-
Improved Handling: Crystalline solids are easier to weigh, transfer, and handle accurately and safely than volatile or viscous liquids.[1]
-
Increased Solubility: The salt form often exhibits improved solubility in polar protic solvents, which can be advantageous for certain reaction conditions and for purification processes like recrystallization.[1]
Understanding that the properties discussed herein pertain to the dihydrochloride salt is fundamental to their correct application in a research context.
Core Physicochemical Properties
The accurate characterization of a pharmaceutical intermediate is the foundation of reproducible and scalable synthesis. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 127294-77-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [1][2] |
| Molecular Weight | 187.11 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 197 - 201 °C | [1] |
| 199 - 200 °C | [2][3][5] | |
| Boiling Point | 87 °C at 6 mmHg | [1][3] |
| Storage Conditions | Room Temperature | [1] |
In-Depth Analysis of Thermal Properties
Melting Point: An Indicator of Purity
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For this compound, the reported range is consistently narrow, typically cited as 197-201 °C or 199-200 °C.[1][2][3][5]
Causality and Experimental Insights:
-
Sharp Melting Range: A sharp range (e.g., 1-2 °C) is indicative of high purity. Impurities disrupt the crystal lattice of the solid, which typically results in both a depression of the melting point and a broadening of the range over which the substance melts.
-
Decomposition: It is common for amine salts to exhibit some decomposition at or near their melting point. Researchers should note any color change (e.g., darkening to yellow or brown) during determination, as this suggests degradation, not just a phase transition. The reported value is therefore a "melting point with decomposition."
Boiling Point: The Necessity of Vacuum
The boiling point is reported as 87 °C at a reduced pressure of 6 mmHg.[1][3] This is a critical distinction. Attempting to determine the boiling point at atmospheric pressure (760 mmHg) would result in significant thermal decomposition of the molecule long before it would boil.
Expertise in Practice: The use of vacuum distillation is standard practice for high-molecular-weight or thermally sensitive compounds. By lowering the ambient pressure, the temperature required to induce boiling is significantly reduced. This allows the compound to vaporize and distill in a controlled manner, preventing the molecular structure from breaking down under excessive thermal stress. The relationship between synthesis, purification, and property validation is paramount, as residual solvents or synthetic byproducts can significantly alter these physical constants.
Caption: Logical workflow from synthesis to physical property validation.
Experimental Determination Protocols
The following protocols represent best practices for the accurate determination of the thermal properties of this compound.
Protocol: Melting Point Determination (Capillary Method)
This method provides a precise value for the melting point range.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the white crystalline powder into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Causality: A small, tightly packed sample ensures uniform heat transfer, leading to a more accurate and sharper observed melting range.
-
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Determination:
-
Heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~175 °C).
-
Reduce the heating rate to 1-2 °C per minute.
-
Causality: A slow heating rate near the melting point ensures the system is in thermal equilibrium, preventing overshoot and allowing for precise observation of the start and end of melting.
-
-
Observation:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.
-
Trustworthiness and Self-Validation: Before running the sample, the apparatus must be calibrated using certified melting point standards (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C). A calibration curve should be plotted to apply a correction factor if the apparatus reads consistently high or low. This ensures the trustworthiness of the obtained data.
Protocol: Boiling Point Determination (Vacuum Distillation)
This protocol is for determining the boiling point at reduced pressure.
Caption: Conceptual diagram of a vacuum distillation apparatus.
Methodology:
-
Apparatus Assembly: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample and Boiling Chips: Place the sample of this compound into the distillation flask along with several boiling chips or a magnetic stir bar.
-
Causality: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, which is critical under vacuum.
-
-
System Seal and Evacuation: Seal the system and slowly open the connection to the vacuum pump. Evacuate the apparatus until the manometer reads a stable pressure of 6 mmHg.
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Observation: Observe the temperature at the thermometer head. The boiling point is the stable temperature recorded when a consistent ring of refluxing condensate is observed on the thermometer bulb and the first drop of distillate collects in the receiving flask.
-
Causality: The thermometer must be positioned correctly (top of the bulb level with the side arm to the condenser) to measure the temperature of the vapor that is in equilibrium with the liquid, which is the definition of boiling point.
-
Conclusion
The melting and boiling points of this compound are defining physical constants that are indispensable for its use in pharmaceutical research. A melting point in the range of 197-201 °C serves as a reliable indicator of sample purity, a prerequisite for reproducible synthetic outcomes. The boiling point of 87 °C at 6 mmHg underscores the compound's thermal sensitivity and dictates that purification by distillation must be performed under vacuum to prevent degradation. The protocols and insights provided in this guide are designed to equip researchers with the technical understanding necessary to verify these properties with confidence, ensuring the integrity of their chemical matter and the success of their drug development programs.
References
- 3-(Methylamino)piperidine dihydrochloride - MySkinRecipes. (URL: [Link])
- Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine - PrepChem.com. (URL: [Link])
- 3-(Methylamino)piperidine Dihydrochloride | C6H16Cl2N2 | CID 24820174 - PubChem. (URL: [Link])
- WO2007112368A1 - Preparation of (r)
- 3-(methylamino)piperidine dihydrochloride (C6H14N2) - PubChemLite. (URL: [Link])
- US20100029941A1 - Preparation of (r)
- 3-(Methylamino)piperidine Dihydrochloride | CAS 127294-77-3 | Chemical-Suppliers. (URL: [Link])
- Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- 3-(Methylamino)piperidine Dihydrochloride, 5g, Each - CP Lab Safety. (URL: [Link])
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A Spectroscopic Guide to the Characterization of 3-Methylaminopiperidine Dihydrochloride
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylaminopiperidine dihydrochloride (CAS 127294-77-3), a key intermediate in pharmaceutical research and development.[1] Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes predicted data, analysis of analogous compounds, and established spectroscopic principles to serve as a robust reference for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a self-validating framework for the structural elucidation of this compound.
Introduction: The Significance of this compound
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and analgesics.[1] Its piperidine scaffold is a common motif in a wide range of biologically active molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various synthetic and analytical procedures.[1]
Accurate structural confirmation is a critical first step in any research endeavor involving this compound. This guide details the expected outcomes from three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The dihydrochloride nature of the salt means both the piperidine ring nitrogen and the methylamino nitrogen will be protonated, significantly influencing the chemical shifts of adjacent protons and carbons.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (D₂O, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 3.5 - 3.7 | m | - |
| H2eq, H6eq | 3.3 - 3.5 | m | - |
| H2ax, H6ax | 3.0 - 3.2 | m | - |
| CH₃ | 2.8 - 2.9 | s | - |
| H5eq | 2.1 - 2.3 | m | - |
| H4eq | 1.9 - 2.1 | m | - |
| H5ax | 1.7 - 1.9 | m | - |
| H4ax | 1.6 - 1.8 | m | - |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.
Interpretation and Rationale:
-
Downfield Shifts: The protons on carbons adjacent to the protonated nitrogens (H2, H3, and H6) are expected to be the most downfield due to the electron-withdrawing inductive effect of the -NH₂⁺- group.
-
Methyl Group: The methyl protons (CH₃) will appear as a singlet, shifted downfield due to the adjacent protonated nitrogen.
-
Complex Multiplicity: The piperidine ring protons will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.
-
Solvent Choice: D₂O is a common solvent for hydrochloride salts. The acidic N-H protons will exchange with deuterium and will likely not be observed, or will appear as a very broad signal.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to the D₂O lock signal.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (HDO, typically ~4.79 ppm).
-
Integrate the signals to determine proton ratios.
-
Diagram: ¹H NMR Assignments
Caption: General workflow for spectroscopic analysis of a chemical compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrometry Data (ESI+)
The analysis will detect the cationic form of the molecule after the loss of the two HCl adducts.
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₁₅N₂]⁺ | 115.1230 |
Note: The mass observed is for the free base protonated, C₆H₁₄N₂ + H⁺.
Interpretation and Rationale:
-
Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 115.12. [2]High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₁₅N₂) by providing a highly accurate mass measurement.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for piperidines involve ring-opening and loss of small neutral molecules.
Diagram: Predicted MS Fragmentation
Caption: Plausible fragmentation pathways for the protonated molecule.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the ion of interest.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the m/z of the molecular ion.
-
If using HRMS, use the instrument software to calculate the elemental composition from the accurate mass.
-
Conclusion
The structural identity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (specifically the amine salt), and mass spectrometry verifies the molecular weight and elemental composition. The predicted data and protocols in this guide offer a comprehensive framework for researchers to acquire and interpret the necessary spectroscopic information, ensuring the identity and purity of this important synthetic intermediate.
References
- Vertex AI Search. (2026).
- Benchchem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.
- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.
- ResearchGate. (2026).
- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- PubChemLite. (n.d.). 3-(methylamino)piperidine dihydrochloride (C6H14N2).
- Chem-Impex. (n.d.). 3-(Methylamino)piperidine dihydrochloride.
- AKSci. (2025). 127294-77-3 3-Methylamino-piperidine dihydrochloride.
- ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum.
- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride.
- BLDpharm. (n.d.). 1228879-37-5|1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride | CAS 639078-61-8.
- ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1 H NMR.
- CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each.
- PubChem. (n.d.). 3-(Methylamino)piperidine Dihydrochloride | C6H16Cl2N2 | CID 24820174.
- R&D Systems. (n.d.). Cyanine 5, SE | Fluorescent Dyes.
- Sigma-Aldrich. (n.d.). (R)-(−)-3-Aminopiperidine dihydrochloride.
- ChemScene. (n.d.). 309962-63-8 | (S)-3-N-Boc-3-(Methylamino)piperidine.
- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-(methylamino)piperidine 97%.
- Doc Brown's Chemistry. (2025). infrared spectrum of methylamine CH5N CH3NH2.
- NIST WebBook. (n.d.). Piperazine dihydrochloride.
- Suzhou Aobai Pharmaceutical. (n.d.). 3-METHYLAMINO-PIPERIDINE DIHYDROCHLORIDE.
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Sources
3-Methylaminopiperidine dihydrochloride synthesis from 3-aminopyridine
An In-Depth Technical Guide to the Synthesis of 3-Methylaminopiperidine Dihydrochloride from 3-Aminopyridine
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry.[1][2] The synthesis commences with the readily available starting material, 3-aminopyridine, and proceeds through a multi-step sequence involving pyridine ring hydrogenation and subsequent N-methylation. This document elucidates the chemical principles, experimental considerations, and detailed protocols for each critical transformation. The causality behind experimental choices, such as catalyst selection and the use of protecting groups, is explained to provide researchers with a deep, actionable understanding of the process.
Introduction and Strategic Overview
3-Methylaminopiperidine and its salts are key structural motifs found in a variety of pharmacologically active agents, particularly those targeting the central nervous system.[2] Its synthesis from simple, inexpensive precursors like 3-aminopyridine is a topic of significant interest for process chemistry and drug development professionals.
The core challenge in this synthesis lies in the selective reduction of the highly aromatic and electron-deficient pyridine ring without compromising the exocyclic amino group. Direct hydrogenation of 3-aminopyridine requires harsh conditions, including high pressures (up to 100 bar) and expensive noble metal catalysts such as platinum, rhodium, or ruthenium.[3][4]
A more efficient and industrially viable strategy involves the protection of the exocyclic amino group prior to hydrogenation. This modification increases the electron density of the pyridine ring, facilitating its reduction under significantly milder conditions. The overall synthetic pathway detailed in this guide follows a logical, four-step sequence:
-
N-Acetylation: Protection of the primary amine of 3-aminopyridine as an acetamide.
-
Catalytic Hydrogenation: Reduction of the N-acetylated pyridine ring to the corresponding piperidine.
-
Reductive N-Methylation: Introduction of the methyl group onto the secondary amine of the piperidine ring intermediate.
-
Deprotection and Salt Formation: Hydrolysis of the acetyl group and concurrent formation of the final dihydrochloride salt.
This approach offers a reliable and scalable route to the target compound, balancing yield, purity, and operational safety.
Overall Synthetic Workflow
Caption: High-level overview of the synthetic pathway.
Part 1: Piperidine Ring Formation
Step 1: N-Acetylation of 3-Aminopyridine
Causality and Rationale: The direct catalytic hydrogenation of 3-aminopyridine is notoriously difficult due to the deactivating effect of the amino group on the aromatic ring and potential catalyst poisoning. By converting the primary amine to an acetamide, the nitrogen's lone pair is delocalized into the carbonyl group, reducing its deactivating influence. This protection strategy makes the pyridine ring more susceptible to reduction and allows the use of less expensive catalysts like palladium on carbon under lower pressures (1-20 bar) compared to the >100 bar often required for the unprotected substrate.[3][5]
Experimental Protocol: Synthesis of N-(pyridin-3-yl)acetamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (10.0 g, 106.3 mmol).
-
Reagent Addition: Add toluene (100 mL) to the flask, followed by the slow, dropwise addition of acetic anhydride (11.9 mL, 127.5 mmol, 1.2 eq) while stirring. An exothermic reaction will be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield N-(pyridin-3-yl)acetamide as a white to off-white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Aminopyridine | 94.12 | 10.0 g | 106.3 | 1.0 |
| Acetic Anhydride | 102.09 | 11.9 mL | 127.5 | 1.2 |
| Toluene | - | 100 mL | - | - |
| Expected Yield | 136.15 | ~13.5 g | ~99.2 | ~93% |
Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)acetamide
Causality and Rationale: With the amino group protected, the pyridine ring can be efficiently reduced to a piperidine ring. Palladium on carbon (Pd/C) is a cost-effective and highly efficient catalyst for this transformation.[3] The reaction is performed under a hydrogen atmosphere. Acetic acid is often used as the solvent as it helps to maintain catalyst activity and can protonate the pyridine nitrogen, further activating the ring towards reduction.
Experimental Protocol: Synthesis of N-(piperidin-3-yl)acetamide
-
Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with N-(pyridin-3-yl)acetamide (10.0 g, 73.4 mmol) and 10% Palladium on Carbon (1.0 g, 10 wt%).
-
Solvent Addition: Carefully add glacial acetic acid (100 mL) to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 10 bar (approx. 145 psi).
-
Reaction: Heat the vessel to 50-60°C and agitate vigorously. The reaction is typically complete within 8-12 hours. Monitor hydrogen uptake to determine completion.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude acetate salt of N-(piperidin-3-yl)acetamide. This crude product can often be used directly in the next step.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| N-(pyridin-3-yl)acetamide | 136.15 | 10.0 g | 73.4 | Starting Material |
| 10% Pd/C | - | 1.0 g | - | Catalyst |
| Glacial Acetic Acid | - | 100 mL | - | Solvent |
| Hydrogen (H₂) | 2.02 | 10 bar | - | Reducing Agent |
| Expected Yield | 142.20 (free base) | Quantitative | ~73.4 | Used crude in next step |
Part 2: N-Methylation and Final Product Formation
The synthesis of the final product requires the N-methylation of the piperidine intermediate. For this transformation, the Eschweiler-Clarke reaction is a superior choice due to its high selectivity, use of inexpensive reagents, and irreversible nature, which drives the reaction to completion.[6][7]
Step 3: N-Methylation via Eschweiler-Clarke Reaction
Causality and Rationale: The Eschweiler-Clarke reaction methylates primary or secondary amines using excess formic acid and formaldehyde.[6][8] The reaction proceeds through the formation of an iminium ion intermediate from the amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide, rendering the reaction irreversible.[6] A key advantage is that the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][9]
Mechanism of Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Experimental Protocol: Synthesis of 3-Methylaminopiperidine
This protocol assumes starting from isolated 3-aminopiperidine, which would be obtained by basifying the crude product from Step 2 and extracting.
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place 3-aminopiperidine (5.0 g, 49.9 mmol).
-
Reagent Addition: Add 90% formic acid (7.6 mL, 199.6 mmol, 4.0 eq) to the flask, followed by 37% aqueous formaldehyde (7.5 mL, 99.8 mmol, 2.0 eq). Addition may be exothermic; cool the flask in an ice bath if necessary.
-
Reaction: Heat the mixture to 90-100°C and maintain at reflux for 6-8 hours. The evolution of CO₂ gas will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (10 mL) and concentrate the mixture to dryness under reduced pressure.
-
Basification & Extraction: Dissolve the residue in water (50 mL) and basify to pH > 12 with solid NaOH or 50% NaOH solution, ensuring the mixture remains cool. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methylaminopiperidine as an oil.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Aminopiperidine | 100.16 | 5.0 g | 49.9 | 1.0 |
| Formic Acid (90%) | 46.03 | 7.6 mL | 199.6 | 4.0 |
| Formaldehyde (37% aq.) | 30.03 | 7.5 mL | 99.8 | 2.0 |
| Expected Yield | 114.19 | ~5.1 g | ~44.7 | ~90% |
Step 4: Formation of this compound
Causality and Rationale: The final step involves converting the free base into its dihydrochloride salt. This is crucial for improving the compound's stability, crystallinity, and handling properties.[1] Both the exocyclic methylamino group and the endocyclic piperidine nitrogen will be protonated. Using a solution of HCl in a non-aqueous solvent like isopropanol or dioxane facilitates the precipitation of the salt in high purity.[5][10]
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve the crude 3-methylaminopiperidine (5.0 g, 43.8 mmol) from the previous step in isopropanol (50 mL) in a 100 mL flask.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane or concentrated HCl (~5.4 mL, ~87.6 mmol, 2.0 eq) dropwise with vigorous stirring.
-
Precipitation: A white precipitate will form immediately. Continue stirring in the ice bath for 1 hour after the addition is complete.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 10 mL) and then with diethyl ether (20 mL).
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield this compound as a white crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Methylaminopiperidine | 114.19 | 5.0 g | 43.8 | 1.0 |
| Hydrochloric Acid | 36.46 | ~87.6 mmol | ~87.6 | ~2.0 |
| Isopropanol | - | 50 mL | - | Solvent |
| Expected Yield | 187.11 | ~7.8 g | ~41.7 | ~95% |
Conclusion
The synthesis of this compound from 3-aminopyridine is a well-established process that hinges on two key transformations: the facilitated hydrogenation of the pyridine ring via N-protection and the selective N-methylation of the resulting piperidine intermediate. The methodologies presented in this guide, particularly the use of N-acetylation to enable Pd/C catalysis and the application of the Eschweiler-Clarke reaction, represent a practical and efficient route for laboratory and potential pilot-scale production. By understanding the underlying chemical principles for each step, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in the field of drug discovery and development.
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A Technical Guide to the Chiral Synthesis of (R)-3-Methylaminopiperidine Dihydrochloride
Abstract
(R)-3-Methylaminopiperidine dihydrochloride is a critical chiral building block in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting neurological disorders and metabolic diseases.[1][2][3] Its biological activity is intrinsically linked to the precise stereochemical configuration at the C3 position, making enantioselective synthesis a paramount objective for pharmaceutical development.[4] This guide provides an in-depth, field-proven methodology for the chiral synthesis of this valuable intermediate. We will depart from a rigid, templated approach to present a scientifically-grounded narrative that emphasizes causality and experimental robustness. The core strategy leverages a powerful biocatalytic desymmetrization for establishing the key stereocenter, followed by a selective chemical modification to complete the synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important molecule.
Retrosynthetic Analysis and Strategy Selection
The synthesis of a chiral molecule like (R)-3-Methylaminopiperidine requires a robust strategy for installing and maintaining the desired stereochemistry. A logical retrosynthetic analysis breaks the target molecule down into simpler, more accessible precursors.
The final dihydrochloride salt is readily formed from the free base. The core challenge lies in the stereoselective formation of the C-N bond at the C3 position and the subsequent selective methylation of that nitrogen atom. Our chosen strategy prioritizes efficiency, scalability, and high stereochemical fidelity by employing a chemo-enzymatic approach.
This strategy begins with the asymmetric synthesis of a key intermediate, (R)-1-Boc-3-aminopiperidine. This is achieved through the highly efficient enzymatic reductive amination of a prochiral ketone. This biocatalytic step is central to the entire process, as it establishes the absolute stereochemistry with exceptional enantioselectivity.[5] Subsequent chemical steps then focus on the selective N-methylation of the primary amine at C3, followed by deprotection to yield the target compound.
Caption: High-level retrosynthetic workflow for (R)-3-Methylaminopiperidine.
Core Synthesis: (R)-1-Boc-3-Aminopiperidine via Asymmetric Transamination
The foundation of this synthesis is the creation of the chiral 3-aminopiperidine scaffold. While classical methods like chiral resolution or synthesis from the chiral pool exist, biocatalytic asymmetric synthesis from a prochiral ketone offers superior efficiency and enantioselectivity.[5][6][7] We utilize an ω-transaminase enzyme, which demonstrates remarkable stereocontrol.
Mechanistic Principle: The Role of ω-Transaminase
ω-Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. The enzyme's chiral active site orients the substrate, N-Boc-3-piperidone, in a specific manner, ensuring that the incoming amino group is delivered to only one face of the ketone. This results in the formation of predominantly one enantiomer of the product amine.[5][8] This method is prized for its mild reaction conditions, high enantiomeric excess (>99% e.e.), and environmentally benign nature.[9]
Experimental Protocol: Enzymatic Reductive Amination
This protocol is adapted from methodologies described in the literature, which have proven to be effective and scalable.[9]
-
Buffer and Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer solution and adjust the pH to 8.5. In a separate container, dissolve the amino donor, isopropylamine, in water and adjust the pH to 8.5 using aqueous HCl.
-
Reaction Setup: To a temperature-controlled reaction vessel (45 °C), add the Tris-HCl buffer. Add dimethyl sulfoxide (DMSO) as a co-solvent to aid substrate solubility, followed by the pH-adjusted isopropylamine solution.
-
Substrate Addition: Dissolve N-Boc-3-piperidone (1.0 equiv.) in a minimal amount of DMSO and add it to the reaction vessel.
-
Enzyme Initiation: Add the ω-transaminase (typically as a lyophilized powder or immobilized on a resin) and the cofactor pyridoxal phosphate (PLP, ~0.01 equiv.).[9]
-
Reaction Monitoring: Maintain the reaction at 45 °C and a pH of 8.5 for approximately 24 hours. The pH can be controlled by the periodic addition of a 20% isopropylamine solution. Monitor the conversion of the ketone to the amine product using a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a crude product, which is often of sufficient purity for the next step.
Data Summary: Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Substrate | N-Boc-3-piperidone | Prochiral ketone, commercially available. |
| Enzyme | ω-Transaminase | Biocatalyst for establishing stereochemistry. |
| Amino Donor | Isopropylamine | Provides the amino group for the transformation. |
| Cofactor | Pyridoxal Phosphate (PLP) | Essential for transaminase activity. |
| Temperature | 45 °C | Optimal temperature for enzyme activity.[9] |
| pH | 8.5 | Optimal pH for enzyme stability and catalysis.[9] |
| Expected Yield | High | Typically >90% conversion. |
| Expected e.e. | >99% | A key advantage of the biocatalytic method.[5] |
Key Transformation: Selective Mono-N-Methylation
With the chiral core established, the next critical step is the selective methylation of the primary amino group at C3 without affecting the Boc-protected secondary amine of the piperidine ring. Direct alkylation can lead to over-methylation and is difficult to control. A highly reliable and selective two-step sequence involving formylation followed by reduction is the preferred industrial method.
Methodology: Formylation and Reduction
This process, a variant of the Eschweiler-Clarke reaction, first converts the primary amine into a formamide. This is a robust reaction that proceeds cleanly. The subsequent reduction of the formamide to the corresponding methylamine is achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The Boc-protected nitrogen is inert under these conditions.
Caption: Detailed reaction scheme for the synthesis of the target molecule.
Experimental Protocol: Synthesis of (R)-1-Boc-3-(methylamino)piperidine
Step A: Formylation
-
Dissolve (R)-1-Boc-3-aminopiperidine (1.0 equiv.) in ethyl formate, which acts as both solvent and reagent.
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction and remove the excess ethyl formate under reduced pressure to yield the crude (R)-1-Boc-3-(formamido)piperidine, which can be used directly in the next step.
Step B: Reduction
-
In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve the crude formamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate in vacuo to yield crude (R)-1-Boc-3-(methylamino)piperidine.
Final Steps: Deprotection and Salt Formation
The final stage of the synthesis involves removing the Boc protecting group from the piperidine nitrogen and converting the resulting free base into its stable dihydrochloride salt.
Mechanism: Acid-Catalyzed Cleavage of the Boc Group
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group specifically designed for its stability in basic and nucleophilic conditions but its lability under acidic conditions. Treatment with a strong acid, such as HCl, protonates the carbonyl oxygen of the Boc group, leading to its collapse and fragmentation into isobutylene, carbon dioxide, and the deprotected amine.
Experimental Protocol: Preparation of (R)-3-Methylaminopiperidine Dihydrochloride
This protocol is analogous to deprotection and salt formation procedures for similar aminopiperidines.[5][10]
-
Dissolve the crude (R)-1-Boc-3-(methylamino)piperidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of hydrochloric acid (a stoichiometric excess, >2.0 equivalents) in an organic solvent, such as 4N HCl in 1,4-dioxane, dropwise to the stirred solution.
-
A white precipitate of the dihydrochloride salt will typically form immediately or upon stirring.
-
Continue stirring the mixture at room temperature for 2-6 hours to ensure complete deprotection and salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold solvent, such as diethyl ether or cold ethyl acetate, to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the final product, (R)-3-Methylaminopiperidine dihydrochloride.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure, showing characteristic shifts for piperidine ring protons and the N-methyl group. |
| ¹³C NMR | Consistent with the number and type of carbons in the structure. |
| Mass Spec (ESI) | m/z corresponding to the molecular ion of the free base [M+H]⁺. |
| Melting Point | A defined melting or decomposition range. |
| Optical Rotation | A specific rotation value confirming the (R)-enantiomer. |
Conclusion
The chemo-enzymatic strategy presented in this guide represents a robust, efficient, and highly stereoselective pathway for the synthesis of (R)-3-Methylaminopiperidine dihydrochloride. By initiating the synthesis with a biocatalytic desymmetrization, the critical C3 stereocenter is installed with near-perfect enantioselectivity. Subsequent chemical transformations, including a selective formylation-reduction sequence and a standard deprotection/salt formation, are reliable and scalable. This methodology provides a clear and validated route for obtaining this high-value pharmaceutical intermediate, meeting the stringent quality and purity demands of the drug development industry.
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A Senior Application Scientist's Guide to the Chiral Synthesis of (S)-3-Methylaminopiperidine Dihydrochloride
Abstract
(S)-3-Methylaminopiperidine serves as a crucial chiral building block in the synthesis of numerous pharmacologically active compounds. Its dihydrochloride salt form ensures stability and ease of handling. Achieving high enantiomeric purity is paramount for its application in drug development, necessitating robust and scalable asymmetric synthetic methods. This technical guide provides an in-depth analysis of a field-proven, reliable strategy for the synthesis of (S)-3-Methylaminopiperidine dihydrochloride, focusing on the asymmetric reductive amination of a suitable piperidone precursor. We will explore the underlying chemical principles, provide a detailed experimental protocol, discuss analytical validation, and contextualize the chosen method against alternative strategies. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of a Chiral Piperidine Core
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] Its rigid, cyclic nature allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The stereochemistry at the C3 position is often decisive for pharmacological activity. The (S)-enantiomer of 3-methylaminopiperidine, in particular, is a key intermediate for various drug candidates.
The synthesis of enantiopure piperidines, however, presents a significant challenge. Classical resolution of racemic mixtures is inherently inefficient, with a maximum theoretical yield of 50%. Therefore, the development of direct asymmetric synthetic routes to access specific enantiomers is of high industrial and academic importance.[3][4] This guide focuses on a practical and efficient asymmetric synthesis that provides the desired (S)-enantiomer with high purity and yield.
Strategic Overview: Pathways to Enantiopure Aminopiperidines
Several strategies can be envisioned for the synthesis of chiral 3-aminopiperidines. Understanding these options provides the necessary context for our choice of a featured protocol.
-
Asymmetric Synthesis from Prochiral Precursors: This is often the most elegant and efficient approach. It involves converting an achiral starting material, such as a piperidone, into a single enantiomer of the product using a chiral catalyst or auxiliary. Methods like asymmetric hydrogenation or reductive amination fall into this category.[3][5][6]
-
Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiopure natural products, such as amino acids (e.g., L-glutamic acid or D-lysine), as starting materials.[2] While effective, these routes can be lengthy, involving multiple protection, deprotection, and functional group manipulation steps.
-
Enzymatic and Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route.[7][8][9] These methods can convert a prochiral ketone into a chiral amine with excellent enantiomeric excess.[3][10] The primary consideration is the availability, stability, and substrate scope of the required enzyme.
-
Resolution of Racemates: This classical approach involves separating a 1:1 mixture of enantiomers using a chiral resolving agent or chiral chromatography. While reliable, it is less atom-economical as one enantiomer is typically discarded.
For this guide, we will focus on asymmetric reductive amination , a robust and scalable method that exemplifies the first strategy. This approach offers excellent control over stereochemistry and is adaptable to industrial-scale production.
Featured Synthesis: Asymmetric Reductive Amination of N-Boc-3-piperidone
This synthetic route proceeds in three main stages: the formation of the key intermediate (S)-tert-butyl methyl(piperidin-3-yl)carbamate, followed by N-methylation, and culminating in deprotection and salt formation. The critical stereochemistry is established during the reductive amination step.
Overall Synthetic Workflow
The pathway begins with the readily available N-Boc-3-piperidone and proceeds through a protected intermediate to the final product.
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Title: The Cornerstone of Modern Therapeutics: A Guide to Key Intermediates in Novel Drug Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey from a promising lead compound to a life-saving therapeutic is paved with complex, multi-step chemical syntheses. At the heart of this process lie the key intermediates : meticulously designed molecules that serve as the foundational building blocks for the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth exploration of the strategic importance, design, and synthesis of these critical compounds. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, examine the pivotal role of chirality, and explore enabling technologies that are revolutionizing the field. Through specific case studies in antiviral and anticancer drug development, this paper will illuminate the blend of scientific rigor and practical insight required to navigate the intricate landscape of modern pharmaceutical synthesis.
The Strategic Role of Intermediates in Drug Development
In pharmaceutical manufacturing, the synthesis of an API is rarely a single reaction. It is a carefully orchestrated sequence of transformations. Intermediates are the stable, isolable compounds formed at each step of this sequence.[1] However, a Key Intermediate or Key Starting Material (KSM) holds a more significant, strategic position.
From a regulatory perspective, the selection of the official "starting material" is a critical decision that marks the point where Good Manufacturing Practice (GMP) standards must be rigorously applied.[2][3] The International Council for Harmonisation (ICH) Q11 guideline provides a framework for this selection, emphasizing that a starting material should be a significant structural fragment of the final drug substance and that multiple chemical transformation steps should occur after its introduction into the process.[4][5] This ensures that impurities from earlier, non-GMP steps have sufficient opportunity to be purged, safeguarding the quality and safety of the final API.[2][6]
The choice of a key intermediate dictates the entire manufacturing process's efficiency, cost, and scalability.[1] A well-designed intermediate can simplify complex reactions, reduce the number of synthetic steps, and ultimately lower the cost of drug manufacturing.[7]
Caption: Decision workflow for selecting a regulatory starting material based on ICH Q11 principles.
The Centrality of Chirality in Intermediate Design
A vast number of therapeutic agents are chiral molecules, existing as non-superimposable mirror images (enantiomers). The biological systems with which they interact—receptors, enzymes, and other proteins—are also chiral. Consequently, different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[8] One enantiomer may be the therapeutically active agent (the eutomer), while the other may be inactive or, in worst-case scenarios, responsible for adverse effects (the distomer).[8]
Therefore, producing enantiomerically pure pharmaceuticals is of paramount importance. This requirement places immense focus on the synthesis of chiral intermediates . The primary strategies for achieving enantiopurity are:
-
Asymmetric Catalysis: This elegant approach uses a small amount of a chiral catalyst (often a metal complex with a chiral ligand) to steer a reaction towards the preferential formation of one enantiomer.[] It is highly efficient and minimizes the production of unwanted isomers, simplifying purification.[]
-
Biocatalysis: This method leverages the exquisite selectivity of enzymes to perform specific chemical transformations.[10] Enzymes operate under mild conditions and exhibit exceptional chemo-, regio-, and stereoselectivity, making them powerful tools for creating complex chiral molecules.[11]
-
Chiral Pool Synthesis: This strategy begins with a readily available, inexpensive, and enantiomerically pure natural product (e.g., an amino acid or sugar) and uses it as a scaffold to build the target molecule.[8]
-
Resolution: In this classical approach, a racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated. The desired enantiomer is then recovered.
The choice of strategy depends on factors like cost, scale, and the specific molecular structure. Asymmetric and biocatalytic methods are increasingly favored for their efficiency and sustainability.[12]
Key Intermediates in Major Therapeutic Areas
The following sections will explore specific examples of key intermediates in the synthesis of groundbreaking antiviral and anticancer agents.
Antiviral Agents: Case Studies in Complexity
The development of antiviral drugs often requires the construction of complex molecular architectures with multiple stereocenters.
A. Oseltamivir (Tamiflu®): The Shikimic Acid Challenge
Oseltamivir is a neuraminidase inhibitor crucial for treating influenza A and B viruses.[13] Its commercial synthesis famously relies on (-)-shikimic acid , a key chiral intermediate sourced from Chinese star anise.[14][15] The dependence on this natural source has, at times, created supply chain vulnerabilities, spurring extensive research into alternative synthetic routes.[1]
The core challenge is the stereospecific installation of three functional groups around a cyclohexene ring. Starting from shikimic acid provides a pre-formed, correctly configured chiral scaffold.[13]
Caption: Simplified synthetic pathway for Oseltamivir highlighting the key intermediate.
B. Nirmatrelvir (in Paxlovid™): Building a Protease Inhibitor
Nirmatrelvir is the active component of Paxlovid, an oral antiviral for treating COVID-19.[16] It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease. Its synthesis involves the coupling of several complex, non-standard amino acid derivatives.[17]
Two critical intermediates are a bicyclic proline methyl ester analog (possessing three chiral centers) and a chiral amino acid derivative that forms the core of the molecule.[17][18] The synthesis hinges on precise amide bond formation, often requiring specialized coupling reagents like HATU or EDCI with catalytic HOPO to ensure high yields and prevent racemization.[16][19] The final step involves the careful dehydration of a primary amide to form the nitrile "warhead" that covalently binds to the target protease.[18]
Table 1: Comparison of Amide Coupling Conditions for Nirmatrelvir Intermediate T18
| Coupling Reagent | Additive | Solvent | Typical Yield | Reference |
| HATU | DIPEA, NMM | DMF | ~50% (crude) | [18] |
| EDCI | HOPO | MEK / THF | >84% | [16][17] |
Anticancer Agents: Precision in Targeting
The era of targeted cancer therapy demands the synthesis of highly specific molecules that can interact with particular oncogenic proteins.
A. Imatinib (Gleevec®): A Revolution in CML Treatment
Imatinib was a transformative drug for chronic myeloid leukemia (CML), targeting the Bcr-Abl tyrosine kinase. Its synthesis is a prime example of convergent design, where different fragments of the molecule are prepared separately and then joined together.
A key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . The industrial synthesis of this fragment begins with a simple, commercially available raw material: 2-methyl-5-nitroaniline .[20][21]
Experimental Protocol: Synthesis of a Key Imatinib Intermediate
This protocol describes the initial steps toward the core pyrimidine structure of Imatinib.
Step 1: Guanidine Formation
-
Reactants: 2-methyl-5-nitroaniline, cyanamide (NH₂CN), concentrated hydrochloric acid.[22]
-
Procedure: A mixture of 2-methyl-5-nitroaniline and 50% aqueous cyanamide in ethanol is heated to approximately 70°C.[22]
-
Concentrated HCl is added dropwise, and the mixture is refluxed for 3 hours.[22]
-
Workup: After reaction, the mixture is cooled, and nitric acid is added to precipitate 2-methyl-5-nitrophenyl-guanidine nitrate. The solid is filtered, washed with ethanol, and dried.
-
Causality: The acid-catalyzed reaction of the aniline with cyanamide forms the guanidinium salt, a crucial functional group for the subsequent cyclization step. Precipitating as the nitrate salt allows for effective isolation and purification.
Step 2: Pyrimidine Ring Formation (Cyclization)
-
Reactants: 2-methyl-5-nitrophenyl-guanidine nitrate, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, potassium hydroxide (KOH).[22]
-
Procedure: The guanidine salt and the enaminone are dissolved in ethanol. KOH is added, and the mixture is refluxed for approximately 18 hours.[22]
-
Workup: The reaction is cooled, and the product, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, precipitates. It is filtered, washed with isopropanol and then water until neutral, and dried.
-
Causality: This is a base-catalyzed condensation-cyclization reaction. The guanidine acts as a binucleophile, reacting with the enaminone to form the stable six-membered pyrimidine ring, which is the core scaffold of Imatinib.
The subsequent steps involve the reduction of the nitro group to an amine, followed by coupling with the other fragments of the final drug.[21]
Enabling Technologies in Intermediate Synthesis
Innovation in synthetic chemistry is constantly providing more efficient, safer, and greener ways to produce pharmaceutical intermediates.
A. Biocatalysis: Nature's Solution to Selectivity
As previously mentioned, enzymes are highly effective catalysts. In industry, they are used for more than just chiral resolutions. For example, in the synthesis of the anti-diabetic drug Sitagliptin, Merck replaced a rhodium-catalyzed asymmetric hydrogenation with a highly engineered transaminase enzyme.[10][11] This biocatalytic step directly converts a ketone precursor into the desired chiral amine with exceptional enantiomeric excess (>99.9%), eliminating the need for high-pressure hydrogenation and costly heavy metal catalysts.[10]
B. Continuous Flow Chemistry: A Paradigm Shift in Manufacturing
Traditional "batch" manufacturing involves sequential reactions in large vats. Continuous flow chemistry uses a system of pumps and tubes or microreactors to perform reactions in a continuous stream.[23][24] This approach offers significant advantages:
-
Enhanced Safety: Small reaction volumes minimize the risk associated with highly exothermic or hazardous reactions.[25][26]
-
Superior Control: Precise control over temperature, pressure, and reaction time leads to higher yields and purities.[23]
-
Scalability: Scaling up production is a matter of running the system for longer, rather than using larger, more expensive reactors.[24]
-
Automation: Flow systems can be fully automated, integrating reaction, workup, and purification steps, which is ideal for multi-step syntheses without isolating intermediates.[23]
The synthesis of Imatinib has been successfully adapted to a continuous flow process, avoiding the manual handling of intermediates and allowing the pure drug to be synthesized in less than a day.[27]
Case Study: Atorvastatin (Lipitor®) and its Chiral Side Chain
Atorvastatin was a blockbuster drug for lowering cholesterol.[28] Its efficacy relies on a specific chiral side chain that mimics the natural substrate of the HMG-CoA reductase enzyme. A key intermediate in its synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .[29][30] The synthesis of this intermediate is a masterclass in stereocontrol.
Numerous routes have been developed, but a common strategy involves an asymmetric hydrogenation of a β-ketoester to set one of the key stereocenters.[29]
Table 2: Key Data for Asymmetric Hydrogenation Step
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Yield | Reference |
| Ru-BINAP Complex | N-Cbz-β-aminoethyl-β-ketoester | >98% | High | [29] |
| KRED Enzyme | 4-chloro-3-ketobutanoate ester | >99% | High | [10] |
This chiral intermediate contains the correct (4R, 6R) stereochemistry required for the final API.[29] It is then elaborated through several steps before being coupled to the pyrrole core of the molecule in the final stages of the synthesis (Paal-Knorr synthesis).[28][31] The use of the acetonide protecting group (the 1,3-dioxane ring) is a classic strategy to shield the 1,3-diol functionality during subsequent chemical transformations.[32]
Conclusion and Future Outlook
Key intermediates are far more than mere stepping stones in a synthetic sequence; they are the strategic linchpins that determine the feasibility, efficiency, and quality of therapeutic agent manufacturing. The relentless pursuit of enantiopurity, driven by the biological necessity of stereospecific interactions, has made chiral intermediates a central focus of process chemistry.
The future of intermediate synthesis will be shaped by the continued integration of enabling technologies. The precision of biocatalysis , combined with the safety and scalability of continuous flow chemistry , will allow for the creation of increasingly complex molecules through more sustainable and cost-effective processes.[7] As medicine trends towards more personalized and targeted therapies, the demand for novel, sophisticated intermediates will only grow, ensuring this field remains a vibrant and critical area of scientific innovation.
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A Guide to 3-Methylaminopiperidine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs.[1][2] This guide delves into a specific, highly functional derivative: 3-Methylaminopiperidine dihydrochloride. We will explore its fundamental physicochemical properties, synthetic accessibility, and, most critically, its strategic role as a versatile building block in drug design. Through a detailed case study of the DPP-4 inhibitor Trelagliptin and an examination of its broader applications, this document will illuminate why this scaffold is a valuable asset for researchers, scientists, and drug development professionals. We will dissect the causality behind its use, providing actionable protocols and structural insights to empower rational drug design.
Introduction: The Significance of the Piperidine Scaffold
Saturated heterocyclic rings are foundational motifs in medicinal chemistry, offering a three-dimensional architecture that allows for precise spatial orientation of pharmacophoric groups.[3] Among these, the piperidine scaffold is preeminent, found in drugs spanning CNS disorders, oncology, and infectious diseases.[1][4] Its advantages are manifold:
-
Structural Rigidity: The chair-like conformation limits the number of rotatable bonds, reducing the entropic penalty upon binding to a biological target.
-
Physicochemical Modulation: The basic nitrogen atom can be a key hydrogen bond acceptor or can be protonated at physiological pH, enhancing aqueous solubility.[1]
-
Synthetic Tractability: A wealth of synthetic methods allows for controlled functionalization at various positions around the ring.[2]
This compound emerges as a particularly valuable building block. The dihydrochloride salt form ensures stability and enhances solubility for reaction setup.[5] The core structure presents two distinct points for chemical modification: the secondary piperidine nitrogen and the secondary methylamino group, allowing for the construction of complex molecules with precise vectoral orientation.
Physicochemical and Structural Properties
Understanding the intrinsic properties of a building block is paramount for predicting its influence on a final drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₆H₁₄N₂·₂HCl | Provides the elemental composition. |
| Molecular Weight | 187.11 g/mol | Low molecular weight, ideal for fragment-based approaches and keeping final compounds within Lipinski's Rule of Five.[6] |
| Form | Dihydrochloride Salt | Crystalline solid, stable, and typically soluble in polar protic solvents, facilitating handling and reaction setup.[5] |
| pKa (Predicted) | ~10-11 (Piperidine N), ~10.5-11.5 (Methylamino N) | Both nitrogen atoms will be protonated at physiological pH (7.4), making the scaffold a dication. This has profound implications for solubility and target interaction (e.g., forming salt bridges with acidic residues like aspartate or glutamate). |
| XlogP (Predicted) | -0.1 | The negative value for the free base indicates high hydrophilicity, which can improve the solubility of larger, more lipophilic molecules it is incorporated into.[7] |
The key takeaway is that this scaffold introduces basicity and polarity, which can be leveraged to balance the lipophilicity of other pharmacophoric elements, ultimately enhancing the "drug-likeness" of the molecule.
Role as a Core Scaffold in Drug Design: The Case of Trelagliptin
The most prominent example showcasing the utility of 3-Methylaminopiperidine is in the synthesis of Trelagliptin (Zafatek®) , a long-acting inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8][9]
The DPP-4 Target and Mechanism of Action
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP.[10][11] These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, "gliptin" drugs prolong the action of incretins, leading to better glycemic control.[12][13]
Structural Role of the Piperidine Moiety in Trelagliptin
In Trelagliptin, the (R)-3-aminopiperidine moiety (derived from its precursor) serves as the central scaffold that correctly positions the other key binding elements into the DPP-4 active site.
-
The Amino Group: The free amino group of the piperidine ring is crucial. It forms key hydrogen bonding interactions with the side chains of two glutamate residues (Glu205, Glu206) and a tyrosine (Tyr662) in what is known as the S2 subsite of the enzyme.[11] This interaction anchors the inhibitor within the active site.
-
The Piperidine Ring: The ring itself acts as a rigid linker, connecting the S2-binding amino group to the uracil moiety which interacts with other parts of the enzyme.
-
The Piperidine Nitrogen: This nitrogen is used as the attachment point for the cyanobenzyl-uracil portion of the molecule, which occupies the S1 hydrophobic pocket of the enzyme.[11]
The diagram below illustrates the logical relationship of the 3-aminopiperidine core in linking the key pharmacophores of Trelagliptin for effective DPP-4 inhibition.
Caption: Role of the 3-aminopiperidine core in Trelagliptin.
This strategic use of the scaffold is a prime example of rational drug design. The choice of the (R)-enantiomer is critical for achieving the correct stereochemical orientation for optimal binding.[8][14]
Synthetic Utility and Experimental Protocol
This compound is a versatile intermediate. The differential reactivity of its two nitrogen atoms can be exploited. The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the N-methyl group, allowing for selective reactions. However, in many syntheses, one amine is protected to ensure regioselectivity. For instance, in some Trelagliptin syntheses, (R)-3-Boc-aminopiperidine is used to ensure the piperidine nitrogen reacts first, after which the Boc protecting group is removed.[15]
Representative Protocol: Amide Coupling
This protocol describes a standard amide bond formation, a cornerstone reaction in medicinal chemistry, using 3-methylaminopiperidine. We will assume the goal is to acylate the more reactive piperidine nitrogen.
Objective: To synthesize N-benzoyl-3-(methylamino)piperidine.
Reaction Scheme: (3-Methylaminopiperidine) + (Benzoyl Chloride) --[Base]--> (N-Benzoyl-3-(methylamino)piperidine)
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1.0 equivalent of this compound in anhydrous DCM.
-
Basification: Cool the suspension to 0 °C using an ice bath. Add 2.2 equivalents of a non-nucleophilic base like TEA. The extra equivalent is to neutralize the second HCl salt. Stir for 15-20 minutes. Causality: This step generates the free base in situ, which is the active nucleophile. Using a tertiary amine base prevents it from competing in the acylation reaction.
-
Acylation: Slowly add 1.05 equivalents of benzoyl chloride dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid and the amine hydrochloride salt formed. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes water-soluble byproducts and salts, while the brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the resulting crude oil or solid by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The workflow for this synthesis is depicted below.
Caption: Standard workflow for an amide coupling reaction.
Broader Applications and Future Perspectives
While the DPP-4 inhibitor class is a major application, the 3-Methylaminopiperidine scaffold is not limited to this area. It is actively used in research targeting:
-
Neurological Disorders: Its structural similarity to bioactive piperidines makes it a valuable intermediate for agents targeting CNS receptors like serotonin, dopamine, and sigma receptors.[5][6]
-
Oncology: The piperidine ring is a common feature in many kinase inhibitors and other anti-cancer agents.[16]
-
Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic modification at two distinct points, making it ideal for exploring SAR.[6] For example, chemists can install a variety of groups on the piperidine nitrogen while keeping the methylamino group constant (or vice-versa) to probe interactions with a target protein.
The future of this scaffold lies in its use in creating more complex, three-dimensional molecules for fragment-based drug discovery (FBDD).[17] Its inherent 3D shape and functional handles make it an excellent starting point for building novel chemical entities that can explore previously "undruggable" protein-protein interaction sites.
Conclusion
This compound is more than just a simple chemical reagent; it is a strategically valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic versatility, and proven success in a marketed drug like Trelagliptin underscore its importance. By providing a rigid, three-dimensional core with dual functionality, it enables medicinal chemists to design and synthesize complex molecules with enhanced drug-like properties. Understanding the rationale behind its use, as demonstrated in the DPP-4 inhibitor case study, empowers researchers to leverage this and similar scaffolds to accelerate the discovery of the next generation of therapeutics.
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The Strategic Role of 3-Methylaminopiperidine Dihydrochloride in Advancing Neuropharmacological Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylaminopiperidine dihydrochloride has emerged as a pivotal structural motif in the landscape of neuropharmacology. Its unique stereochemical and electronic properties make it a versatile scaffold for the synthesis of a new generation of central nervous system (CNS) agents. This technical guide provides a comprehensive overview of the applications of this compound, delving into its synthesis, chemical characteristics, and its instrumental role as a key intermediate in the development of novel therapeutics for neurological disorders. We will explore its utility in structure-activity relationship (SAR) studies and provide detailed, field-proven experimental protocols for evaluating the neuropharmacological profile of its derivatives.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs and clinical candidates targeting the CNS.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.[2] Furthermore, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with biological targets.[2]
This compound, with its secondary amine and a methyl group at the 3-position, offers a unique combination of features for medicinal chemists. The methyl group introduces a chiral center, allowing for the exploration of stereospecific interactions with receptors and enzymes. The secondary amine provides a reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in drug discovery workflows.
| Property | Value | Reference |
| CAS Number | 127294-77-3 | [3][4] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [3] |
| Molecular Weight | 187.11 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 197 - 201 °C | [3] |
| Solubility | Soluble in water | [6] |
The synthesis of 3-methylaminopiperidine has been approached through various routes, often starting from readily available precursors. One common strategy involves the reduction of a corresponding pyridyl precursor. A patented process, for instance, describes a multi-step synthesis starting from 3-formamido-pyridine, which is then converted to 3-methylamino-pyridine and subsequently reduced to 3-methylaminopiperidine.[7] This method is highlighted for its relatively few steps and high yield, making it suitable for industrial-scale production.[7]
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and as a reactant in subsequent synthetic steps.[3]
Applications in Neuropharmacology: A Versatile Building Block
The primary application of this compound in neuropharmacology is as a key intermediate in the synthesis of novel CNS agents.[3][8] Its structural features allow for its incorporation into molecules targeting a range of neurological and psychiatric conditions, including depression, anxiety, and psychosis.[8]
Targeting Neurotransmitter Systems
The piperidine scaffold is a common feature in ligands for various neurotransmitter receptors and transporters. Derivatives of 3-methylaminopiperidine can be designed to interact with key players in neurotransmission, such as:
-
Serotonin (5-HT) Receptors: Modulation of the serotonergic system is a cornerstone of treatment for depression and anxiety. The 3-methylaminopiperidine moiety can be incorporated into molecules designed to selectively target specific 5-HT receptor subtypes.
-
Dopamine (DA) Receptors: The dopaminergic system is implicated in psychosis, addiction, and motor control. The piperidine scaffold can serve as a basis for the development of dopamine receptor agonists or antagonists.
-
Sigma Receptors: These receptors are involved in a variety of cellular functions and are considered targets for the treatment of psychosis and neuropathic pain. The structural features of 3-methylaminopiperidine make it a suitable starting point for the synthesis of sigma receptor ligands.[8]
Role in Structure-Activity Relationship (SAR) Studies
The ease of modification of the methylamino group makes this compound an excellent tool for systematic SAR studies.[8] By synthesizing a series of analogs with different substituents on the nitrogen atom, medicinal chemists can probe the steric and electronic requirements of a biological target. This iterative process of synthesis and biological testing allows for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Experimental Protocols for Neuropharmacological Evaluation
The following section outlines key experimental workflows for assessing the neuropharmacological profile of novel compounds derived from this compound.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of synthesized compounds for specific CNS receptors.
Methodology:
-
Membrane Preparation:
-
Obtain brain tissue (e.g., rat cortex, hippocampus) or cultured cells expressing the receptor of interest.
-
Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Radioligand Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-Citalopram for the serotonin transporter), and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure a robust and reliable signal.
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
-
Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.
Workflow Diagram:
Caption: Workflow for In Vitro Receptor Binding Assay.
In Vivo Behavioral Models
Objective: To assess the effects of synthesized compounds on animal behavior relevant to CNS disorders.
Example: Forced Swim Test (FST) for Antidepressant Activity
Methodology:
-
Animal Acclimation:
-
House mice or rats in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment to minimize stress.
-
-
Drug Administration:
-
Administer the test compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test.
-
-
Forced Swim Test:
-
Place each animal individually in a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
Record the animal's behavior for a set period (e.g., 6 minutes).
-
Score the duration of immobility (floating passively) during the last 4 minutes of the test.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in immobility time in the drug-treated group is indicative of potential antidepressant-like activity.
-
Causality Behind Experimental Choices:
-
Pre-test Acclimation: This is crucial to reduce the variability in behavioral responses due to stress.
-
Water Temperature: The water is maintained at a thermoneutral temperature to avoid inducing hypothermia, which could confound the results.
-
Scoring Immobility: Immobility is considered a behavioral correlate of despair or learned helplessness, and its reduction by a drug suggests a potential antidepressant effect.
Workflow Diagram:
Caption: Workflow for the Forced Swim Test.
Safety and Toxicology
While this compound is a valuable research tool, it is important to handle it with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and eye irritation.[9][10][11] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]
Conclusion
This compound represents a cornerstone for innovation in neuropharmacology. Its versatile chemical nature and strategic placement of functional groups provide a robust platform for the design and synthesis of novel CNS-active compounds. By leveraging its unique properties in well-designed SAR campaigns and employing rigorous in vitro and in vivo evaluation protocols, researchers can continue to unlock the therapeutic potential of the piperidine scaffold and develop next-generation treatments for a wide range of neurological and psychiatric disorders.
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- 7. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 8. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]
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- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. capotchem.cn [capotchem.cn]
Use of 3-Methylaminopiperidine dihydrochloride as a building block in organic synthesis
An In-Depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of FDA-approved drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. Within this class, this compound has emerged as a particularly valuable and versatile building block. Its structure, featuring a secondary amine within the piperidine ring and a secondary methylamino group at the 3-position, offers two distinct points for chemical modification. This dual functionality allows for the systematic construction of complex molecular architectures and the fine-tuning of pharmacological properties required for modern drug discovery.[1][2]
This guide serves as a technical resource for scientists, providing an in-depth look at the physicochemical properties, core synthetic transformations, and strategic applications of this compound. The protocols and insights herein are grounded in established chemical principles to empower researchers in leveraging this building block to its full potential, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1][3]
Physicochemical Properties and Handling
3-Methylaminopiperidine is typically supplied as a dihydrochloride salt, which enhances its stability and shelf-life, making it a readily available white to off-white crystalline powder.[3] Understanding its properties is critical for successful experimental design.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 127294-77-3[3][4][5] |
| Molecular Formula | C₆H₁₄N₂·2HCl[3] |
| Molecular Weight | 187.11 g/mol [3][5] |
| Appearance | White to almost white crystalline powder[3] |
| Melting Point | 197 - 201 °C[3] |
| Solubility | Soluble in water[6] |
| Purity | ≥ 95-98% (GC)[3][6] |
Handling the Dihydrochloride Salt: A Critical First Step
The dihydrochloride form means that both nitrogen atoms are protonated. To engage them in nucleophilic reactions, they must be deprotonated to the free base form. This is a crucial and non-negotiable step in any reaction protocol.
-
Causality: Failure to add a sufficient amount of base will result in no reaction, as the protonated amines are non-nucleophilic. At least two molar equivalents of a non-nucleophilic base are required to neutralize the dihydrochloride salt. A third equivalent is often needed to scavenge acid generated during the reaction itself (e.g., in acylation with acyl chlorides).
-
Common Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃) are typically used. The choice depends on the reaction solvent and sensitivity of other functional groups.
Caption: Liberation of the nucleophilic free base from its salt form.
Core Synthetic Transformations: A Practical Guide
The utility of this compound stems from the predictable reactivity of its two secondary amine functionalities. While regioselectivity can be a challenge, it also presents an opportunity for creating diverse derivatives. The exocyclic methylamino group is generally less sterically hindered and can exhibit higher nucleophilicity, often reacting preferentially under kinetically controlled conditions.
Amide Bond Formation via N-Acylation
This is one of the most fundamental transformations, used to introduce acyl groups and build complex amides.
-
Expertise & Causality: The reaction can be performed with acyl chlorides or by using standard peptide coupling reagents with carboxylic acids. When using highly reactive acyl chlorides, the reaction is fast and often shows a preference for the less hindered exocyclic amine. Using coupling agents (e.g., EDC, HATU) allows for more controlled conditions but may yield mixtures of mono-acylated and di-acylated products, requiring careful chromatographic separation. The choice of solvent is critical; polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are preferred to ensure solubility of all components.
Experimental Protocol: Acylation with an Acyl Chloride
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvation: Add anhydrous DCM (approx. 0.1 M concentration).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.2 - 3.0 eq) dropwise. Stir for 15-20 minutes. A clear solution should form as the free base is liberated.
-
Acylation: Dissolve the acyl chloride (1.0-1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired amide product.
Caption: General workflow for the N-acylation reaction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
-
Expertise & Causality: This reaction allows for the introduction of a wide variety of alkyl groups onto either nitrogen. The choice of reducing agent is key to ensuring a self-validating and high-yielding protocol. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the carbonyl starting material but reactive enough to reduce the intermediate iminium ion formed upon condensation of the amine and carbonyl. This selectivity prevents side reactions and simplifies the procedure, often allowing for a one-pot reaction. Acetic acid is frequently used as a catalyst to promote iminium ion formation.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Setup: To a flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Solvation: Add Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M).
-
Deprotonation: Add Triethylamine (2.2 eq) and stir for 20 minutes.
-
Iminium Formation: Add glacial acetic acid (1.0 eq) and stir for 30-60 minutes at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., EtOAc or DCM).
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography to yield the N-alkylated product.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][3] Its structural features are directly linked to its utility in creating potent and selective therapeutic agents.
-
CNS Agents: The piperidine core is a well-established scaffold for CNS-active drugs. This building block has been instrumental in developing compounds for depression, anxiety, and psychosis.[1]
-
Structure-Activity Relationship (SAR) Studies: The dual amine functionality provides two independent handles for modification.[1] This allows medicinal chemists to systematically explore the chemical space around the core scaffold. For example, the piperidine nitrogen can be functionalized to modulate solubility and cell permeability, while the exocyclic amine can be modified to interact with a specific pocket of a target receptor.[3]
-
Receptor Ligands: It is commonly used to produce selective ligands for key neurotransmitter receptors, including serotonin, dopamine, and sigma receptors.[1]
-
Antimicrobials: Its utility extends beyond CNS targets; it has been identified as a key intermediate in the synthesis of certain fluoroquinolone antimicrobials, such as Q-35.[7]
Caption: Strategic application of the building block in drug discovery.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its dual functionality, combined with the proven biological relevance of the piperidine scaffold, provides a reliable platform for the discovery of novel bioactive molecules. By understanding the principles behind its handling and reactivity—specifically the necessity of liberating the free base and controlling the regioselectivity of subsequent reactions—researchers can efficiently generate libraries of diverse compounds for biological screening. Its successful application in developing CNS agents and other therapeutics underscores its standing as an essential building block for the modern drug development professional.
References
- 3-(Methylamino)piperidine Dihydrochloride, 5g, Each - CP Lab Safety. [Link]
- 3-Methylamino-piperidine dihydrochloride - Amerigo Scientific. [Link]
- 3-(Methylamino)piperidine dihydrochloride - MySkinRecipes. [Link]
- Synthesis process of 3-methylamino-piperidine - Google P
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- 6. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]
- 7. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
The Strategic Role of 3-Methylaminopiperidine Dihydrochloride in the Genesis of Advanced Antibacterial Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel molecular scaffolds and synthetic pathways to generate next-generation antibacterial agents. Within this landscape, chiral precursors play a pivotal role in defining the specificity and efficacy of new drug candidates. 3-Methylaminopiperidine dihydrochloride has emerged as a crucial building block, particularly in the synthesis of advanced fluoroquinolones. This technical guide provides a comprehensive analysis of the strategic importance of this compound, its synthesis, and its application as a precursor in the development of potent antibacterial agents. We will delve into the synthesis of the clinically significant antibiotic, Garenoxacin, as a prime exemplar of the utility of this precursor. Furthermore, we will explore the intricate mechanism of action of the resulting antibacterial agents, present detailed experimental protocols, and provide a robust body of supporting data and references to empower researchers in this critical field.
Introduction: The Imperative for Novel Antibacterial Precursors
The relentless evolution of drug-resistant pathogens poses a formidable challenge to global health. The chemical scaffold of an antibacterial agent is a primary determinant of its spectrum of activity, potency, and susceptibility to resistance mechanisms. The piperidine ring, a ubiquitous heterocyclic motif in medicinal chemistry, has been extensively utilized in the design of bioactive molecules due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification.
Among piperidine derivatives, 3-methylaminopiperidine, particularly in its chiral forms, offers a unique combination of structural features that are highly desirable in the design of potent antibacterial agents. The presence of a chiral center and a secondary amine provides opportunities for stereospecific interactions with biological targets and for the introduction of diverse side chains, respectively. This guide will focus on the dihydrochloride salt of 3-methylaminopiperidine, a stable and readily available form of this critical precursor.
This compound: A Versatile Chiral Building Block
This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds.[1] Its significance in the context of antibacterial drug development is underscored by its role as a precursor to potent fluoroquinolone antibiotics. A notable example is its connection to the synthesis of Garenoxacin (formerly known as Q-35), a des-F(6)-quinolone with a broad spectrum of activity.[2]
Synthesis of 3-Methylaminopiperidine
A common synthetic route to 3-methylaminopiperidine involves a multi-step process starting from 3-aminopyridine. The process, as outlined in patent literature, involves the following key transformations:
-
Synthesis of 3-formamido-pyridine: 3-aminopyridine is treated with formic acid.
-
Synthesis of 3-methylamino-pyridine: The formamido group is reduced, for instance using a reducing agent like sodium borohydride.
-
Synthesis of 3-methylamino-piperidine: The pyridine ring is hydrogenated to the piperidine ring.
This process provides a scalable and efficient method for producing this valuable intermediate.[2]
Garenoxacin: A Case Study in the Application of a 3-Methylaminopiperidine-Derived Moiety
Garenoxacin is a potent, broad-spectrum fluoroquinolone antibiotic that distinguishes itself through the absence of a fluorine atom at the C-6 position, a feature common to many other drugs in its class.[3] Its chemical structure is 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[4] The chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C-7 position is crucial for its enhanced activity against Gram-positive bacteria. While 3-methylaminopiperidine is a logical precursor for this chiral side chain, detailed and publicly available synthetic routes for Garenoxacin often commence from other starting materials for this specific fragment.
Synthetic Strategy for Garenoxacin
The synthesis of Garenoxacin is a complex undertaking that can be conceptually divided into the synthesis of two key fragments followed by their coupling.[4]
-
Synthesis of the Quinolone Core: This involves the formation of the 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
-
Synthesis of the Chiral Isoindole Moiety: This entails the preparation of (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole.
-
Coupling and Final Steps: A Suzuki coupling reaction joins the two fragments, followed by hydrolysis and reduction to yield the final Garenoxacin molecule.[4]
dot
Figure 1: High-level synthetic workflow for Garenoxacin.
Experimental Protocol: Suzuki Coupling for Garenoxacin Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the synthesis of Garenoxacin, it is employed to connect the quinolone core with the isoindole side chain.
Materials:
-
7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (1.0 eq)
-
(R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 eq)
-
Base (e.g., K2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add the 7-bromo-quinolone core, the isoindole boronic ester, and the base.
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled intermediate.
Self-Validation: The purity and identity of the coupled product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting materials and the appearance of new signals corresponding to the coupled product will validate the success of the reaction.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Fluoroquinolones, including Garenoxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
The general mechanism involves the formation of a ternary complex between the fluoroquinolone, the topoisomerase, and the bacterial DNA.[7] This complex stabilizes the cleaved DNA strands, preventing their re-ligation and leading to double-strand breaks. The accumulation of these breaks ultimately triggers cell death.
Garenoxacin's efficacy is attributed to its potent dual-targeting activity. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[5] By effectively inhibiting both enzymes, Garenoxacin exhibits a broad spectrum of activity and a reduced likelihood of resistance development through single-step mutations in one of the target enzymes.
// Invisible edges for layout edge [style=invis]; Replication_Fork -> Garenoxacin; Garenoxacin -> DS_Breaks; }
Sources
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- 2. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garenoxacin | C23H20F2N2O4 | CID 124093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105837555A - Preparation method for garenoxacin and intermediate thereof - Google Patents [patents.google.com]
A Technical Guide to Sourcing 3-Methylaminopiperidine Dihydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview for researchers on sourcing 3-Methylaminopiperidine dihydrochloride (CAS No. 127294-77-3), a critical building block in pharmaceutical research. The focus is on ensuring the quality and integrity of this compound for reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a versatile piperidine derivative widely utilized as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structural features make it a valuable component in medicinal chemistry, particularly in the development of novel therapeutics. The purity and characterization of this starting material are paramount, as impurities can lead to unforeseen side reactions, impact the pharmacological profile of the final compound, and compromise the validity of research findings.
Chemical Identity and Properties:
| Property | Value |
| CAS Number | 127294-77-3 |
| Molecular Formula | C₆H₁₄N₂ · 2HCl |
| Molecular Weight | 187.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 199-200 °C |
| Purity (typical) | ≥95-98% |
Selecting a Commercial Supplier: A Researcher's Due Diligence
The selection of a reliable commercial supplier is a critical first step in any research project. For a starting material like this compound, the quality of the supplier directly translates to the quality of the research.
Key Quality Indicators to Scrutinize:
-
Comprehensive Certificate of Analysis (CoA): A CoA is a non-negotiable document that provides evidence of a specific batch's quality. It should include not just the identity and purity, but also the methods used for testing and the results obtained. While a specific CoA for this compound is not publicly available, researchers should look for CoAs that resemble the detail provided for similar compounds, including appearance, solubility, identity confirmation by NMR, and purity assessment by a chromatographic technique like GC or HPLC.[2]
-
Purity and Impurity Profile: Suppliers should clearly state the purity of their material and the method used for its determination. Understanding the potential impurities is also crucial, as they can arise from the synthetic route employed.
-
Batch-to-Batch Consistency: For long-term studies or projects that require larger quantities over time, inquiring about the supplier's ability to provide material with consistent quality between batches is essential.
-
Technical Documentation and Support: Reputable suppliers will readily provide Safety Data Sheets (SDS) and may offer access to technical support specialists who can answer questions about the product's properties and handling.
Evaluating a Supplier's Quality Management System:
Certification to internationally recognized quality standards, such as ISO 9001:2015, indicates that the supplier has a robust quality management system in place.[3] This provides an additional layer of confidence in the supplier's ability to consistently deliver high-quality products.
Comparative Table of Potential Commercial Suppliers:
| Supplier | Noted for | Quality System Mentioned |
| Chem-Impex | Pharmaceutical research intermediates.[1] | Provides SDS and Product Specification sheets.[1] |
| Amerigo Scientific | Specialist distributor for life sciences.[4] | - |
| BOC Sciences | Global supplier of research chemicals and pharmaceutical ingredients. | - |
| TCI America (via CP Lab Safety) | Fine chemicals for research.[5] | Provides MSDS.[5] |
| AKSci | Provides specifications and safety information. | Full quality assurance mentioned. |
| Pipzine Chemicals | Factory-direct supply with a focus on bulk orders. | Strict quality protocols and rigorous testing mentioned.[6] |
Incoming Quality Control: Trust but Verify
Upon receiving any chemical, especially a critical starting material, performing in-house quality control is a vital step to validate the supplier's claims and ensure the material is suitable for its intended use.
Workflow for Incoming Quality Control of this compound
Caption: Incoming Quality Control Workflow for this compound.
Step-by-Step Protocol for Purity Verification by HPLC (Adapted from similar compounds):
This method is based on HPLC techniques used for the analysis of similar aminopiperidine compounds and may require optimization.[7][8][9][10][11]
-
Objective: To determine the purity of this compound and identify any major impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in the mobile phase to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: As 3-Methylaminopiperidine lacks a strong chromophore, derivatization with a UV-absorbing agent like benzoyl chloride might be necessary for sensitive detection.[9] Alternatively, a detector like a Charged Aerosol Detector (CAD) could be used for non-derivatized analysis.[8]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity. Calculate the purity of the sample by the area percentage method.
-
Understanding Potential Impurities
Knowledge of the synthetic route to this compound is crucial for predicting potential impurities. While specific synthesis for this exact molecule is not widely published, a likely route can be inferred from the synthesis of similar aminopiperidines.[3][12][13]
Plausible Synthetic Pathway:
A common approach to synthesizing substituted piperidines involves the reduction of a corresponding pyridine precursor.
Caption: A plausible synthetic route for this compound.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-aminopyridine or 3-(methylamino)pyridine.
-
By-products of Methylation: Over-methylated or other side products from the methylation step.
-
Incompletely Reduced Intermediates: Partially hydrogenated pyridine derivatives.
-
Catalyst Residues: Traces of palladium or rhodium from the hydrogenation step.
-
Solvents: Residual solvents used in the synthesis and purification steps.
The presence of aminopyridines as impurities is of particular concern due to their potential genotoxicity.[7] Therefore, the chosen analytical method for quality control should be capable of separating and detecting these potential impurities.
Safe Handling, Storage, and Disposal
Piperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion: Ensuring the Integrity of Your Research
The quality of your research is fundamentally linked to the quality of your starting materials. By carefully selecting a reputable supplier, performing thorough incoming quality control, and handling the compound with appropriate safety measures, researchers can ensure the integrity and reproducibility of their work. This diligence minimizes the risk of experimental variability and contributes to the generation of reliable and high-impact scientific data.
References
- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
- Amerigo Scientific. 3-Methylamino-piperidine dihydrochloride. [Link]
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
- Human Metabolome Database. 1H NMR Spectrum of Piperidine. [Link]
- Google Patents. Synthesis process of 3-methylamino-piperidine.
- Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. [Link]
- Google Patents. Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
- Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. The HPLC analytical approach of 3-amino piperidine.
- ResearchGate.
- CP Lab Safety. 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
- Pipzine Chemicals. This compound. [Link]
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- 5. derpharmachemica.com [derpharmachemica.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylaminopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylaminopiperidine dihydrochloride is a valuable piperidine derivative widely utilized as a key building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is present in a variety of biologically active molecules, making it a crucial component in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The presence of a secondary amine on the piperidine ring allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by scientific literature.
Synthesis Overview
The synthesis of this compound is most commonly and efficiently achieved through a two-step process starting from a protected 3-aminopiperidine derivative. The general strategy involves:
-
Reductive Amination: The N-methylation of a suitable 3-aminopiperidine precursor is achieved using formaldehyde as the methyl source and a reducing agent.
-
Deprotection and Salt Formation: Removal of the protecting group (if present) and subsequent treatment with hydrochloric acid yields the desired dihydrochloride salt.
This protocol will focus on the synthesis starting from (R)-3-(Boc-Amino)piperidine, a commercially available and commonly used starting material.[3] The use of a Boc-protecting group allows for controlled N-methylation of the exocyclic amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-tert-butyl piperidin-3-ylcarbamate | ≥98% | Commercially Available | Also known as (R)-3-(Boc-Amino)piperidine |
| Formaldehyde (37% in H₂O) | ACS Reagent | Commercially Available | |
| Sodium cyanoborohydride (NaBH₃CN) | ≥95% | Commercially Available | Toxic , handle with care. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Reagent | Commercially Available | |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | |
| 4M HCl in 1,4-Dioxane | Commercially Available | Corrosive , handle with care. | |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Round-bottom flasks | Various sizes | ||
| Magnetic stirrer and stir bars | |||
| Ice bath | |||
| Rotary evaporator | |||
| Filtration apparatus (Büchner funnel, filter paper) | |||
| pH paper |
Experimental Protocol
Part 1: Synthesis of (R)-tert-butyl methyl(piperidin-3-yl)carbamate (Boc-protected intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-tert-butyl piperidin-3-ylcarbamate (10.0 g, 50.0 mmol) in methanol (75 mL).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add formaldehyde (37% aqueous solution, 7.5 mL, 100 mmol).
-
Reductive Amination: While maintaining the temperature at 0 °C, slowly and portion-wise add sodium cyanoborohydride (4.71 g, 75.0 mmol). Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Perform this step in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-tert-butyl methyl(piperidin-3-yl)carbamate as an oil. This crude product is often of sufficient purity for the next step.[3]
-
Part 2: Synthesis of (R)-3-(Methylamino)piperidine dihydrochloride
-
Deprotection: Dissolve the crude oil from Part 1 in methanol (60 mL) in a 250 mL round-bottom flask.
-
Acidification: To the stirred solution, add 4M HCl in 1,4-dioxane (10 mL). A precipitate may begin to form.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Isolation of Product:
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add diethyl ether (50 mL) and triturate (grind) the solid with a spatula to break up any clumps.
-
Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold diethyl ether.
-
-
Drying: Dry the solid product under vacuum to a constant weight to yield (R)-3-(Methylamino)piperidine dihydrochloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Mechanism and Scientific Rationale
The synthesis hinges on the principles of reductive amination and acid-labile protecting group chemistry.
Reductive Amination: This reaction is a powerful method for forming C-N bonds.[4][5] It proceeds in two main stages:
-
Imine/Iminium Ion Formation: The primary amine of the starting material reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. This step is typically acid-catalyzed, though in this case, the reaction can proceed under neutral or slightly basic conditions.
-
Reduction: The resulting iminium ion is then reduced by a hydride source, in this case, sodium cyanoborohydride, to yield the methylated amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of iminium ions in the presence of carbonyl groups, which is advantageous when using an excess of formaldehyde.[5]
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group by HCl, followed by the loss of tert-butyl cation (which is stabilized by hyperconjugation) and subsequent decarboxylation to release the free amine. The use of HCl in dioxane provides an anhydrous acidic environment that efficiently cleaves the Boc group and simultaneously forms the dihydrochloride salt of the product.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| (R)-3-(Boc-Amino)piperidine | 200.28 | 50.0 | 1.0 | - |
| Formaldehyde | 30.03 | 100 | 2.0 | - |
| Sodium cyanoborohydride | 62.84 | 75.0 | 1.5 | - |
| This compound | 187.11 | - | - | 9.36 |
Note: The expected yield for this synthesis is typically in the range of 70-80% over the two steps.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Sodium Cyanoborohydride: This reagent is highly toxic. Avoid inhalation of dust and contact with skin and eyes.[7] It can release toxic hydrogen cyanide gas if mixed with strong acids.
-
Formaldehyde: This is a known carcinogen and sensitizer. Handle with care to avoid inhalation and skin contact.
-
4M HCl in Dioxane: This reagent is corrosive and can cause severe burns. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Part 1 | Incomplete reaction | Ensure the reaction is stirred for the full duration. Check the quality of the sodium cyanoborohydride. |
| Loss of product during workup | Be careful during the extraction and washing steps to avoid loss of the organic layer. Ensure complete drying of the organic layer before concentration. | |
| Incomplete deprotection in Part 2 | Insufficient acid or reaction time | Ensure the correct concentration and volume of HCl in dioxane are used. If the reaction is incomplete after 6 hours (as determined by TLC or other analysis), allow it to stir for a longer period. |
| Oily final product | Residual solvent or impurities | Ensure the product is thoroughly dried under vacuum. If the product remains oily, it may be necessary to recrystallize it from a suitable solvent system (e.g., methanol/diethyl ether). |
References
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate.
- Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine - PrepChem.com.
- MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE - Cleanchem Laboratories.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google Patents.
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
- WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
- 3-(N-Boc-N-methyl)aminopiperidine - Pipzine Chemicals.
- 3-(Methylamino)piperidine dihydrochloride - MySkinRecipes.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate.
- (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH.
- Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scirp.org.
- Reductive Amination & Amide Synthesis (IOC 40) - YouTube.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Reductive amination of amines with formaldehyde ? | ResearchGate.
- METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF - European Patent Office - EP 2123769 B1 - Googleapis.com.
- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- 3-Methylamino-piperidine dihydrochloride - Amerigo Scientific.
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The Versatile Scaffold: Application Notes for 3-Methylaminopiperidine Dihydrochloride in Biochemical Assays
Introduction: The Strategic Importance of the Piperidine Moiety
In the landscape of modern drug discovery and biochemical research, the piperidine scaffold stands out as a "privileged structure." Its frequent appearance in a wide array of biologically active compounds and approved drugs is a testament to its versatility. 3-Methylaminopiperidine dihydrochloride is a key heterocyclic building block, valued by medicinal chemists for its role in creating structurally diverse and pharmacologically active molecules. Its unique structure, featuring a secondary amine on the piperidine ring, provides an excellent synthetic handle for modification, enabling systematic exploration of structure-activity relationships (SAR).[1][2]
This guide provides an in-depth look at the practical applications of this compound as a foundational element in the synthesis of potent and selective modulators for key biological targets. We will delve into its role in developing Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Sigma-1 (σ1) receptor ligands, offering detailed protocols for their subsequent evaluation in biochemical assays.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for its successful application in synthesis and subsequent assays.
| Property | Value | Reference |
| CAS Number | 127294-77-3 | [3] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 199-200°C | [1] |
| Solubility | Soluble in water | |
| Purity | ≥95% |
Safety Information: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for complete handling and disposal instructions.
Application I: Synthesis and Evaluation of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Scientific Rationale: Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[4] Inhibiting DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes.[4][5] The 3-aminopiperidine scaffold, a close relative of 3-methylaminopiperidine, is a cornerstone in the structure of several marketed "gliptin" drugs, demonstrating its suitability for interacting with the DPP-IV active site.[6] By using this compound as a starting scaffold, researchers can synthesize novel derivatives to explore new interactions within the enzyme's binding pockets.
Workflow for DPP-IV Inhibitor Development
The following diagram illustrates the logical flow from the starting material to a validated DPP-IV inhibitor.
Caption: Workflow for DPP-IV inhibitor synthesis and evaluation.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol is designed for high-throughput screening and determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.
Principle: The assay measures the activity of DPP-IV using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). When the enzyme cleaves the substrate, the highly fluorescent AMC is released. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.[5]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar) containing:
-
Assay Buffer
-
Fluorogenic Substrate (Gly-Pro-AMC)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
-
Synthesized test compounds derived from this compound
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dissolve test compounds and the positive control in DMSO to create concentrated stock solutions (e.g., 10 mM) and then prepare serial dilutions in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 20 µL of Assay Buffer.
-
Control (100% Activity): Add 10 µL of Assay Buffer and 10 µL of DPP-IV enzyme solution.
-
Positive Control: Add 10 µL of the diluted positive control inhibitor and 10 µL of DPP-IV enzyme solution.
-
Test Compound: Add 10 µL of each test compound dilution and 10 µL of DPP-IV enzyme solution.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (Gly-Pro-AMC) to all wells. The final volume in each well should be 40 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Control Fluorescence - Test Compound Fluorescence) / Control Fluorescence] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Application II: Development and Analysis of Sigma-1 (σ1) Receptor Ligands
Scientific Rationale: The Sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum. It is implicated in a variety of cellular functions and is a therapeutic target for neurological and psychiatric disorders, as well as for its potential in cancer therapy.[7] Piperidine-based structures are a well-established class of high-affinity σ1 receptor ligands.[7][8] this compound provides a versatile scaffold for synthesizing novel ligands to probe the receptor's binding site and develop therapeutics with desired selectivity and functional activity (agonist vs. antagonist).
Workflow for Sigma-1 Receptor Ligand Development
Caption: Workflow for Sigma-1 ligand synthesis and characterization.
Protocol 2: Radioligand Competition Binding Assay for σ1 and σ2 Receptors
This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor and its selectivity over the σ2 subtype.
Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) is calculated.
Materials:
-
Receptor Source: Guinea pig brain homogenates (for σ1) and rat liver membrane preparations (for σ2).[7]
-
Non-selective Radioligand: [³H]-DTG (binds both σ1 and σ2).[7]
-
Masking Agent: Unlabeled (+)-pentazocine (to occupy σ1 sites in the σ2 assay).[7]
-
Synthesized test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[9]
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the appropriate tissues following established biochemical procedures. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup (in duplicate or triplicate):
-
Total Binding: Add Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add Assay Buffer, radioligand, a high concentration of an unlabeled standard ligand (e.g., 10 µM Haloperidol), and membrane preparation.
-
Test Compound Competition: Add Assay Buffer, radioligand, serial dilutions of the test compound, and membrane preparation.
-
-
σ1 Receptor Assay:
-
Use [³H]-(+)-pentazocine as the radioligand at a concentration near its Kd (e.g., 2 nM).[9]
-
Incubate all tubes at 37°C for 150 minutes.
-
-
σ2 Receptor Assay:
-
Use [³H]-DTG as the radioligand.
-
Add an excess of unlabeled (+)-pentazocine to "mask" the σ1 receptors, ensuring [³H]-DTG only binds to σ2 sites.[7]
-
Incubate at room temperature for 120 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Quickly wash the filters with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - Non-specific Binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application III: Validating Target Engagement in a Cellular Environment
Scientific Rationale: A successful drug candidate must not only bind to its purified target in vitro but also engage it within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this intracellular target engagement.[10][11] Ligand binding typically stabilizes a target protein, increasing the temperature required to denature it.[11][12][13] This thermal shift is a direct indicator of target engagement in a physiological context.
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Western Blot Format
Principle: Cells are treated with the test compound or a vehicle control. The cells are then heated across a range of temperatures. At lower temperatures, the target protein remains soluble. As the temperature increases, the protein denatures and aggregates. A stabilizing ligand will shift the melting curve to higher temperatures. The amount of soluble protein remaining at each temperature is quantified by Western blotting.[10][13][14]
Materials:
-
Cultured cells expressing the target protein (e.g., DPP-IV or σ1 Receptor).
-
Test compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw capability).
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀ or Ki) or with a vehicle control for a set period (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a gradient of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[13]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize to ensure equal loading. Prepare samples for SDS-PAGE.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the band intensity (as a percentage of the intensity at the lowest temperature) against the temperature for both conditions.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
References
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
- Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
- 3-(Methylamino)piperidine dihydrochloride. (n.d.). MySkinRecipes. [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. [Link]
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]
- DESIGN, SYNTHESIS AND PRELIMINARY EVALUATION OF 3-AMINOCOUMARIN DERIVATIVES AS DPP-IV INHIBITOR. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC - NIH. [Link]
- Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. (n.d.). PubMed. [Link]
- An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. (n.d.). PubMed. [Link]
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023).
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). PubMed. [Link]
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. (n.d.). University of Bari Aldo Moro. [Link]
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Semantic Scholar. [Link]
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). IRIS UNICT. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
- The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (2015). PubMed Central. [Link]
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. [Link]
- 3-(Methylamino)piperidine Dihydrochloride. (n.d.). PubChem. [Link]
- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PubMed Central. [Link]
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
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Protocol for Using 3-Methylaminopiperidine Dihydrochloride in Enzyme Inhibition Studies
Introduction: The Significance of 3-Methylaminopiperidine Dihydrochloride in Enzyme Inhibition
This compound is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its piperidine core is a privileged scaffold, found in numerous biologically active molecules and approved pharmaceuticals, owing to its favorable physicochemical properties and synthetic tractability.[2][3][4] This application note provides a detailed protocol for utilizing this compound as a potential inhibitor in enzyme kinetic studies, with a focus on enzymes relevant to neuropharmacology, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).
The inhibition of these enzymes is a cornerstone of therapeutic strategies for a range of neurological and psychiatric disorders.[2][5][6][7] MAO inhibitors are employed in the treatment of depression and Parkinson's disease, while AChE inhibitors are a primary approach for managing the symptoms of Alzheimer's disease.[5][7] Given that piperidine derivatives have shown promise as inhibitors of both MAO and AChE,[2][8][9][10][11] this protocol will provide researchers with the foundational methods to explore the inhibitory potential of this compound against these important enzyme targets.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from initial solution preparation to detailed kinetic analysis. The protocols are presented with an emphasis on scientific integrity, explaining the rationale behind experimental choices to ensure robust and reproducible results.
PART 1: Pre-Experimental Preparation
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is critical for accurate and reproducible results.
| Property | Value | Source |
| CAS Number | 127294-77-3 | [12][13] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [13] |
| Molecular Weight | 187.11 g/mol | [13] |
| Appearance | White to off-white solid | [14] |
| Melting Point | 199-200°C | [14] |
| Solubility | Soluble in water | [14] |
| Storage | Store long-term in a cool, dry place | [14] |
Preparation of Stock and Working Solutions
The dihydrochloride salt form of 3-Methylaminopiperidine enhances its solubility in aqueous buffers, which is advantageous for biochemical assays.[1]
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh 1.8711 mg of this compound.
-
Dissolve the compound in 1 mL of ultrapure water or a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4 for MAO assays, or 0.1 M sodium phosphate buffer, pH 8.0 for AChE assays).[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.
Protocol for Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired range of inhibitor concentrations for the dose-response curve. A common practice is to use a log-fold or half-log dilution series.
PART 2: Enzyme Inhibition Assay Protocols
This section details the protocols for assessing the inhibitory activity of this compound against two key neurological enzyme targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening. The assay principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product.[5]
Experimental Workflow for MAO-B Inhibition Assay:
Caption: Workflow for MAO-B Inhibition Assay.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[5]
-
MAO-B Substrate: Benzylamine or p-Tyramine[5]
-
Fluorogenic Probe: Amplex® Red or similar
-
Horseradish Peroxidase (HRP)
-
Positive Control Inhibitor: Selegiline or Pargyline[5]
-
This compound working solutions
-
Black, flat-bottom 96-well microplate
Step-by-Step Protocol:
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme + vehicle, 0% inhibition), positive controls (enzyme + known inhibitor), and test compound at various concentrations.
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in cold MAO Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate over the desired time course.
-
Prepare a substrate/probe solution containing the MAO-B substrate, fluorogenic probe, and HRP in MAO Assay Buffer. Protect this solution from light.
-
-
Assay Procedure:
-
To the appropriate wells of the 96-well plate, add 10 µL of the this compound working solutions, positive control, or vehicle.
-
Add 50 µL of the MAO-B enzyme working solution to all wells except the blanks. Add 50 µL of MAO Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[15]
-
Initiate the reaction by adding 40 µL of the substrate/probe solution to all wells.[16]
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) in kinetic mode for 20-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This assay is a widely used spectrophotometric method for measuring AChE activity and screening for inhibitors.[2][17] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[17] The rate of TNB formation is directly proportional to AChE activity.
Signaling Pathway and Assay Principle:
Caption: Principle of the Ellman's method for AChE inhibition.
Materials and Reagents:
-
AChE enzyme (e.g., from electric eel or recombinant human)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[17]
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Positive Control Inhibitor: Donepezil or Tacrine
-
This compound working solutions
-
Clear, flat-bottom 96-well microplate
Step-by-Step Protocol:
-
Plate Setup: As described for the MAO-B assay.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 10 µL of the this compound working solutions, positive control, or vehicle to the appropriate wells.[17]
-
Add 140 µL of assay buffer to all wells. To the blank wells, add 150 µL of assay buffer.[17]
-
Add 10 µL of the AChE working solution to all wells except the blanks.[17]
-
Pre-incubate the plate at room temperature or 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the ATCI/DTNB mixture.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (ΔAbs/min of Sample / ΔAbs/min of Negative Control)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
PART 3: Data Interpretation and Further Studies
Interpreting IC₅₀ Values
The IC₅₀ value is a measure of the potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibitor. The table below presents hypothetical data for the inhibition of MAO-B and AChE by this compound.
| Target Enzyme | Test Compound | IC₅₀ (µM) |
| MAO-B | This compound | 15.2 |
| MAO-B | Selegiline (Positive Control) | 0.05 |
| AChE | This compound | 25.8 |
| AChE | Donepezil (Positive Control) | 0.006 |
Determining the Mechanism of Inhibition
Once the IC₅₀ has been determined, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots).
Logical Flow for Mechanism of Inhibition Studies:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the investigation of this compound as a potential enzyme inhibitor. By following these detailed methodologies for MAO-B and AChE, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of this and other piperidine-based compounds. These foundational studies are a critical first step in the complex process of drug discovery and development.
References
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. BenchChem.
- Chaurasiya, A., et al. (2012).
- Du, Z., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Kim, M. J., et al. (2023).
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
- Lee, S. A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Lee, S. A., et al. (2012). Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. PubMed.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.
- BenchChem. (2025). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. BenchChem.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Abdel-Magid, A. F. (2018).
- El-Sayed, M. A., et al. (2021). Piperidine nucleus in the field of drug discovery.
- Chem-Impex. (n.d.). 3-(Methylamino)piperidine dihydrochloride. Chem-Impex.
- AKSci. (2025). 127294-77-3 3-Methylamino-piperidine dihydrochloride. AKSci.
- CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. CP Lab Safety.
- Santa Cruz Biotechnology. (n.d.). 3-(Methylamino)piperidine Dihydrochloride. Santa Cruz Biotechnology.
- Szymańska, E., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. evotec.com [evotec.com]
- 7. attogene.com [attogene.com]
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- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Characterizing Receptor Binding Profiles Using 3-Methylaminopiperidine Dihydrochloride and its Analogs
An Application Note from Gemini Scientific
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS).[1] 3-Methylaminopiperidine dihydrochloride is a versatile piperidine-based chemical intermediate used in the synthesis of novel compounds targeting a range of receptors, including serotonin, dopamine, and sigma receptors.[2][3] Characterizing the binding affinity and selectivity of new chemical entities derived from this scaffold is a critical step in the drug discovery process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of receptor binding assays. We present a detailed, field-proven protocol for a competitive radioligand binding assay, using the human sigma-1 receptor as a practical example, to determine the inhibitory constant (Ki) of a test compound. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and authoritative grounding in established pharmacological principles.
Part I: Foundational Principles of Receptor Binding Assays
A receptor binding assay is a powerful analytical procedure that relies on the interaction between a ligand (e.g., a drug candidate) and a receptor.[4] The fundamental principle is the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex until a state of equilibrium is reached.[5]
Two primary types of binding assays are employed to quantify this interaction:
-
Saturation Binding Assays: In these experiments, the concentration of a radiolabeled ligand is varied to determine the receptor's affinity for that ligand (expressed as the equilibrium dissociation constant, Kd ) and the total number of binding sites present in the sample (receptor density, Bmax ).[6] The Kd represents the concentration of ligand required to occupy 50% of the receptors at equilibrium; a lower Kd value signifies higher binding affinity.[7][8]
-
Competition Binding Assays: These assays measure the ability of an unlabeled test compound (like a new derivative of 3-methylaminopiperidine) to compete with a labeled ligand for binding to a target receptor.[9][10] The output is the IC50 , which is the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand. The IC50 value is then used to calculate the inhibitory constant (Ki) , which represents the affinity of the test compound for the receptor.[11] This is the most common assay for screening and characterizing new, unlabeled compounds.
Defining Binding Components
A critical aspect of any binding assay is distinguishing between the ligand binding to the receptor of interest and binding to other components.
-
Total Binding (TB): The total amount of radioligand bound in a sample containing the receptor preparation.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor (e.g., filters, lipids, other proteins).[12][13] This is measured by including a saturating concentration of an unlabeled ligand that completely blocks the specific binding sites, ensuring any remaining bound radioactivity is non-specific.[11][14]
-
Specific Binding (SB): The amount of radioligand bound specifically to the target receptor. It is the value of interest and is calculated by subtracting NSB from TB.
SB = TB - NSB
A robust assay should have high specific binding, ideally accounting for more than 80% of the total binding at the Kd concentration of the radioligand.[14]
Part II: Experimental Design and Strategic Considerations
The quality and reliability of binding assay data are directly dependent on careful experimental design and optimization.
Selection of Reagents and Assay Format
-
Receptor Source: The source of the receptor can be membranes prepared from homogenized tissues or, more commonly, from cultured cell lines engineered to overexpress the specific target receptor (e.g., HEK293 or CHO cells). Cell-based systems offer a more controlled and reproducible source.[15]
-
Radioligand: An ideal radioligand possesses high affinity (low Kd), high specificity for the target, low non-specific binding, and high specific activity to enable detection of even low receptor densities.[4] For the sigma-1 receptor (S1R) protocol detailed below, [³H]-(+)-pentazocine is a preferred selective radioligand.[16][17][18]
-
Assay Format:
-
Filtration Assay: This is a classic, heterogeneous method where the binding reaction is terminated by rapid vacuum filtration through a glass fiber filter. Receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through. This method is robust but requires a separation step.[15]
-
Scintillation Proximity Assay (SPA): This is a homogeneous "mix-and-measure" assay that requires no separation step.[19] The target receptor is captured onto microscopic beads containing a scintillant. Only radioligand that binds to the receptor comes into close enough proximity to the scintillant to generate a light signal, which is then measured.[20][21][22] While often used in high-throughput screening, the principles of binding remain the same.[23]
-
Assay Optimization: The Path to Self-Validation
To ensure the assay is trustworthy, key parameters must be optimized to confirm that the binding reaction is at equilibrium and that the results are valid.
-
Receptor Concentration: The receptor concentration should be low enough to ensure that less than 10% of the total added radioligand is bound.[14] This condition, known as "Zone A," prevents ligand depletion, which can otherwise skew affinity calculations.[14]
-
Incubation Time and Temperature: The incubation time must be sufficient for the binding of the lowest concentration of radioligand to reach equilibrium.[11] This is determined empirically by measuring specific binding at various time points until a stable plateau is observed. Temperature affects binding kinetics and should be kept constant.
Logical Flow of a Competitive Binding Assay
The following diagram illustrates the conceptual workflow for determining the Ki of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Part III: Detailed Protocol - Competitive Binding at the Sigma-1 Receptor
This protocol provides a step-by-step method to determine the binding affinity (Ki) of a test compound, such as a derivative of this compound, for the human sigma-1 receptor (S1R).
Objective: To quantify the binding affinity (Ki) of a test compound at the human S1R using [³H]-(+)-pentazocine.
Materials and Reagents
| Reagent/Material | Specifications |
| Receptor Source | Membranes from HEK293 cells stably expressing human S1R. Store at -80°C. |
| Radioligand | [³H]-(+)-pentazocine, specific activity ~40-60 Ci/mmol. |
| Test Compound | This compound or analog, dissolved in DMSO or water. |
| NSB Control | Haloperidol or unlabeled (+)-pentazocine. |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Filtration Plates | 96-well glass fiber (GF/C) filter plates, presoaked in 0.5% polyethyleneimine (PEI). |
| Collection Plates | 96-well solid plates. |
| Scintillation Cocktail | A suitable cocktail for tritium detection (e.g., Betaplate Scint). |
| Equipment | 96-well plate harvester, microplate scintillation counter, multichannel pipettes. |
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw the frozen S1R membrane aliquot on ice. Dilute to the pre-optimized concentration (e.g., 5-10 µg protein/well) in ice-cold Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range would be from 100 µM down to 0.1 nM in half-log steps.
-
Prepare the radioligand solution in Assay Buffer at 2x the final desired concentration (e.g., if final is 5 nM, prepare a 10 nM solution). The final concentration should be at or near the Kd of the radioligand for S1R.[11][18]
-
Prepare the NSB control solution (e.g., 10 µM final concentration of haloperidol) in Assay Buffer.
-
-
Assay Plate Setup (Final Volume: 200 µL/well):
-
Total Binding (TB) wells (n=3): Add 100 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells (n=3): Add 100 µL of the NSB control solution (e.g., 20 µM Haloperidol for a 10 µM final concentration).
-
Test Compound wells (n=3 per concentration): Add 100 µL of each serial dilution of the test compound.
-
To all wells, add 50 µL of the 2x radioligand solution ([³H]-(+)-pentazocine).
-
-
Initiation of Binding Reaction:
-
Initiate the assay by adding 50 µL of the diluted S1R membrane preparation to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 120 minutes at 37°C with gentle agitation to allow the binding to reach equilibrium.[18]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the PEI-presoaked GF/C filter plate using a cell harvester.
-
Wash the filters 3-4 times with 300 µL/well of ice-cold Wash Buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Dry the filter plate completely (e.g., 30-60 minutes at 50°C or under a heat lamp).
-
Add ~50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (disintegrations per minute, DPM) in a microplate scintillation counter.
-
Part IV: Data Analysis and Interpretation
Proper analysis transforms raw counts into meaningful affinity constants.
Calculation of Specific Binding
First, determine the average DPM for your control and experimental wells.
-
Average_TB = Mean(DPM from Total Binding wells)
-
Average_NSB = Mean(DPM from Non-Specific Binding wells)
Then, calculate the specific binding for each concentration of your test compound:
-
Specific_Binding_DPM = DPM_Test_Compound - Average_NSB
The specific binding in the absence of a competitor is Average_TB - Average_NSB, which represents 100% binding.
Determination of IC50
Plot the Specific Binding (often expressed as a percentage of the maximum specific binding) against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[15] This analysis will yield the IC50 value.
Conceptual Diagram of Binding Data
Caption: Conceptual relationship between binding components.
Calculation of Ki using the Cheng-Prusoff Equation
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation must be applied.[8][11]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
Ki = Inhibitory constant of the test compound (the value to be determined).
-
IC50 = Concentration of the test compound that inhibits 50% of specific binding.
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding or obtained from literature).
The calculated Ki value represents the affinity of the test compound for the receptor and is the final, reportable result of the experiment.
Part V: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50% of Total Binding) | Radioligand concentration is too high. | Use radioligand at a concentration ≤ Kd. |
| Insufficient washing or ineffective filter presoaking. | Increase wash steps/volume. Ensure PEI soak is adequate to reduce filter binding. | |
| The radioligand has poor specificity. | Consider a different, more specific radioligand. | |
| Low Signal (Low Total Counts) | Insufficient receptor concentration or inactive receptor prep. | Increase the amount of membrane protein per well. Verify receptor activity. |
| Radioligand has degraded. | Use a fresh batch of radioligand. | |
| Scintillation counter issue. | Check counter settings and efficiency. | |
| Poor Reproducibility (High variance between replicates) | Pipetting errors. | Use calibrated pipettes; ensure proper mixing. |
| Inconsistent washing. | Ensure the cell harvester washes all wells uniformly. | |
| Incomplete filtration (membranes not fully trapped). | Check vacuum pressure and filter plate integrity. | |
| Data does not fit a sigmoidal curve | Compound concentration range is incorrect (too narrow or off-target). | Widen the concentration range of the test compound. |
| Compound insolubility at high concentrations. | Check compound solubility in assay buffer; use a lower top concentration if needed. | |
| Assay not at equilibrium. | Re-optimize incubation time. |
References
- Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL:[Link]
- Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL:[Link]
- Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL:[Link]
- Title: Saturation Binding Assay Guidelines: Kd & Ki Determin
- Title: Ligand binding assay Source: Wikipedia URL:[Link]
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
- Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL:[Link]
- Title: Assay setup for competitive binding measurements Source: NanoTemper Technologies URL:[Link]
- Title: Non-Specific Binding: What You Need to Know Source: Surmodics IVD URL:[Link]
- Title: Analyzing Kinetic Binding Data - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PMC - PubMed Central URL:[Link]
- Title: The protocol of competitive binding assay.
- Title: Sigma Receptor Binding Assays Source: PubMed - NIH URL:[Link]
- Title: Non Specific Binding (NSB) in Antigen-Antibody Assays Source: Rusling Research Group URL:[Link]
- Title: Scintillation proximity assay Source: Wikipedia URL:[Link]
- Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: NIH URL:[Link]
- Title: Analyzing Radioligand Binding D
- Title: Competition Assay Protocol Source: Fabgennix Intern
- Title: Key concepts: Saturation binding Source: GraphPad Prism 10 Curve Fitting Guide URL:[Link]
- Title: Scintillation Proximity Assays in High-Throughput Screening Source: ResearchG
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL:[Link]
- Title: Competition Assays vs. Direct Binding Assays: How to choose Source: Fluidic Sciences Ltd URL:[Link]
- Title: Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 Source: MDPI URL:[Link]
- Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neurop
- Title: Dual Piperidine-Based Histamine H 3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neurop
- Title: Scintillation proximity assay. What it is, how it works and what it is used for. Source: YouTube URL:[Link]
- Title: 3-Phenylpiperidines.
- Title: Dual-acting diether derivatives of piperidine and homopiperidine with histamine H(3) receptor antagonistic and anticholinesterase activity Source: PubMed URL:[Link]
- Title: 3-(Methylamino)piperidine Dihydrochloride, 5g, Each Source: CP Lab Safety URL:[Link]
- Title: 3-(Methylamino)piperidine dihydrochloride Source: MySkinRecipes URL:[Link]
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- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocols: Incorporation of 3-Methylaminopiperidine Dihydrochloride into Advanced Drug Delivery Systems
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine heterocycle is a cornerstone of medicinal chemistry, forming the structural backbone of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability, which contribute to improved pharmacokinetic profiles. 3-Methylaminopiperidine dihydrochloride emerges as a particularly valuable building block for the next generation of drug delivery systems (DDS).[3][4]
This bifunctional molecule, featuring both a secondary and a tertiary amine within its piperidine ring, offers a unique handle for covalent conjugation. Its favorable solubility and stability are advantageous for optimizing drug delivery formulations.[3] The amine functionalities suggest its potential utility in several key areas:
-
Covalent Linker: Serving as a robust anchor point to attach drugs, targeting ligands, or polymers to the surface of nanocarriers.
-
pH-Responsive Element: The tertiary amine of the piperidine ring can become protonated in acidic environments, such as those found in tumor microenvironments or endosomes. This charge conversion can trigger payload release or facilitate endosomal escape.[5]
-
Permeation Enhancer: Related piperazine structures have demonstrated the ability to enhance transepithelial drug transport, a property that may be shared by piperidine derivatives, potentially improving oral bioavailability or tissue penetration.[6][7]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals, outlining the fundamental principles and step-by-step protocols for incorporating this compound into two common nanocarrier platforms: polymeric nanoparticles and liposomes.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful formulation and conjugation.
| Property | Value | Source(s) |
| CAS Number | 127294-77-3 | [3][8][9] |
| Molecular Formula | C₆H₁₄N₂·2HCl (or C₆H₁₆Cl₂N₂) | [3][10] |
| Molecular Weight | 187.11 g/mol | [3][10] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 197 - 201 °C | [3] |
| Solubility | Soluble in water (100 mg/mL) | [8] |
| Storage | Store at Room Temperature | [3] |
Core Principles of Amine-Based Conjugation Chemistry
The secondary amine (-NHCH₃) of 3-Methylaminopiperidine is the primary reactive site for covalent conjugation. The dihydrochloride salt form means the amines are protonated; therefore, pH adjustment is a critical step to generate the reactive, non-protonated nucleophilic amine. The two most common and robust strategies for conjugating this molecule to a drug delivery system are via carbodiimide or activated ester chemistry.
Figure 1: Core conjugation strategies for amine-containing molecules.
-
Carbodiimide Chemistry (EDC/NHS): This is ideal for conjugating to surfaces or polymers that possess carboxyl (-COOH) groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which can then be stabilized by N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This two-step, one-pot reaction is most efficient in acidic conditions (pH 4.5-6.0) to activate the carboxyl groups.[11]
-
Activated Ester Chemistry: This method involves a carrier that is already functionalized with an amine-reactive group, such as an NHS ester. The reaction is a direct nucleophilic attack by the deprotonated amine on the ester, forming a stable amide bond. This reaction is most effective in slightly basic buffers (pH 7.2-8.5) to ensure the amine is in its reactive, non-protonated state.[11][12]
Application Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to the surface of pre-formed polymeric nanoparticles bearing carboxyl groups (e.g., PLGA-COOH) using EDC/NHS chemistry.
4.1. Rationale & Self-Validation
The goal is to create a cationic surface charge on the nanoparticles. Successful conjugation is validated by a measurable shift in the nanoparticle's surface charge (zeta potential) from negative to positive. This provides an intrinsic check for the protocol's success.
4.2. Materials & Reagents
-
Carboxyl-terminated nanoparticles (e.g., PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Deionized (DI) water
-
Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)
4.3. Step-by-Step Methodology
-
Nanoparticle Suspension: Disperse 10 mg of carboxylated nanoparticles in 2 mL of cold (4°C) 0.1 M MES buffer (pH 5.5). Sonicate briefly if necessary to ensure a homogenous suspension.
-
Carboxyl Group Activation:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer.
-
Add 200 µL of EDC solution and 200 µL of NHS solution to the nanoparticle suspension.
-
Expert Insight: Adding NHS stabilizes the EDC-activated carboxyl group, preventing hydrolysis and increasing the efficiency of the subsequent reaction with the amine.[13]
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Conjugation Reaction:
-
Dissolve 5 mg of this compound in 1 mL of MES buffer. Adjust the pH of this solution to ~8.0 with 0.1 M NaOH. This step is critical to deprotonate the secondary amine, making it nucleophilic.
-
Add the pH-adjusted piperidine solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle shaking.
-
-
Quenching & Purification:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Wash the functionalized nanoparticles three times by centrifuging and re-suspending the pellet in 5 mL of PBS (pH 7.4) each time. This removes unreacted reagents and byproducts.
-
Re-suspend the final nanoparticle pellet in the desired buffer for storage and characterization.
-
4.4. Characterization & Validation
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to ensure nanoparticles have not aggregated during the conjugation process.
-
Zeta Potential Analysis: This is the primary validation method.
-
Expected Result: A distinct shift from a negative zeta potential (e.g., -20 mV to -40 mV for -COOH NPs) to a positive zeta potential (e.g., +15 mV to +30 mV) confirms the successful attachment of the cationic piperidine moiety.
-
Figure 2: Workflow for nanoparticle surface functionalization.
Application Protocol 2: Liposome Surface Modification via a PEGylated Linker
This protocol describes the conjugation of 3-Methylaminopiperidine to a functionalized lipid anchor (DSPE-PEG-NHS), which is then used to modify the surface of pre-formed, drug-loaded liposomes.
5.1. Rationale & Self-Validation
This approach decouples the conjugation chemistry from the liposome formulation process, preserving the integrity of the encapsulated drug. The protocol is validated by monitoring changes in liposome size and zeta potential and by assessing the pH-dependent release of an encapsulated payload, directly testing the functionality of the incorporated piperidine.
5.2. Materials & Reagents
-
Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol
-
Functionalized Lipid: DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000])
-
This compound
-
Model drug for encapsulation (e.g., Doxorubicin, Calcein)
-
HEPES buffer (pH 7.4), Citrate buffer (pH 5.5)
-
Solvents: Chloroform, Methanol
-
Dialysis tubing (MWCO 3.5-5 kDa)
5.3. Step-by-Step Methodology
Part A: Liposome Formulation (Thin Film Hydration)
-
Dissolve lipids (e.g., DPPC:Cholesterol at a 55:45 molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film.
-
Hydrate the film with a solution of the model drug (e.g., Doxorubicin in HEPES buffer) at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC) to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to produce unilamellar vesicles of a defined size.
-
Remove unencapsulated drug via size exclusion chromatography or dialysis.
Part B: Conjugation and Surface Modification
-
Conjugation: In a separate reaction, dissolve DSPE-PEG-NHS (10 mg) and this compound (3-fold molar excess) in 1 mL of HEPES buffer (pH 8.0). React for 4 hours at room temperature.
-
Post-Insertion: Add the DSPE-PEG-Piperidine conjugate solution to the pre-formed liposome suspension (from Part A) at a concentration of 1-5 mol% of total lipid.
-
Incubate the mixture for 1-2 hours at a temperature slightly above the lipid phase transition temperature to facilitate the insertion of the lipid-PEG-piperidine anchor into the liposome bilayer.
-
Purification: Purify the final functionalized liposomes by dialysis against HEPES buffer (pH 7.4) to remove any non-inserted conjugate.
5.4. Characterization & Functional Validation
| Parameter | Method | Expected Outcome & Rationale |
| Size & PDI | Dynamic Light Scattering (DLS) | A slight increase in hydrodynamic diameter (~5-10 nm) is expected due to the PEG-piperidine corona. PDI should remain low (<0.2). |
| Zeta Potential | Laser Doppler Velocimetry | A shift from a neutral or slightly negative potential to a positive potential, confirming successful surface modification. |
| Encapsulation Efficiency | Spectrophotometry or HPLC | High encapsulation efficiency should be retained, demonstrating the mildness of the post-insertion method. |
| pH-Responsive Release | Dialysis Release Assay[15] | A significantly faster drug release rate at pH 5.5 compared to pH 7.4, demonstrating the functional impact of the protonatable piperidine ring. |
graph TD { A[Start: Prepare Drug-Loaded Liposomes] --> B{Conjugate DSPE-PEG-NHS with 3-Methylaminopiperidine}; B --> C[Incubate Liposomes with Conjugate for Post-Insertion]; C --> D{Purify via Dialysis}; D --> E[Characterize Size & Zeta Potential]; E --> F[Perform pH-Dependent Release Study]; F --> G{Validation: Accelerated Release at pH 5.5?}; G -- Yes --> H[End: pH-Responsive Piperidine-Liposomes]; G -- No --> I[Troubleshoot: Check Conjugation, Insertion Temp.];subgraph "Legend" direction LR L1[Process Step] L2{Decision/Validation} end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#5F6368,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 3: Workflow for liposome surface modification.
Conclusion
This compound is a highly versatile and accessible building block for functionalizing drug delivery systems. Its secondary amine provides a reliable handle for covalent attachment using standard bioconjugation techniques like carbodiimide and activated ester chemistry. The resulting modifications can impart a cationic surface charge, which is useful for enhancing cellular interactions, and can introduce pH-responsive characteristics for triggered drug release in acidic biological microenvironments. The protocols outlined in this guide provide a robust framework for researchers to successfully incorporate this promising molecule into their nanoparticle and liposomal formulations, paving the way for the development of more sophisticated and effective drug delivery platforms.
References
- Amide coupling Protocol for Amino PEG - AxisPharm. (2024). (URL: [Link])
- García-Fernández, L., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceuticals. (URL: [Link])
- Sadeesh, T., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. (URL: [Link])
- 3-(Methylamino)piperidine dihydrochloride - MySkinRecipes. (URL: [Link])
- Sadeesh, T., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF.
- Wang, Y., et al. (2018). A pH-Responsive Drug Delivery System Based on Conjugated Polymer for Effective Synergistic Chemo-/Photodynamic Therapy. Polymers. (URL: [Link])
- Al-Zharani, M., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. (URL: [Link])
- Vitaku, E., et al. (2021).
- 3-(Methylamino)piperidine Dihydrochloride, 5g, Each - CP Lab Safety. (URL: [Link])
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P
- 3-(methylamino)piperidine dihydrochloride (C6H14N2) - PubChemLite. (URL: [Link])
- 3-(Methylamino)piperidine Dihydrochloride | C6H16Cl2N2 | CID 24820174 - PubChem. (URL: [Link])
- US20100029941A1 - Preparation of (r)
- 3-Methylamino-piperidine dihydrochloride - Amerigo Scientific. (URL: [Link])
- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (URL: )
- Zhang, Y., et al. (2014). Synthesis, Characterization, and Evaluation of a Novel Amphiphilic Polymer RGD-PEG-Chol for Target Drug Delivery System.
- Chen, K., et al. (2011). Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells. International Journal of Nanomedicine. (URL: [Link])
- Li, L., et al. (2013). Current developments in drug delivery with thermosensitive liposomes. Journal of Controlled Release. (URL: [Link])
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Application Notes and Protocols for the Synthetic Utilization of 3-Methylaminopiperidine Dihydrochloride
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the experimental setup and synthetic applications of 3-Methylaminopiperidine dihydrochloride. This versatile building block is a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt them to their specific synthetic challenges. We will cover essential handling procedures, the critical step of in situ free base generation, and detailed protocols for three cornerstone reactions: amide bond formation, reductive amination, and N-alkylation.
Compound Profile and Safety Mandates
Physicochemical Characteristics
This compound is a white to off-white crystalline powder.[1] Its dihydrochloride salt form confers enhanced stability and favorable solubility in polar solvents, which is advantageous for many reaction setups.[1]
| Property | Value | Source |
| CAS Number | 127294-77-3 | [1][3] |
| Molecular Formula | C₆H₁₄N₂ · 2HCl | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| Melting Point | 197 - 201 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Soluble in water | [4] |
Hazard Identification and Safe Handling
As with any chemical reagent, adherence to strict safety protocols is paramount. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][5]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7] A safety shower and eyewash station must be readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[5][6]
-
Handling: Avoid all personal contact, including inhalation and ingestion.[5][8] Do not eat, drink, or smoke in the handling area.[8] Ensure containers are kept tightly sealed when not in use.[5][7]
-
Storage: Store in a cool, dry, well-ventilated area at room temperature, away from incompatible substances.[1][5]
-
Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[8] Collect spilled material in a suitable, labeled container for proper waste disposal in accordance with local environmental regulations.[7][8]
The Foundational Step: In Situ Neutralization
A common point of failure in reactions involving amine salts is overlooking the need for neutralization. The dihydrochloride salt form means both the secondary piperidine nitrogen and the secondary methylamino nitrogen are protonated as ammonium chlorides. These protonated forms are non-nucleophilic and will not participate in the desired reactions.
Therefore, the addition of a non-nucleophilic base is the critical first step in any protocol. This liberates the free amine in situ, rendering it reactive.
-
Choice of Base: Tertiary amines such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are ideal choices as they are strong enough to deprotonate the ammonium salts without competing as nucleophiles in the subsequent reaction.
-
Stoichiometry: A minimum of 2.2 equivalents of the base is required to ensure complete neutralization of both hydrochloride salts and to provide a slight excess to drive the equilibrium.
Caption: Workflow for generating the reactive free amine.
Key Synthetic Protocols
The following sections detail validated protocols for common, high-value transformations using 3-Methylaminopiperidine.
Application I: Amide Bond Formation via Acylation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[9] This protocol utilizes a uronium-based coupling reagent, HATU, which is highly efficient for forming amide bonds, even with less reactive substrates.[10][11]
Scientific Principle: The carboxylic acid is activated by HATU to form a highly reactive acyl-OAt ester intermediate. The nucleophilic nitrogen of the neutralized 3-methylaminopiperidine then attacks this activated ester to form the thermodynamically stable amide bond. DIPEA acts as the base for both the initial neutralization and to scavenge the proton released during the coupling.[10]
Protocol: HATU-Mediated Amide Coupling
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M). Stir until dissolved.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) and stir the mixture for 15 minutes at room temperature.
-
Addition of Acid: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the carboxylic acid/HATU solution dropwise to the amine solution.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Experimental workflow for amide coupling.
Application II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the N-alkylation of the piperidine core with a diverse range of substituents derived from aldehydes and ketones.[12]
Scientific Principle: The reaction proceeds in two stages within a single pot. First, the nucleophilic amine reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate. Second, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the corresponding tertiary amine.[12] NaBH(OAc)₃ is preferred because it is less reactive towards the starting carbonyl compound and does not reduce it.[12]
Protocol: Reductive Amination with an Aldehyde
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Neutralization: Add Triethylamine (TEA) (2.2 eq.) and stir the mixture for 15 minutes at room temperature to generate the free base.
-
Imine Formation: Add the desired aldehyde (1.2 eq.) to the reaction mixture. Stir for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography to isolate the N-alkylated product.
Caption: Experimental workflow for reductive amination.
Application III: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing simple alkyl groups onto the piperidine nitrogen using an alkyl halide and a base.
Scientific Principle: This is a classic Sₙ2 reaction where the nucleophilic nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[13] A base like potassium carbonate is used to neutralize the in situ generated hydrohalic acid, driving the reaction to completion.[13][14] Selectivity can be an issue; the secondary piperidine nitrogen is generally more nucleophilic than the secondary methylamino nitrogen due to steric and electronic factors, but mixtures can occur. Slow addition of the alkylating agent can help favor mono-alkylation.[15]
Protocol: N-Alkylation with an Alkyl Bromide
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), finely powdered anhydrous potassium carbonate (K₂CO₃) (2.5 eq.), and an anhydrous polar aprotic solvent like Acetonitrile (MeCN) or DMF.
-
Reaction Initiation: Stir the suspension vigorously. Add the alkyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Heating & Monitoring: Heat the reaction mixture (e.g., to 50-80 °C) to increase the reaction rate. Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: The resulting crude oil or solid can be purified by column chromatography or, if the product is basic enough, by an acid-base extraction procedure.
Caption: Experimental workflow for direct N-alkylation.
References
- 3-(Methylamino)piperidine dihydrochloride. MySkinRecipes. [Link]
- 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. CP Lab Safety. [Link]
- 3-(Methylamino)piperidine Dihydrochloride.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Amide Synthesis. Fisher Scientific. [Link]
- 3-(methylamino)piperidine dihydrochloride (C6H14N2). PubChemLite. [Link]
- 3-(Methylamino)piperidine Dihydrochloride | CAS 127294-77-3. Chemical-Suppliers.com. [Link]
- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- 3-Methylamino-piperidine dihydrochloride. Amerigo Scientific. [Link]
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 2025. [Link]
- Reductive amination and amide synthesis.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Amide coupling Protocol for Amino PEG. AxisPharm, 2024. [Link]
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks, 2014. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2022. [Link]
- Procedure for N-alkylation of Piperidine?
- Synthesis process of 3-methylamino-piperidine.
- Amide coupling reaction in medicinal chemistry.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI, 2018. [Link]
- The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons, 1982. [Link]
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Application Note & Protocol: Laboratory-Scale Synthesis of 3-Methylaminopiperidine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Methylaminopiperidine and its derivatives are crucial structural motifs found in numerous biologically active compounds and serve as key intermediates in pharmaceutical synthesis.[1][2] This document provides a detailed, robust, and well-validated three-step protocol for the laboratory-scale synthesis of 3-Methylaminopiperidine dihydrochloride. The selected synthetic route begins with the commercially available N-Boc-3-aminopiperidine and proceeds via a high-yield reductive amination to introduce the methyl group, followed by an efficient acidic deprotection of the tert-butoxycarbonyl (Boc) group and subsequent salt formation. This guide emphasizes the rationale behind procedural choices, provides comprehensive step-by-step instructions, and includes troubleshooting insights to ensure reliable and reproducible outcomes for researchers.
Introduction and Synthetic Strategy
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in pharmaceuticals such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin and Janus kinase (JAK) inhibitors like Tofacitinib.[1] The N-methylated analogue, 3-methylaminopiperidine, is a particularly valuable building block for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds, including solubility and target binding affinity.[3]
The synthetic strategy outlined herein was chosen for its efficiency, scalability, and reliance on well-established, high-yielding reactions. The core of this process involves three distinct chemical transformations:
-
Reductive Amination: The secondary amine is formed by reacting the primary amino group of N-Boc-3-aminopiperidine with formaldehyde to generate an in-situ iminium ion, which is subsequently reduced.
-
Protecting Group Removal: The Boc group, which masks the piperidine ring nitrogen, is cleaved under acidic conditions.
-
Salt Formation: The final free base is converted to the more stable and easily handled dihydrochloride salt.
The use of a Boc protecting group is a cornerstone of this strategy. It effectively prevents the more nucleophilic piperidine nitrogen from undergoing undesired side reactions during the methylation step, thereby ensuring high regioselectivity.
Overall Synthetic Scheme
Caption: Overall 3-step synthesis of this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Formaldehyde is a suspected carcinogen and sensitizer. Sodium triacetoxyborohydride can react violently with water. Strong acids like HCl are corrosive.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Grade |
| tert-butyl 3-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | >98% |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | ACS Grade |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reagent Grade |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | Reagent Grade |
| 4 M HCl in 1,4-Dioxane | HCl | 36.46 | Titrated Solution |
| Diethyl Ether (Et₂O), Anhydrous | C₄H₁₀O | 74.12 | Anhydrous |
Step 1: Synthesis of tert-butyl 3-(methylamino)piperidine-1-carboxylate
This step employs a reductive amination reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for iminium ions over carbonyls, which minimizes side reactions and leads to cleaner product formation compared to harsher reagents like sodium borohydride.[4]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (100 mL).
-
Add formaldehyde (37% aqueous solution, 4.5 mL, 60.0 mmol, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy.
-
Carefully add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Note: The addition is exothermic and may cause gas evolution. Ensure adequate stirring and cooling with a water bath if necessary.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, tert-butyl 3-(methylamino)piperidine-1-carboxylate, is typically obtained as a pale yellow oil and is often of sufficient purity (>95%) to be carried forward to the next step without further purification. Expected yield: 10.2 - 10.8 g (95-100%).
Step 2: Deprotection and Synthesis of 3-Methylaminopiperidine
The acid-labile Boc group is efficiently removed using a strong acid.[5][6] Using a solution of HCl in an organic solvent like 1,4-dioxane is advantageous as it provides anhydrous conditions and often allows for the direct precipitation of the product as its hydrochloride salt, simplifying isolation.[6]
Protocol:
-
Dissolve the crude tert-butyl 3-(methylamino)piperidine-1-carboxylate (10.7 g, 50.0 mmol, 1.0 eq) from the previous step in a minimal amount of diethyl ether (20 mL) in a 250 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol, 4.0 eq) dropwise via an addition funnel. Caution: This is a highly exothermic reaction that produces isobutylene gas. Ensure slow addition and efficient stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the deprotection by TLC or LC-MS to confirm the absence of the starting material. The reaction is typically complete when gas evolution stops.
-
The product at this stage is the dihydrochloride salt suspended in the reaction mixture. For the purpose of this protocol, the entire slurry is carried forward to the final salt formation step to ensure complete protonation.
Step 3: Isolation of this compound
This final step ensures the complete conversion to the dihydrochloride salt and provides a straightforward method for isolating the final product as a stable, crystalline solid.
Protocol:
-
To the slurry from Step 2, add an additional 100 mL of anhydrous diethyl ether to ensure complete precipitation of the salt.
-
Stir the thick suspension vigorously for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 40 mL) to remove any residual dioxane and organic impurities.
-
Dry the solid under high vacuum for at least 4 hours to remove all residual solvents.
-
The final product, this compound, is obtained as a white to off-white crystalline solid. Expected yield: 8.5 - 9.1 g (91-97% over two steps).
Caption: Detailed experimental workflow for the synthesis process.
Characterization and Troubleshooting
| Parameter | Expected Result |
| Step 1 Product (Crude) | |
| Appearance | Pale yellow oil |
| Purity (Typical) | >95% by LC-MS |
| Final Product | |
| Appearance | White to off-white crystalline solid |
| Overall Yield | 91-97% |
| Melting Point | >250 °C (decomposes) |
Troubleshooting:
-
Incomplete Reductive Amination (Step 1): If TLC/LC-MS shows significant starting material remaining after 6 hours, add an additional portion of NaBH(OAc)₃ (0.2 eq) and formaldehyde (0.2 eq) and stir for another 2-4 hours. Ensure reagents are of good quality and solvents are anhydrous.
-
Incomplete Deprotection (Step 2): If the Boc-protected intermediate is still present, add another equivalent of HCl in dioxane and allow the reaction to stir overnight at room temperature.
-
Product is Oily or Gummy (Step 3): This is often due to residual solvent (dioxane or water). Ensure the filter cake is washed thoroughly with copious amounts of anhydrous diethyl ether and dried under high vacuum for an extended period, possibly with gentle heating (~40 °C).
References
- Kristina Berggren, Reine Vindebro, Claes Bergström, et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- PrepChem (2023). Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine. PrepChem.com.
- Google Patents (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine.
- Almássy, L., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B.
- Google Patents (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
- Google Patents (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
- PubChem (2023). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information.
Sources
- 1. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Applikations- und Protokollhandbuch: Derivatisierung von 3-Methylaminopiperidin-Dihydrochlorid für analytische Zwecke
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Methylaminopiperidin-Dihydrochlorid, einer polaren und schwer flüchtigen Verbindung, deren direkte Analyse mittels gängiger chromatographischer Verfahren eine Herausforderung darstellt. Es werden praxiserprobte Protokolle für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Flüssigchromatographie-Massenspektrometrie (LC-MS) vorgestellt, die auf Acylierungs- und Dansylierungsreaktionen basieren. Die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen werden erläutert, um eine robuste und zuverlässige Methodenentwicklung und -validierung zu gewährleisten.
Einleitung: Die analytische Herausforderung von 3-Methylaminopiperidin
3-Methylaminopiperidin ist ein wichtiges pharmazeutisches Zwischenprodukt, dessen quantitative Bestimmung und Reinheitsprüfung für die Qualität und Sicherheit von Arzneimitteln von entscheidender Bedeutung ist.[1] Als Dihydrochlorid-Salz liegt die Verbindung in einer polaren, ionischen Form vor, die eine geringe Flüchtigkeit und eine schlechte Retention auf Standard-Umkehrphasen (Reversed-Phase, RP) in der HPLC aufweist.[2][3] Diese Eigenschaften erschweren die direkte Analyse und führen oft zu schlechter Peakform (Tailing) und geringer Empfindlichkeit.[2]
Die Derivatisierung ist ein chemischer Prozess, bei dem eine funktionelle Gruppe des Analyten modifiziert wird, um seine physikochemischen Eigenschaften für die Analyse zu verbessern.[4][5] Für 3-Methylaminopiperidin, ein sekundäres Amin, zielt die Derivatisierung darauf ab:
-
Für die GC-Analyse: Die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen, indem der aktive Wasserstoff am Stickstoffatom durch eine unpolare Gruppe ersetzt wird.[6][7]
-
Für die LC-Analyse: Eine chromophore oder fluorophore Gruppe einzuführen, um die Detektion mittels UV/VIS- oder Fluoreszenzdetektoren zu ermöglichen oder zu verbessern und die Retentionszeit auf RP-Säulen zu erhöhen.[8][9]
Dieses Handbuch beschreibt zwei validierte Ansätze zur Derivatisierung, die eine zuverlässige Quantifizierung von 3-Methylaminopiperidin in verschiedenen Matrices ermöglichen.
Strategie 1: Acylierung für die GC-MS-Analyse
Die Acylierung mit perfluorierten Anhydriden, wie Trifluoressigsäureanhydrid (TFAA), ist eine hocheffektive Methode, um Amine für die GC-Analyse flüchtiger zu machen.[6][7] Die Reaktion ist schnell und führt zur Bildung eines stabilen, weniger polaren und thermisch stabilen Trifluoracetyl-Derivats, das sich hervorragend für die GC-MS-Analyse eignet.[4][6]
Mechanismus und Rationale
Die Reaktion basiert auf dem nukleophilen Angriff des freien Elektronenpaars am Stickstoff des sekundären Amins auf das elektrophile Carbonylkohlenstoffatom des TFAA. Dies führt zur Bildung einer stabilen Amidbindung und zur Freisetzung von Trifluoressigsäure als Nebenprodukt.
Chemische Reaktion der TFAA-Derivatisierung
Abbildung 1: Reaktionsschema der Derivatisierung von 3-Methylaminopiperidin mit TFAA.
Detailliertes Protokoll: TFAA-Derivatisierung
Vorbereitung:
-
Probenvorbereitung: Eine bekannte Menge der Probe, die 3-Methylaminopiperidin-Dihydrochlorid enthält, wird in einem geeigneten Lösungsmittel (z.B. 1 ml Methanol) gelöst. Um das freie Amin freizusetzen, wird die Lösung mit einer Base (z.B. 1 M NaOH in Methanol) auf einen pH-Wert > 10 eingestellt. Die Lösung wird anschließend unter einem sanften Stickstoffstrom zur Trockne eingedampft.
-
Reagenzien:
-
Trifluoressigsäureanhydrid (TFAA), GC-Qualität
-
Lösungsmittel (wasserfrei): Ethylacetat oder Dichlormethan
-
Interner Standard (IS): z.B. Doxylamin oder ein strukturell ähnliches, deuteriertes Amin.
-
Derivatisierungsschritte:
-
Den trockenen Probenrückstand in 200 µl wasserfreiem Ethylacetat aufnehmen.
-
10 µl der internen Standardlösung (z.B. 100 µg/ml) hinzufügen.
-
100 µl TFAA zugeben.[6]
-
Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 70 °C im Heizblock inkubieren.[6]
-
Die Probe auf Raumtemperatur abkühlen lassen.
-
Die überschüssigen Reagenzien und das Lösungsmittel unter einem sanften Stickstoffstrom eindampfen.
-
Den Rückstand in 100 µl Ethylacetat aufnehmen. Diese Lösung ist fertig für die GC-MS-Injektion.
GC-MS-Parameter und erwartete Ergebnisse
Die folgende Tabelle fasst typische GC-MS-Parameter für die Analyse des TFAA-Derivats zusammen. Diese müssen möglicherweise für spezifische Geräte und Anwendungen optimiert werden.
| Parameter | Empfohlener Wert | Begründung |
| GC-Säule | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Gängige, unpolare Säule, gut geeignet für ein breites Spektrum von Analyten. |
| Trägergas | Helium, konstante Flussrate 1.2 ml/min | Inertgas, das eine gute Trennleistung bietet. |
| Injektor-Temperatur | 250 °C | Gewährleistet eine schnelle und vollständige Verdampfung des Derivats.[2] |
| Injektionsvolumen | 1 µl, Split-Modus (z.B. 20:1) | Verhindert eine Überladung der Säule bei höheren Konzentrationen. |
| Ofentemperaturprogramm | Start bei 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten | Ermöglicht eine gute Trennung von Lösungsmittel und Derivat sowie von potenziellen Verunreinigungen. |
| MS-Transferline | 280 °C | Verhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle-Temperatur | 230 °C | Standardtemperatur für die Elektronenstoßionisation (EI). |
| Ionisationsenergie | 70 eV | Standardenergie für die Erzeugung reproduzierbarer Massenspektren. |
| Scan-Modus | Full Scan (m/z 50-500) für die Methodenentwicklung; Selected Ion Monitoring (SIM) für die quantitative Analyse | Der SIM-Modus erhöht die Empfindlichkeit und Selektivität durch Überwachung charakteristischer Ionen des Derivats. |
Strategie 2: Dansylchlorid-Derivatisierung für die LC-MS/MS-Analyse
Für die LC-MS-Analyse ist die Derivatisierung mit Dansylchlorid eine ausgezeichnete Wahl. Dansylchlorid reagiert mit primären und sekundären Aminen und führt eine Dansylgruppe ein, die mehrere Vorteile bietet:
-
Erhöhte Retention: Die hydrophobe Dansylgruppe erhöht die Retention auf C18-Säulen signifikant.[10][11]
-
Verbesserte Ionisierung: Die tertiäre Aminogruppe in der Dansyl-Einheit wird im positiven Elektrospray-Ionisierungsmodus (ESI+) leicht protoniert, was die Empfindlichkeit der MS-Detektion drastisch erhöht.[9][11]
-
Charakteristische Fragmentierung: Das Dansyl-Derivat erzeugt im MS/MS-Modus ein charakteristisches Produkt-Ion (m/z 171), was eine hochselektive Quantifizierung mittels Multiple Reaction Monitoring (MRM) ermöglicht.[12]
Workflow der LC-MS-Analyse nach Dansylierung
Abbildung 2: Allgemeiner Arbeitsablauf für die Analyse von 3-Methylaminopiperidin mittels Dansyl-Derivatisierung und LC-MS/MS.
Detailliertes Protokoll: Dansylchlorid-Derivatisierung
Vorbereitung:
-
Probenvorbereitung: Eine wässrige Lösung der Probe (z.B. 200 µl) wird in ein Reaktionsgefäß gegeben.
-
Reagenzien:
-
Dansylchlorid-Lösung: 10 mg/ml in Acetonitril (frisch ansetzen und vor Licht schützen).
-
Natriumcarbonat-Puffer: 100 mM, pH 9.5.[10]
-
Quench-Lösung: z.B. 2%ige Ameisensäure in Wasser.
-
Interner Standard (IS): z.B. ein deuteriertes Analogon oder eine strukturell ähnliche Verbindung, die ebenfalls derivatisiert wird.
-
Derivatisierungsschritte:
-
Zur Probelösung 200 µl des Natriumcarbonat-Puffers (pH 9.5) und 10 µl der IS-Lösung geben.
-
400 µl der Dansylchlorid-Lösung hinzufügen.[10]
-
Das Gefäß gut durchmischen (Vortex) und für 60 Minuten bei 60 °C im Dunkeln inkubieren.[10]
-
Die Reaktion durch Zugabe von 50 µl der Quench-Lösung stoppen, um überschüssiges Dansylchlorid zu hydrolysieren.
-
Die Probe zentrifugieren, um ausgefallene Salze zu entfernen.
-
Den Überstand in ein HPLC-Vial überführen. Die Probe ist fertig für die LC-MS/MS-Analyse.
LC-MS/MS-Parameter und erwartete Ergebnisse
| Parameter | Empfohlener Wert | Begründung |
| LC-Säule | C18, 2.1 x 100 mm, 1.8 µm | Bietet eine hohe Trennleistung für die derivatisierten Analyten. |
| Mobile Phase A | 0.1% Ameisensäure in Wasser | Standard-Säureadditiv für eine gute Peakform und Ionisierung im positiven Modus. |
| Mobile Phase B | 0.1% Ameisensäure in Acetonitril | Organisches Elutionsmittel für die RP-Chromatographie. |
| Flussrate | 0.3 ml/min | Angepasst an den Säulendurchmesser von 2.1 mm. |
| Gradient | 5% B bis 95% B in 10 min | Ein generischer Gradient, der für die meisten Dansyl-Derivate eine gute Trennung ermöglicht. |
| Säulentemperatur | 40 °C | Verbessert die Reproduzierbarkeit der Retentionszeiten. |
| Ionenquelle | Elektrospray-Ionisierung (ESI), Positiv-Modus | Optimal für die Ionisierung des Dansyl-Derivats. |
| MRM-Übergänge | Q1 (Masse des protonierten Derivats) -> Q3 (m/z 171.0) | Hochspezifischer und sensitiver Übergang für die Quantifizierung von Dansyl-Derivaten. |
Methodenvalidierung
Jede neu entwickelte analytische Methode muss validiert werden, um ihre Eignung für den vorgesehenen Zweck nachzuweisen.[13][14] Die Validierung sollte gemäß den ICH-Richtlinien (z.B. ICH Q2(R1)) durchgeführt werden und die folgenden Parameter umfassen:
-
Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit von anderen Komponenten (Verunreinigungen, Matrixbestandteile) zu bestimmen. Dies wird durch Analyse von Placebo-Proben und mit Verunreinigungen versetzten Proben nachgewiesen.
-
Linearität und Bereich: Nachweis, dass die Methode über einen definierten Konzentrationsbereich lineare Ergebnisse liefert. Es sollten mindestens fünf Konzentrationen analysiert und der Korrelationskoeffizient (sollte > 0.99 sein) bestimmt werden.[15]
-
Richtigkeit (Recovery): Die Übereinstimmung zwischen dem gemessenen Wert und dem wahren Wert. Wird durch Analyse von Proben mit bekannten Konzentrationen (Spike-Recovery-Experimente) auf verschiedenen Niveaus (z.B. 80%, 100%, 120%) bestimmt.
-
Präzision:
-
Wiederholpräzision (Intra-Assay): Präzision unter denselben Betriebsbedingungen über einen kurzen Zeitraum.
-
Intermediäre Präzision (Inter-Assay): Präzision innerhalb eines Labors, aber an verschiedenen Tagen, mit verschiedenen Analysten oder Geräten.
-
-
Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ): Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen (LOD) bzw. quantifiziert (LOQ) werden kann. Die LOQ ist entscheidend für die Analyse von Verunreinigungen auf Spurenniveau.[16]
-
Robustheit: Die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Änderungen der Methodenparameter zu bleiben (z.B. pH-Wert der mobilen Phase, Säulentemperatur).
Schlussfolgerung
Die Derivatisierung von 3-Methylaminopiperidin-Dihydrochlorid ist ein entscheidender Schritt, um die Herausforderungen seiner hohen Polarität und geringen Flüchtigkeit zu überwinden. Die in diesem Handbuch beschriebenen Protokolle für die Acylierung mit TFAA für die GC-MS-Analyse und die Dansylierung für die LC-MS/MS-Analyse bieten robuste und empfindliche Methoden für seine quantitative Bestimmung. Die Wahl der Methode hängt von der verfügbaren Ausrüstung, der erforderlichen Empfindlichkeit und der Probenmatrix ab. Eine sorgfältige Methodenvalidierung gemäß den ICH-Richtlinien ist unerlässlich, um die Zuverlässigkeit und Genauigkeit der erzeugten Daten in einem regulierten Umfeld zu gewährleisten.
Referenzen
-
YouTube. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. [Link]
-
Pharma Devils. (n.d.). Guideline for Analytical Method Validation. [Link]
-
Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. [Link]
-
Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
-
Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. [Link]
-
PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]
-
MDPI. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. [Link]
-
PubMed. (2023). A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
NIH. (n.d.). Targeted quantification of amino acids by dansylation. [Link]
-
Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
-
ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
-
Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
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Application Note: A Robust HPLC Method for Purity Analysis of 3-Methylaminopiperidine Dihydrochloride Using Charged Aerosol Detection
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-Methylaminopiperidine dihydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's lack of a significant UV chromophore and its polar, basic nature, traditional reversed-phase HPLC with UV detection is challenging. This guide establishes a reliable analytical protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD), providing a universal and sensitive detection approach. The causality behind critical experimental choices, such as stationary phase, mobile phase composition, and detector selection, is thoroughly explained. The protocol is designed to be self-validating through rigorous system suitability criteria, aligning with principles outlined in the ICH Q2(R1) guidelines.[2]
Introduction: The Analytical Challenge
This compound is a small, polar, and highly water-soluble aliphatic amine.[1][3] Its chemical properties present two primary challenges for purity analysis via HPLC:
-
Poor Retention: As a polar compound, it exhibits weak or no retention on conventional C18 reversed-phase columns, which separate analytes based on hydrophobicity.[4][5]
-
Lack of Chromophore: The molecule does not possess a UV-absorbing functional group, rendering standard UV-Vis detectors largely ineffective for sensitive quantification.[6][7][8]
Traditional approaches to analyzing such compounds, like ion-pairing chromatography, can be complex and may suffer from reproducibility issues.[5] To overcome these obstacles, this method employs a HILIC separation mechanism. HILIC is an ideal alternative for separating polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4][9][10][11][12] The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9][12]
For detection, a Charged Aerosol Detector (CAD) is utilized. The CAD is a mass-based detector that offers near-universal response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[6][13] This makes it exceptionally well-suited for compounds like 3-Methylaminopiperidine. The detector nebulizes the column effluent, evaporates the mobile phase, and imparts a charge on the resulting analyte particles, which is then measured by an electrometer.[6][14]
Experimental Design & Rationale
Instrumentation and Consumables
| Component | Specification |
| HPLC System | UHPLC/HPLC system with a binary pump, autosampler, and column oven |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™, Waters ACQUITY UPLC® CAD) |
| Analytical Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Data System | Chromatography Data System (CDS) (e.g., Empower™, Chromeleon™) |
| Gases | High-purity nitrogen for CAD |
Reagents and Standards
| Reagent | Grade / Purity |
| This compound | Reference Standard (>99.5% purity) and sample lots for testing |
| Acetonitrile (ACN) | HPLC or LC-MS grade |
| Water | Deionized (DI) Water, 18.2 MΩ·cm |
| Ammonium Acetate | HPLC grade, >99% |
| Formic Acid | LC-MS grade, >99% |
Rationale for Method Parameters
-
Column Choice (HILIC): A HILIC column with an amide stationary phase was chosen to provide robust retention for the highly polar 3-Methylaminopiperidine.[11] HILIC is known to provide improved retention and separation for polar and ionic compounds that are poorly retained in reversed-phase chromatography.[4]
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and an aqueous ammonium acetate buffer is used. Acetonitrile acts as the weak solvent in HILIC.[11][12] The ammonium acetate buffer provides ionic strength to improve peak shape and ensures the analyte is in a consistent ionic state. A slightly acidic pH (adjusted with formic acid) helps to protonate the secondary amine, enhancing its interaction with the polar stationary phase.
-
Detector Choice (CAD): As previously discussed, the CAD provides a robust and sensitive detection solution for non-chromophoric compounds.[6][13][15] Unlike an Evaporative Light Scattering Detector (ELSD), which can have a non-linear response, modern CAD systems offer a wider dynamic range, which is beneficial for quantifying impurities at low levels alongside the main peak.[13][16] Both CAD and ELSD require volatile mobile phases to function, as they operate by evaporating the solvent to leave analyte particles.[6][7][17]
Detailed Analytical Protocol
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Weigh 770 mg of ammonium acetate and dissolve in 1 L of DI water.
-
Adjust the pH to 3.5 using formic acid.
-
Filter through a 0.22 µm membrane filter.
Mobile Phase B (Organic):
-
Use 100% Acetonitrile (HPLC grade).
Sample Diluent:
-
Prepare a mixture of 90:10 (v/v) Acetonitrile:DI Water.
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. Sonicate if necessary to ensure complete dissolution.
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
HPLC-CAD Method Parameters
| Parameter | Setting | Rationale |
| Column | HILIC Amide, 1.7 µm, 2.1 x 100 mm | Provides retention for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 with Formic Acid | Buffered aqueous phase for peak shape control. |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC mode. |
| Gradient | 95% B to 60% B over 10 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2.0 µL | Small volume to prevent peak distortion. |
| CAD Evaporation Temp. | 35 °C | Optimizes signal-to-noise by ensuring mobile phase evaporation without analyte loss. |
| CAD Filter | N/A (or as per manufacturer) | Standard setting. |
| Data Collection Rate | 10 Hz | Sufficient for narrow UHPLC peaks. |
Analytical Workflow
The overall workflow from sample preparation to data analysis is outlined below.
Caption: Workflow for the HPLC-CAD Purity Analysis.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[2][18][19][20]
System Suitability Test (SST)
Before sample analysis, five replicate injections of the reference standard solution are performed to verify system performance.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 5000 | Confirms column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and chromatographic conditions. |
Key Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is demonstrated by the separation of the main peak from any other observed peaks.
-
Linearity: Assessed over a concentration range (e.g., 0.05 mg/mL to 2.0 mg/mL).[16] Due to the potential non-linear response of CAD, a quadratic fit or a weighted linear regression (e.g., 1/x²) may be required to achieve a high correlation coefficient (r² > 0.995).[16]
-
Accuracy & Precision: Determined by analyzing multiple preparations at different concentration levels. Accuracy should be within 98.0-102.0%, and precision (RSD) should be ≤ 2.0%.[16]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for reporting low-level impurities.
Data Analysis and Interpretation
The purity of this compound is determined using the area percent normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a response factor equal to that of the main compound, an assumption that is generally more reliable with CAD than with UV detection.[13] Any peak with an area less than the LOQ should not be included in the total area calculation.
Conclusion
The described HPLC method, combining HILIC for separation and Charged Aerosol Detection for universal quantification, provides a robust, sensitive, and reliable protocol for the purity analysis of this compound. The detailed rationale for each experimental choice provides a strong foundation for method implementation, troubleshooting, and transfer. Adherence to the system suitability criteria and principles of analytical validation ensures that the method is fit for its intended purpose in a research or quality control environment.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.LCGC International.
- Charged aerosol detector.Wikipedia.
- Hydrophilic Interaction (HILIC) Columns.Biocompare.
- Evaporative light scattering detector.Grokipedia.
- Evaporative light scattering detector.Wikipedia.
- HILIC – Knowledge and References.Taylor & Francis.
- Hydrophilic interaction chromatography.Wikipedia.
- The principles of ELSD.Peak Scientific.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Quality Guidelines.ICH.
- Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.LCGC International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.Starodub.
- Charged Aerosol Detector | For HPLC & UHPLC Analysis.Waters Corporation.
- So, how does an ELSD work?Biotage.
- Success with Evaporative Light-Scattering Detection.LCGC International.
- ICH Q2 R1: Mastering Analytical Method Validation.Abraham Entertainment.
- ICH Q2 Analytical Method Validation.Slideshare.
- A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.PubMed.
- This compound.Pipzine Chemicals.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.Technology Networks.
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Gas chromatography methods for 3-Methylaminopiperidine dihydrochloride analysis
An Application Note on the Gas Chromatographic Analysis of 3-Methylaminopiperidine Dihydrochloride for Purity and Chiral Analysis
Abstract
This application note presents a comprehensive guide to the analysis of this compound using gas chromatography (GC). Due to the compound's polar nature and non-volatility in its salt form, direct GC analysis is challenging. This document details a robust methodology involving sample preparation through basification and liquid-liquid extraction, followed by chemical derivatization to enhance volatility and improve chromatographic performance. Protocols for both achiral (purity) analysis using a standard 5% phenyl-polysiloxane column with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and chiral analysis for enantiomeric separation using a cyclodextrin-based stationary phase are provided. The causality behind experimental choices, from derivatization agent selection to column chemistry, is explained to provide researchers with a foundational understanding for method development and validation.
Introduction and Principle
3-Methylaminopiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its analysis is critical for quality control, ensuring the purity and correct enantiomeric form of the final active pharmaceutical ingredient (API). As it is often supplied as a dihydrochloride salt, it is non-volatile and thermally labile, precluding direct injection into a gas chromatograph.
The analytical strategy, therefore, is a multi-step process designed to overcome these challenges:
-
Liberation of the Free Base: The dihydrochloride salt is neutralized with a strong base to yield the free 3-Methylaminopiperidine.
-
Extraction: The more non-polar free base is extracted from the aqueous matrix into an immiscible organic solvent.
-
Derivatization: The free amine, while more volatile than the salt, still possesses a polar secondary amine group that can cause significant peak tailing on standard GC columns.[1] Derivatization is employed to cap this active hydrogen, reducing polarity and improving thermal stability, leading to sharp, symmetrical peaks.[2] Common techniques include acylation or silylation.[2]
-
GC Separation and Detection: The derivatized, volatile analyte is then separated on a GC column and detected.
This workflow ensures that the analyte is in a suitable form for reproducible and accurate gas chromatographic analysis.
Caption: Overall workflow for the GC analysis of this compound.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Sodium Hydroxide (NaOH), 5M solution
-
Dichloromethane (DCM), HPLC grade
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Deionized Water
-
Sodium Sulfate, anhydrous
-
Helium (Carrier Gas), 99.999% purity
-
GC Vials, 2 mL with PTFE/silicone septa
Instrumentation and Columns
-
Achiral Analysis: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent J&W DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
-
Chiral Analysis: A GC system as above.
Protocol 1: Standard and Sample Preparation (with Derivatization)
This protocol describes the conversion of the dihydrochloride salt to its free base, extraction, and subsequent derivatization with Trifluoroacetic Anhydride (TFAA). TFAA is chosen for its high reactivity with primary and secondary amines, producing stable, volatile derivatives suitable for GC-FID or GC-MS analysis.
-
Standard Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with deionized water.
-
-
Extraction and Derivatization:
-
Pipette 1.0 mL of the standard solution (or an accurately measured sample solution) into a 15 mL glass tube.
-
Add 1.0 mL of 5M NaOH solution to basify the sample (pH > 12). Vortex for 30 seconds.
-
Add 4.0 mL of Dichloromethane (DCM), cap the tube, and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer 1.0 mL of the dried DCM extract to a 2 mL GC vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Cap the vial immediately and heat at 60°C for 20 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature before GC analysis.
-
Protocol 2: Achiral GC Method for Purity Analysis
This method is designed for quantifying the main component and related impurities.
| Parameter | GC-FID Condition | GC-MS Condition |
| Injector | Split/Splitless, 250°C | Split/Splitless, 250°C |
| Split Ratio | 20:1 | 50:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp @ 15°C/min to 280°C (hold 5 min) | 80°C (hold 2 min), ramp @ 15°C/min to 280°C (hold 5 min) |
| Detector | FID, 280°C | MS Transfer Line: 280°C, Ion Source: 230°C, Quad: 150°C |
| MS Scan Range | N/A | 40 - 450 amu |
| Injection Volume | 1 µL | 1 µL |
Protocol 3: Chiral GC Method for Enantiomeric Separation
This method requires a specialized chiral stationary phase to resolve the enantiomers of 3-Methylaminopiperidine. The separation mechanism on cyclodextrin phases involves the formation of transient diastereomeric complexes with different stabilities.[7]
| Parameter | Chiral GC-FID Condition |
| Column | Rt-βDEXse (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 230°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Oven Program | 90°C (hold 1 min), ramp @ 2°C/min to 180°C (hold 10 min) |
| Detector | FID, 250°C |
| Injection Volume | 1 µL |
Note: The oven program for chiral analysis is typically slower and at lower temperatures to maximize the differential interactions with the chiral stationary phase, thereby improving resolution.[8]
Method Validation Strategy
For use in a regulated environment, the analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[9] Validation ensures the method is suitable for its intended purpose.
Caption: Key parameters for analytical method validation as per ICH guidelines.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from diluents, impurities, or degradation products. | Peak purity analysis (MS) or resolution > 1.5 from nearest peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.995.[10] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | To determine the closeness of the measured value to the true value, assessed via recovery studies. | Recovery between 98.0% and 102.0% for API assay. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature). | RSD of results should remain within specifications. |
Expected Results and Troubleshooting
-
Peak Shape: The derivatized 3-Methylaminopiperidine should produce a sharp, symmetrical peak with the achiral method. Tailing peaks may indicate incomplete derivatization (optimize reaction time/temp) or active sites in the GC inlet/column (use an ultra-inert liner and high-quality column).[3]
-
Chiral Separation: The chiral method should resolve the two enantiomers into two distinct peaks. A resolution value (Rs) of >1.5 is considered baseline separation. If resolution is poor, optimizing the temperature ramp rate (slowing it down) can improve separation.[4]
-
Quantitation: For purity analysis, results are typically reported as % Area Normalization or by using an internal/external standard for absolute quantification.
Conclusion
The gas chromatographic methods detailed in this application note provide a robust and reliable framework for the analysis of this compound. By converting the non-volatile salt to its free base and performing chemical derivatization, the challenges associated with its analysis are effectively overcome. The protocols for both achiral purity and chiral enantiomeric separation, coupled with a clear method validation strategy, offer researchers, scientists, and drug development professionals a comprehensive guide for implementing this analysis in a quality control or research setting.
References
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
- ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Agilent Technologies. (n.d.). GC AND GC/MS Columns & Supplies Catalog.
- Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].
- Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines.
- Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride.
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- 5. gcms.cz [gcms.cz]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. ajrconline.org [ajrconline.org]
- 10. asianpubs.org [asianpubs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Synthesis of 3-Methylaminopiperidine Dihydrochloride Derivatives for Structure-Activity Relationship Studies: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-methylaminopiperidine dihydrochloride derivatives. This class of compounds holds significant potential in medicinal chemistry, particularly for developing central nervous system (CNS) agents and other targeted therapeutics.[1] This guide offers detailed protocols, explains the rationale behind methodological choices, and provides context through structure-activity relationship (SAR) studies to facilitate the design and synthesis of novel bioactive molecules.
Introduction: The Versatile 3-Methylaminopiperidine Scaffold
The 3-methylaminopiperidine core is a valuable building block in drug discovery. Its structural similarity to endogenous neurotransmitters and other bioactive molecules makes it a privileged scaffold for targeting a variety of receptors and enzymes.[1] The presence of a secondary amine on the piperidine ring (N1) and a methylamino group at the 3-position offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to various synthetic transformations and biological assays.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 127294-77-3 | [1] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| Melting Point | 199-200 °C | [1] |
| Appearance | White to off-white crystalline powder |
Strategic Approaches to Derivative Synthesis
The primary goal in synthesizing derivatives of 3-methylaminopiperidine for SAR studies is to systematically modify the molecule's structure to understand how these changes affect its biological activity. The most common point of modification is the piperidine ring nitrogen (N1), as substituents at this position can significantly influence receptor binding, selectivity, and pharmacokinetic properties. Two robust and widely applicable synthetic strategies for modifying the N1 position are direct N-alkylation and reductive amination .
Caption: Key synthetic routes for derivatization of 3-methylaminopiperidine.
Protocol 1: Direct N-Alkylation of 3-Methylaminopiperidine
Direct N-alkylation is a straightforward method for introducing alkyl or arylmethyl groups onto the piperidine nitrogen. This reaction typically involves the nucleophilic attack of the secondary amine on an electrophilic carbon of an alkyl or benzyl halide.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Sterically hindered bases are preferred to minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are ideal as they dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is essential to prevent the reaction of the amine with atmospheric carbon dioxide and moisture, which can lead to side products.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3-methylaminopiperidine
This protocol details the synthesis of N-benzyl-3-methylaminopiperidine, a common derivative for initial SAR studies.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: To a stirred solution of this compound (1.0 eq) in a minimal amount of water, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 9). Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 3-methylaminopiperidine as an oil.
-
N-Alkylation: Dissolve the free base of 3-methylaminopiperidine (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere. Add a suitable base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).
-
To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-3-methylaminopiperidine.
Protocol 2: Reductive Amination for Derivative Synthesis
Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for introducing a wider range of substituents. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and chemoselective for the reduction of the iminium ion in the presence of the starting aldehyde or ketone.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are inert and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be used to facilitate the formation of the iminium ion, although it is often not necessary.
Detailed Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-3-methylaminopiperidine
This protocol describes the synthesis of an N-arylmethyl derivative, which is often explored in SAR studies to probe electronic effects.
Materials:
-
3-Methylaminopiperidine (free base, prepared as in Protocol 1)
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 3-methylaminopiperidine (1.0 eq) in anhydrous dichloromethane at room temperature, add 4-fluorobenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking) to yield the pure N-(4-fluorobenzyl)-3-methylaminopiperidine.
Caption: A typical workflow for the reductive amination of 3-methylaminopiperidine.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of derivatives allows for the systematic exploration of the SAR. By varying the substituent on the piperidine nitrogen, researchers can probe the effects of sterics, electronics, and lipophilicity on biological activity.
Key Considerations for SAR Studies:
-
Alkyl Chain Length: Varying the length of an alkyl chain can impact the compound's lipophilicity and its fit within a binding pocket.
-
Aromatic Substitution: Introducing electron-donating or electron-withdrawing groups on an aromatic ring can modulate the electronic properties of the molecule and its interaction with the target.[2]
-
Heterocyclic Moieties: Incorporating different heterocyclic rings can introduce new hydrogen bonding interactions and alter the overall shape and polarity of the molecule.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is often critical for biological activity. It is important to either use an enantiomerically pure starting material or separate diastereomeric products for biological evaluation.
Table 2: Representative Data for SAR Analysis
| Compound ID | N1-Substituent | Biological Activity (e.g., IC₅₀, Ki) | Notes |
| 1 | -H | (Baseline) | Starting material |
| 2a | -CH₃ | ... | Small alkyl group |
| 2b | -CH₂CH₃ | ... | Increased alkyl chain length |
| 3a | -Benzyl | ... | Aromatic substituent |
| 3b | -4-Fluorobenzyl | ... | Electron-withdrawing group |
| 3c | -4-Methoxybenzyl | ... | Electron-donating group |
| 4 | -Cyclohexylmethyl | ... | Bulky, non-aromatic group |
This structured approach to synthesis and testing allows for the development of a predictive SAR model, guiding the design of more potent and selective drug candidates.
Conclusion
The synthetic protocols and strategic guidance provided in this document offer a robust framework for the generation of this compound derivatives for structure-activity relationship studies. By employing direct N-alkylation and reductive amination, researchers can efficiently create a diverse library of compounds. A systematic approach to modifying the N1-substituent, coupled with rigorous biological evaluation, will enable the elucidation of key structural features required for desired pharmacological activity, ultimately accelerating the drug discovery process.
References
- MySkinRecipes. 3-(Methylamino)piperidine dihydrochloride. [Link]
- ResearchGate.
- PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]
Sources
Topic: Scale-up Synthesis of 3-Methylaminopiperidine Dihydrochloride for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
3-Methylaminopiperidine is a critical structural motif and versatile building block in medicinal chemistry, integral to numerous pharmaceutical candidates targeting a range of conditions, including neurological disorders.[1][2][3] For preclinical development, access to scalable quantities of this intermediate in a stable, high-purity form is paramount. This application note provides a detailed, robust, and scalable three-step synthetic protocol for 3-Methylaminopiperidine Dihydrochloride, starting from the commercially available N-Boc-3-piperidone. The chosen route, centered around a selective reductive amination, is optimized for safety, efficiency, and purity, yielding material suitable for rigorous preclinical evaluation. We delve into the rationale behind key procedural choices, address critical scale-up parameters, and outline a comprehensive analytical framework for quality control.
Introduction and Strategic Rationale
The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs.[3] The specific substitution pattern of 3-methylaminopiperidine offers a unique combination of a secondary amine for further derivatization and a chiral center, which can be crucial for biological activity. Its dihydrochloride salt form enhances stability and aqueous solubility, properties that are highly advantageous for formulation and drug delivery studies in the preclinical phase.[1]
While several synthetic routes exist, many are not amenable to scale-up due to hazardous reagents, low yields, or complex purification steps.[4] The strategy detailed herein was selected for its scalability and control. It employs a tert-butoxycarbonyl (Boc) protecting group to ensure selective N-methylation at the 3-position via reductive amination, followed by a straightforward deprotection and salt formation. This approach consistently delivers high-purity material, minimizing downstream purification challenges and ensuring batch-to-batch consistency required for preclinical toxicology and efficacy studies.
Overall Synthesis Workflow
The synthesis is a linear, three-stage process designed for operational simplicity and scalability. The workflow begins with the formation of the C-N bond via reductive amination, proceeds to the removal of the Boc protecting group, and concludes with the isolation of the final active pharmaceutical ingredient (API) intermediate as a crystalline dihydrochloride salt.
Caption: High-level workflow for the scale-up synthesis.
Detailed Experimental Protocols
Part A: Synthesis of tert-butyl 3-(methylamino)piperidine-1-carboxylate
This stage employs a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides like NaBH₄, it is mild enough not to reduce the starting ketone and is selective for the iminium ion intermediate formed in situ. This selectivity minimizes side reactions and simplifies the work-up, a critical advantage for scale-up.[5] Mildly acidic conditions (pH ~5-6), facilitated by the acetic acid byproduct from the reducing agent, are optimal for imine/iminium formation.[6][7]
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles | Equiv. |
| N-Boc-3-piperidone | 199.25 | 100.0 g | 0.502 | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 58.5 g | 0.753 | 1.5 |
| Sodium Triacetoxyborohydride | 211.94 | 127.6 g | 0.602 | 1.2 |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
| Saturated NaHCO₃ (aq) | - | 500 mL | - | - |
| Brine | - | 250 mL | - | - |
| Anhydrous Na₂SO₄ | - | 50 g | - | - |
Procedure:
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge N-Boc-3-piperidone (100.0 g, 0.502 mol) and dichloromethane (1.0 L).
-
Amine Addition: Begin stirring to dissolve the solid. Add the 40% aqueous methylamine solution (58.5 g, 0.753 mol) dropwise over 15 minutes. A slight exotherm may be observed.
-
Imine Formation: Stir the resulting biphasic mixture at ambient temperature (20-25 °C) for 1 hour to allow for imine formation.
-
Reduction: Cool the reactor to 0-5 °C using a circulating chiller. Add sodium triacetoxyborohydride (127.6 g, 0.602 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Portion-wise addition is crucial to control the exotherm of the reduction and prevent potential side reactions.
-
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quench & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (500 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (250 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous oil. The crude product is typically of sufficient purity (>95%) to proceed to the next step. Expected yield: 102-108 g (95-100% crude).
Part B & C: Boc Deprotection and Dihydrochloride Salt Formation
The Boc group is reliably cleaved under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[9] Using ethereal or alcoholic HCl allows for the simultaneous deprotection and precipitation of the desired dihydrochloride salt, streamlining the process into a single, efficient operation.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles | Equiv. |
| Crude N-Boc-3-methylaminopiperidine | 214.32 | ~107 g | 0.502 | 1.0 |
| Isopropanol (IPA) | - | 500 mL | - | - |
| 4M HCl in 1,4-Dioxane | - | 300 mL | 1.2 | ~2.4 |
| Methyl tert-butyl ether (MTBE) | - | 1.0 L | - | - |
Procedure:
-
Dissolution: Dissolve the crude oil from Part A in isopropanol (500 mL).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (300 mL, 1.2 mol) dropwise via an addition funnel, maintaining the internal temperature below 15 °C.
-
Causality Note: This step is highly exothermic. Slow addition and efficient cooling are critical for safety and to prevent degradation.
-
-
Precipitation: A thick white precipitate will form during the addition. After the addition is complete, stir the slurry at room temperature for 2-4 hours to ensure complete deprotection and crystallization.
-
Isolation: Add MTBE (1.0 L) to the slurry to reduce the solubility of the salt and ensure maximum recovery. Stir for an additional 1 hour.
-
Filtration: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with MTBE (3 x 200 mL) to remove residual dioxane and any non-polar impurities.
-
Drying: Dry the white crystalline solid under vacuum at 40-50 °C for 12-24 hours until a constant weight is achieved.
-
Final Product: Obtain this compound as a white to off-white crystalline powder. Expected yield: 85-90 g (90-95% over two steps).
Reductive Amination Mechanism
The core C-N bond formation proceeds through a well-established two-stage mechanism within a single pot: (1) Nucleophilic attack of methylamine on the protonated carbonyl of N-Boc-3-piperidone to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. (2) Hydride transfer from NaBH(OAc)₃ to the iminium carbon to furnish the final secondary amine product.
Caption: Key stages of the reductive amination reaction.
Quality Control and Characterization for Preclinical Use
The final product must be rigorously characterized to ensure it meets the stringent purity and identity requirements for preclinical studies.
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms basic physical properties and absence of gross contamination. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference structure | Unambiguously confirms the chemical structure of the molecule. |
| Identity | MS (ESI+) | [M+H]⁺ = 115.12 | Confirms the molecular weight of the free base. |
| Purity | HPLC (UV/CAD) | ≥ 98.0% | Quantifies chemical purity and detects non-volatile impurities. |
| Melting Point | Capillary Method | 197 - 201 °C[1] | A sharp melting range indicates high purity. |
| Residual Solvents | GC-HS | IPA, Dioxane, MTBE, DCM < ICH limits | Ensures solvents used in the synthesis are removed to safe levels. |
Conclusion
This application note details a scalable, efficient, and well-controlled synthesis of this compound. The chosen synthetic strategy, leveraging a Boc-protected intermediate and a streamlined deprotection/salt formation protocol, is ideally suited for producing the multi-gram to kilogram quantities of high-purity material required for preclinical drug development. The described in-process controls and final quality control criteria provide a robust framework for ensuring the final product is suitable for its intended use in creating new therapeutic agents.
References
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. (n.d.). Conversion of N-Boc-3-pyrrolidinone and N-Boc-3-aminopiperidine by the ω-TA and its Q192G mutant.
- Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Google Patents. (n.d.). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride.
- YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines.
- Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st....
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-methylation of 3-aminopiperidine Reactions
Welcome to the technical support center for the N-methylation of 3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging transformation. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Introduction: The Challenge of Selectivity
3-Aminopiperidine presents a unique challenge for N-methylation due to the presence of two distinct nucleophilic nitrogen centers: a secondary endocyclic (ring) amine and a primary exocyclic (side-chain) amine. Their differential basicity and steric environment dictate the outcome of the methylation reaction, often leading to mixtures of products. Understanding these nuances is key to achieving the desired regioselectivity and yield. The piperidine nitrogen is generally more basic and sterically accessible, making it more nucleophilic and thus more likely to be methylated first under many conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Conversion to the Methylated Product
Question: I am seeing mostly starting material in my reaction mixture. What are the likely causes and how can I improve the conversion?
Answer: Low conversion can stem from several factors, ranging from reagent reactivity to reaction conditions.
Potential Causes & Solutions:
-
Low Reagent Reactivity: The chosen methylating agent might not be sufficiently electrophilic, or the reducing agent (in reductive amination) may be too weak.
-
Methylating Agents: If using a less reactive agent like dimethyl carbonate, consider switching to a more potent one such as methyl iodide or dimethyl sulfate. Be aware that these are more hazardous and may require more stringent control to avoid over-methylation.
-
Reductive Amination: For reductive amination procedures like the Eschweiler-Clarke reaction, ensure the quality and concentration of formaldehyde and formic acid are appropriate.[1][2] Alternative reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be effective at milder temperatures.[3][4]
-
-
Inappropriate Base or pH: The reaction medium's pH is critical. For reactions involving alkyl halides, a base is required to neutralize the acid byproduct. If the base is too weak, the reaction can stall as the amine becomes protonated and non-nucleophilic.
-
Base Selection: Consider using a non-nucleophilic base like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA). For highly sensitive substrates, a stronger base like sodium hydride might be necessary, though this increases the risk of side reactions.
-
-
Low Reaction Temperature: Many methylation reactions require thermal energy to overcome the activation barrier.
Issue 2: Lack of Selectivity - Methylation at Both Nitrogen Atoms
Question: My reaction is producing a mixture of products, with methylation occurring on both the endocyclic and exocyclic amines. How can I achieve selective methylation on a specific nitrogen?
Answer: Achieving regioselectivity is the central challenge with 3-aminopiperidine. The strategy will depend on which nitrogen you aim to methylate. The endocyclic secondary amine is generally more nucleophilic and less sterically hindered than the exocyclic primary amine.
Strategies for Selective Methylation:
-
Selective N1 (Endocyclic) Methylation:
-
Exploiting Inherent Reactivity: Under carefully controlled stoichiometric conditions (e.g., using just one equivalent of the methylating agent), the more nucleophilic endocyclic nitrogen should react preferentially. This approach often requires optimization of reaction time and temperature to prevent further methylation.
-
Protecting the Exocyclic Amine: The most robust method for ensuring selective N1 methylation is to first protect the exocyclic primary amine.[6] A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.[7] The Boc-protected 3-aminopiperidine can then be subjected to methylation, after which the Boc group is removed under acidic conditions.[4]
Workflow for Selective N1-Methylation using a Protecting Group:
Caption: Workflow for selective N1-methylation.
-
-
Selective N3 (Exocyclic) Methylation:
-
This is more challenging due to the higher reactivity of the endocyclic nitrogen. A protecting group strategy is almost always necessary.
-
Protecting the Endocyclic Amine: Protecting the endocyclic nitrogen allows for selective methylation of the exocyclic amine. A suitable protecting group would be one that is stable to the methylation conditions and can be removed orthogonally to other groups if present. The benzyloxycarbonyl (Cbz) group is a common choice.
-
Issue 3: Over-methylation and Formation of Quaternary Ammonium Salts
Question: I am observing the formation of di-methylated and/or quaternary ammonium salt byproducts. How can I prevent this?
Answer: Over-methylation is a common side reaction, especially when using highly reactive methylating agents like methyl iodide.
Causes and Mitigation Strategies:
-
Excess Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards exhaustive methylation.
-
Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Use 1.0 to 1.2 equivalents for mono-methylation. A slow, dropwise addition of the methylating agent can also help to maintain a low instantaneous concentration, disfavoring further reaction of the methylated product.
-
-
High Reactivity of Methylated Product: The mono-methylated amine can sometimes be more nucleophilic than the starting material, leading to rapid subsequent methylation.
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-methylated product.
-
-
Reaction Type: Certain reactions are inherently less prone to over-methylation.
-
Eschweiler-Clarke Reaction: This is a classic method for N-methylation that is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[2][5] The mechanism involves the formation of an iminium ion, which is not possible from a tertiary amine.[2]
Mechanism of Eschweiler-Clarke Stopping at Tertiary Amine:
Caption: Eschweiler-Clarke reaction mechanism.
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to separate my desired methylated product from the starting material and other byproducts. What purification strategies do you recommend?
Answer: The similar polarities of the starting material, mono-methylated, and di-methylated products can make purification by standard column chromatography challenging.
Purification Strategies:
-
Acid-Base Extraction: The basicity of the amines can be exploited for purification.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine products and any unreacted starting material will move into the aqueous layer as their hydrochloride salts.
-
Wash the organic layer to remove any non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to a pH >10.
-
Extract the free amines back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified amine mixture. This procedure removes non-basic impurities but may not separate the different amine products.
-
-
Chromatography on Different Stationary Phases:
-
Silica Gel: While challenging, optimization of the solvent system (e.g., using a gradient elution with a small amount of amine like triethylamine added to the mobile phase to reduce tailing) can sometimes achieve separation.
-
Alumina (basic or neutral): Alumina can sometimes provide better separation for basic compounds compared to silica.
-
Reverse-Phase Chromatography: For more polar compounds, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid, can be effective.
-
-
Derivatization: If separation remains difficult, consider derivatizing the mixture to alter the polarity of the components. For example, reacting the mixture with an acylating agent could lead to derivatives with more distinct chromatographic behavior. This is a more involved strategy and would require a subsequent deprotection step.
Summary of Key Parameters for N-Methylation
| Parameter | Recommendation for Mono-methylation | Rationale | Potential Pitfalls |
| Methylating Agent | Eschweiler-Clarke (HCHO/HCOOH) or NaBH3CN/HCHO | Good control, avoids quaternization.[2][4] | High temperatures for Eschweiler-Clarke; toxicity of cyanoborohydride. |
| Stoichiometry | 1.0 - 1.2 equivalents of methylating agent | Minimizes over-methylation. | May result in incomplete conversion. |
| Temperature | Start at room temperature and gradually increase if needed. | Balances reaction rate with selectivity. | High temperatures can lead to side reactions and decomposition. |
| Solvent | Protic solvents (e.g., Methanol, Water) for reductive amination. | Solubilizes reagents and intermediates. | Ensure compatibility with all reagents. |
| pH/Base | Use a non-nucleophilic base for alkyl halide reactions. | Prevents protonation of the amine nucleophile. | A base that is too strong can cause elimination or other side reactions. |
| Protecting Groups | Use Boc for the exocyclic amine to achieve N1-selectivity.[4] | Provides excellent selectivity. | Adds extra steps to the synthesis (protection/deprotection). |
References
- Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- Deng, W., & Lin, B.-L. (2019).
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. biosynth.com [biosynth.com]
- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methylaminopiperidine Dihydrochloride
Welcome to the technical support center for the synthesis of 3-Methylaminopiperidine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their work.[1][2] As a key building block in medicinal chemistry, particularly for novel therapeutic agents targeting neurological disorders, a clean and efficient synthesis is paramount.[1][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when starting from 3-aminopiperidine via reductive amination.
Question 1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted 3-aminopiperidine. What are the likely causes and how can I fix it?
Answer:
Seeing a large amount of starting material is a common issue that typically points to suboptimal reaction conditions or reagent stoichiometry, especially in reductive amination procedures like the Eschweiler-Clarke reaction.
Root Causes & Solutions:
-
Insufficient Methylating Agent: The Eschweiler-Clarke reaction, a classic method for this transformation, uses formaldehyde as the carbon source and formic acid as the reducing agent.[4][5] For the dimethylation of a primary amine, a molar excess of both reagents is crucial. The reaction proceeds through a stepwise methylation, and insufficient formaldehyde will lead to a mixture of starting material, the desired secondary amine, and potentially the monomethylated intermediate.
-
Solution: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common protocol suggests using at least 2-3 equivalents of each per mole of the primary amine.
-
-
Suboptimal Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures to drive the reaction forward.[4] Low temperatures will result in a sluggish reaction rate and incomplete conversion.
-
Solution: Increase the reaction temperature to reflux (typically 90-100 °C in aqueous solution) and monitor the reaction progress over time.
-
-
pH Imbalance: While the Eschweiler-Clarke reaction is robust, the pH of the medium is important for the formation of the intermediate iminium ion which is then reduced.[6]
-
Solution: While the use of excess formic acid generally maintains an acidic environment, ensure that the reaction mixture is indeed acidic throughout the process.
-
-
Inefficient Reducing Conditions (Alternative Methods): If you are using other reductive amination methods, such as those employing sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), the efficiency of the reducing agent is key.[7][8] These reagents are most effective under specific pH ranges.
-
Solution: For NaBH₃CN, the reaction is typically run at a pH of 6-7 to selectively reduce the iminium ion without reducing the aldehyde.[7] For the less toxic NaBH(OAc)₃, acetic acid is often used as a catalyst.[7] Ensure your conditions are optimized for the specific reducing agent you have chosen.
-
Experimental Protocol: Driving the Eschweiler-Clarke Reaction to Completion
-
In a round-bottom flask, dissolve 3-aminopiperidine in water.
-
Add a 3-fold molar excess of formic acid (90-100%).
-
Slowly add a 3-fold molar excess of formaldehyde (37% aqueous solution) while stirring.
-
Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, make it basic with NaOH or KOH, and extract the free base with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) before proceeding to salt formation.
Question 2: My mass spectrometry results show a peak corresponding to an N-ethylated byproduct instead of, or in addition to, my desired N-methylated product. Where is this coming from?
Answer:
The appearance of an N-ethyl group is almost always due to contamination from ethanol or the in-situ generation of acetaldehyde, which then participates in a competing reductive amination.
Root Causes & Solutions:
-
Solvent Choice in Catalytic Hydrogenation: If a synthetic route involves a catalytic hydrogenation step (e.g., for deprotection of a protecting group) and ethanol is used as the solvent, palladium catalysts (like Pd/C) can oxidize the ethanol to acetaldehyde.[9] This acetaldehyde can then react with any available amine to form an ethylated byproduct.[9]
-
Solution: Avoid using ethanol as a solvent in catalytic hydrogenation steps where a free amine is present or generated. Opt for alternative solvents like methanol, ethyl acetate, or THF.
-
-
Contaminated Reagents: While less common, the formaldehyde or other reagents used could be contaminated with acetaldehyde.
-
Solution: Use high-purity reagents from a reliable supplier. If contamination is suspected, a fresh bottle of formaldehyde should be used.
-
Visualizing the Side Reaction:
Below is a diagram illustrating how the N-ethyl byproduct can form during a deprotection step in ethanol.
Caption: Formation of N-ethylated byproduct from ethanol solvent.
Question 3: My final product is difficult to purify. What are the most likely side products I need to remove?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar impurities. The most common side products originate from the starting materials and the specific reaction pathway.
Common Impurities and Their Origins:
| Impurity Name | Structure | Origin | Mitigation Strategy |
| Unreacted Starting Material | 3-Aminopiperidine | Incomplete reaction. | Drive reaction to completion using excess reagents and sufficient heat/time. Can be removed by careful extraction or chromatography. |
| N-Formyl-3-aminopiperidine | Amide byproduct | Reaction of the amine with formic acid (can be a competing pathway, though less favored under strong reducing conditions). | Ensure sufficient formaldehyde is present to favor imine formation over formylation. |
| Over-methylated Product | 3-(Dimethylamino)piperidine | If the starting material is 3-aminopiperidine and the goal is the monomethylated product, over-methylation is a primary concern. The Eschweiler-Clarke reaction on a primary amine naturally leads to the tertiary amine.[4][6] | To obtain the secondary amine, use alternative methods with controlled stoichiometry (e.g., reductive amination with one equivalent of a carbonyl compound) or a suitable protecting group strategy. |
| Unsaturated Byproducts | Enamines | Can form from reductive amination of piperidone precursors, especially in concentrated reaction mixtures.[9] | Ensure complete reduction of the imine/enamine intermediate. Using a stronger reducing agent or longer reaction times can help. |
Purification Strategy:
-
Work-up: After the reaction is complete, the typical procedure is to basify the aqueous solution to a high pH (>12) to deprotonate the amine. This allows the free base to be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. This step will leave behind inorganic salts.
-
Removal of Non-basic Impurities: The organic extract can be washed with brine and dried. This crude free base can be passed through a short plug of silica gel to remove highly polar, non-basic impurities.
-
Formation of the Dihydrochloride Salt: The purified free base is then dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and treated with a stoichiometric amount of HCl (e.g., as a solution in isopropanol or as HCl gas).
-
Crystallization: The dihydrochloride salt is typically a crystalline solid.[1] Inducing crystallization may require cooling, scratching the flask, or adding an anti-solvent (a solvent in which the salt is insoluble, like hexane or diethyl ether). Recrystallization from a suitable solvent system (e.g., methanol/isopropanol) can significantly improve purity.
Frequently Asked Questions (FAQs)
Question 4: What are the main advantages of using the Eschweiler-Clarke reaction for this synthesis?
Answer:
The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of amines for several key reasons:[10]
-
High Yield and Selectivity: It is known for providing good to excellent yields of the methylated amine.[6]
-
Avoidance of Quaternization: A major advantage is that the reaction stops at the tertiary amine stage.[4][5] Unlike using alkylating agents like methyl iodide, which can lead to the formation of quaternary ammonium salts, this method is self-limiting.[6]
-
Simple and Inexpensive Reagents: The reagents, formaldehyde and formic acid, are readily available and cost-effective, making the process scalable and economically viable.
-
Robust Conditions: The reaction is generally tolerant of many functional groups and does not typically require anhydrous conditions.
Visualizing the Eschweiler-Clarke Mechanism:
Caption: Mechanism of the Eschweiler-Clarke reaction.
Question 5: Can I use other reducing agents besides formic acid for the reductive amination?
Answer:
Absolutely. While formic acid is characteristic of the Eschweiler-Clarke reaction, a wide range of reducing agents can be used for reductive amination, each with its own advantages.[10]
Common Alternative Reducing Agents:
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol solvent, neutral to slightly basic pH.[7] | Inexpensive, readily available. | Can reduce aldehydes/ketones directly; less selective for the iminium ion. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, pH 6-7.[7] | Highly selective for iminium ions over carbonyls. | Highly toxic (releases cyanide). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF, often with acetic acid.[7][8] | Mild, highly selective, non-toxic byproducts, broad functional group tolerance.[11] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst. | Clean (byproduct is water), effective. | Requires specialized pressure equipment; catalyst can be expensive and pyrophoric. Can reduce other functional groups. |
The choice of reducing agent depends on the scale of the reaction, the presence of other functional groups in the molecule, and safety considerations.[8] For laboratory-scale synthesis where selectivity is key, NaBH(OAc)₃ is often a preferred choice.[7]
References
- Eschweiler–Clarke reaction - Wikipedia. (n.d.).
- Larsson, G., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 61(15), 6754-6766.
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents. (n.d.).
- Wang, M., et al. (2023).
- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
- 3-(Methylamino)piperidine dihydrochloride - MySkinRecipes. (n.d.).
- Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-268.
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents. (n.d.).
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8279-8288.
- Piperidine - Wikipedia. (n.d.).
- Coldham, I., & Hufton, R. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Chemistry - A European Journal, 9(12), 2664-2675.
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Czech, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116805.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
Technical Support Center: Purification of 3-Methylaminopiperidine Dihydrochloride
Welcome to the technical support guide for the purification of 3-Methylaminopiperidine dihydrochloride (CAS No: 127294-77-3). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their synthetic workflows.[1] As an essential intermediate in the development of pharmaceuticals, particularly for neurological disorders, ensuring its purity is paramount for reproducible and reliable downstream applications.[1][2]
This guide provides practical, field-tested advice in a direct question-and-answer format, addressing specific issues you may encounter during the purification of this compound from complex reaction matrices.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific problems that can arise during the isolation and purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My recrystallization attempt resulted in an oil or failed to produce crystals. What should I do?
A1: This is a common issue often caused by persistent impurities or an inappropriate solvent system. Impurities can act as a eutectic mixture, depressing the melting point and preventing lattice formation.
Causality: Crystallization requires a solvent that solubilizes the compound at high temperatures but has low solubility at cooler temperatures. If the compound is too soluble even when cold, or if impurities prevent crystal nucleation, an oil will form.[3]
Troubleshooting Steps:
-
Verify Purity of Crude Material: Before recrystallization, analyze the crude product. If it is heavily contaminated, consider a preliminary purification. A simple acid-base extraction can be effective. Dissolve the crude material in water, wash with an organic solvent (e.g., dichloromethane) to remove neutral impurities, basify the aqueous layer with NaOH to pH > 10, and then extract the free base into an organic solvent. Convert it back to the HCl salt before proceeding.[3]
-
Solvent System Optimization:
-
Single Solvent: this compound is a salt and typically requires polar solvents. Ethanol or methanol are good starting points. A patent for a similar compound, 3-aminopiperidine dihydrochloride, describes recrystallization from an ethanol/heptane mixture, which is a common strategy for polar compounds.[4]
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., hot methanol or ethanol). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution.
-
Q2: After recrystallization, the yield of my product is very low. How can I improve recovery?
A2: Low yield is typically due to the product having significant solubility in the recrystallization solvent even at low temperatures, or using an excessive volume of solvent.[3]
Root Cause Analysis & Solutions:
-
Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. This keeps a significant portion of your compound in the "mother liquor" after cooling.
-
Protocol: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Improper Cooling: Rapidly cooling the solution can trap impurities and lead to the formation of small, poorly formed crystals that are difficult to filter.
-
Protocol: Allow the flask to cool slowly to room temperature on the benchtop first. Once at room temperature, transfer it to an ice-water bath for at least 30-60 minutes to maximize precipitation before filtration.[3]
-
-
Mother Liquor Recovery: A significant amount of product may remain in the filtrate.
-
Protocol: Reduce the volume of the mother liquor by about 50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.
-
Q3: The final product is an off-white or yellowish powder, not the expected white crystalline solid. How can I remove the color?
A3: Color in the final product is usually due to the presence of highly conjugated, colored byproducts from the synthesis. These are often present in very small quantities but are highly visible.
Decolorization Protocol:
-
Activated Carbon Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (charcoal) to the hot solution. Typically, this is about 1-2% of the solute's weight.
-
Swirl the mixture and gently reheat it to boiling for a few minutes. The carbon will adsorb the colored impurities.
-
Crucial Step - Hot Filtration: You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product will crystallize prematurely along with the carbon. Use a pre-heated filter funnel (gravity filtration is often safer than vacuum for hot, flammable solvents) with fluted filter paper.
-
Collect the hot, colorless filtrate and allow it to cool as you would for a normal recrystallization.
Q4: My purity analysis by GC or HPLC shows a persistent impurity peak even after multiple recrystallizations. What is this impurity and how do I remove it?
A4: A persistent impurity often has a structure and polarity very similar to the desired product, causing it to co-crystallize. Common impurities can include regioisomers, unreacted starting materials, or byproducts from side reactions.[5][]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Detailed Steps:
-
Impurity Identification: Use mass spectrometry (LC-MS or GC-MS) to get a molecular weight of the impurity. This can provide clues to its identity (e.g., an unreacted starting material or a known byproduct).
-
Alternative Purification: If recrystallization fails, column chromatography is the next logical step. Because the dihydrochloride salt is highly polar and may not behave well on standard silica gel, it is often better to purify the free base.
-
Protocol: Convert the impure salt to the free base. The free amine is less polar and can be purified on a silica gel column using a gradient elution, for example, starting with dichloromethane and gradually increasing the polarity by adding methanol. A small amount of triethylamine (e.g., 1%) is often added to the eluent to prevent the amine from streaking on the acidic silica gel.
-
-
Analytical Method Optimization: For accurate quantification, especially of chiral impurities, a specialized analytical method may be needed. A patent on 3-aminopiperidine analysis describes using benzoyl chloride as a derivatizing agent to improve detection by HPLC-UV.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: The expected properties for pure this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 127294-77-3 | [1][8] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [1] |
| Molecular Weight | 187.11 g/mol | [1][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 197 - 201 °C | [1] |
| Solubility | Soluble in water; slightly soluble in methanol. | [9][10][11] |
Q2: What are the recommended analytical methods for purity assessment?
A2: A combination of techniques should be used for a comprehensive purity assessment.
-
Gas Chromatography (GC): Often used for assessing chemical purity, with typical specifications being ≥95% or ≥98%.[1][9]
-
High-Performance Liquid Chromatography (HPLC): Essential for separating non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric purity if you are working with a specific enantiomer.[7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.[12]
Q3: What are the proper storage and handling procedures for this compound?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] For long-term storage, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.[11]
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How do I convert the dihydrochloride salt back to its free base form for a reaction?
A4: Converting the stable dihydrochloride salt to the reactive free amine is a standard procedure.
General Protocol for Free-Basing:
Caption: Workflow for conversion to the free base.
-
Dissolution: Dissolve the this compound in water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH) solution, with stirring until the pH is distinctly basic (pH > 10), confirmed with a pH meter or pH paper.[3]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine multiple times (3-4x) with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the free base, which is often an oil or low-melting solid. The free base is generally less stable than the salt and should be used in the subsequent reaction step without prolonged storage.
References
- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- Synthesis process of 3-methylamino-piperidine.
- 3-Methylamino-piperidine dihydrochloride. Amerigo Scientific. [Link]
- METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF.
- 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. CP Lab Safety. [Link]
- (R)-3-amino piperidine hydrochloride preparation method.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Preparation method of medical intermediate R-3-aminopiperidine dihydrochloride.
- The HPLC analytical approach of 3-amino piperidine.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- 3-(Methylamino)piperidine dihydrochloride. MySkinRecipes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. 3-Methylamino-piperidine dihydrochloride - Amerigo Scientific [amerigoscientific.com]
- 9. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]
- 10. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
How to remove unreacted starting material from 3-Methylaminopiperidine dihydrochloride
Welcome to the Technical Support Center for 3-Methylaminopiperidine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and workup of this versatile pharmaceutical intermediate.[1] We will delve into the practical aspects of removing unreacted starting materials and byproducts, ensuring the high purity required for downstream applications.
I. Troubleshooting Common Impurities: A Question & Answer Guide
This section addresses specific purification challenges in a direct question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Q1: My final product of this compound is contaminated with a significant amount of N-Boc-3-aminopiperidine. How can I remove this impurity?
A1: This is a classic case of incomplete Boc deprotection. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and its incomplete removal is a frequent issue.[2] The primary cause is often insufficient acid concentration or reaction time.[3]
Root Cause Analysis:
-
Insufficient Acid: The stoichiometry of the acid (commonly HCl or TFA) to the Boc-protected starting material may be inadequate to drive the reaction to completion.
-
Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.
-
Scavenging of Acid: If other acid-sensitive functional groups are present, they may compete for the acid, reducing its effective concentration for Boc removal.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete Boc deprotection.
Recommended Protocol: Acidic Workup and Extraction
If you have already isolated the mixture, you can perform a post-synthesis purification based on the differing basicity of the desired product and the protected starting material.
-
Dissolution: Dissolve the crude this compound containing the N-Boc-3-aminopiperidine impurity in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 3-methylaminopiperidine will be protonated and partition into the aqueous layer, while the less basic, Boc-protected starting material will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification and Extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH solution) until the pH is basic (pH > 10).[2] This will deprotonate the desired product, making it soluble in organic solvents. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[2]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent.[4] The hydrochloride salt will often precipitate and can be collected by filtration.[2]
Q2: After a reductive amination to synthesize 3-Methylaminopiperidine, I'm struggling to remove the unreacted aldehyde/ketone starting material. What's the best approach?
A2: Unreacted carbonyl compounds from reductive amination are a common impurity. Their removal is crucial as they can interfere with subsequent reactions. The choice of reducing agent can influence the presence of this impurity; for instance, sodium cyanoborohydride (NaBH3CN) is known to selectively reduce the intermediate imine in the presence of the starting aldehyde or ketone.[5]
Root Cause Analysis:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine may not have been sufficiently shifted towards the product.[6] This can be due to the presence of water in the reaction mixture.
-
Suboptimal Reducing Agent: While effective, some reducing agents like sodium borohydride can also reduce the starting carbonyl compound, but at a different rate than the imine, leading to a mixture.[7]
Recommended Protocol: Bisulfite Adduct Formation
A classic and effective method for removing aldehydes and some ketones is to form a solid bisulfite addition product.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bisulfite Wash: Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO3). The aldehyde will react with the bisulfite to form a water-soluble adduct, which will partition into the aqueous layer.
-
Separation: Separate the organic and aqueous layers. The organic layer now contains your purified amine.
-
Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified free amine.
-
Salt Formation: Proceed with the formation of the dihydrochloride salt as described in A1.
Q3: My product is contaminated with aluminum salts from a Lithium Aluminum Hydride (LAH) reduction of an amide. How can I effectively remove these?
A3: The workup of reactions involving Lithium Aluminum Hydride (LAH) is notoriously challenging due to the formation of gelatinous aluminum salts that can trap the product and make filtration difficult.[8][9] A carefully controlled quenching procedure is essential.
Root Cause Analysis:
-
Improper Quenching: Rapid or incorrect quenching of the LAH reaction leads to the formation of fine, gelatinous aluminum hydroxide precipitates.
Recommended Protocol: Fieser Workup
The Fieser method is a widely used and reliable procedure for quenching LAH reactions to produce a granular, easily filterable precipitate.[10][11] For every 'X' grams of LAH used:
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.[10]
-
Quenching - Step 1 (Water): With vigorous stirring, slowly and dropwise add 'X' mL of water.[10][12]
-
Quenching - Step 2 (NaOH): Slowly add 'X' mL of a 15% (w/v) aqueous solution of sodium hydroxide.[10][12]
-
Stirring: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A white, granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover all of the product.[10]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.[10]
Alternative Quenching Agents:
-
Rochelle's Salt (Sodium Potassium Tartrate): Adding a saturated aqueous solution of Rochelle's salt can help to chelate the aluminum salts and break up emulsions.[11]
-
Sodium Sulfate Decahydrate (Glauber's Salt): Portion-wise addition of solid Na₂SO₄·10H₂O provides a controlled release of water for quenching.[10]
II. Purification Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds.[13] The key is to find a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.
Solvent Selection for Amine Salts:
| Solvent System | Rationale |
| Ethanol/Methanol | Amine salts are polar and often show good solubility in hot alcohols.[4] |
| Isopropanol | A slightly less polar alcohol that can be effective for recrystallization. |
| Water | Due to the high polarity of the dihydrochloride salt, water can be a good solvent, but care must be taken to avoid product loss due to its high solubility. |
| Ethanol/Diethyl Ether | A mixed solvent system where the product is dissolved in a minimal amount of hot ethanol, and diethyl ether is added as an anti-solvent to induce crystallization upon cooling. |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[13]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: A typical workflow for recrystallization.
III. Frequently Asked Questions (FAQs)
Q4: Can I use column chromatography to purify the free base of 3-Methylaminopiperidine?
A4: Yes, but with caution. Amines can interact strongly with standard silica gel, leading to tailing and poor separation. It is often recommended to use a stationary phase like amine-functionalized silica or alumina to mitigate this issue.[4] Alternatively, adding a small amount of a basic modifier like triethylamine to the eluent can help to improve the peak shape and recovery.
Q5: My this compound is an oil and won't crystallize. What should I do?
A5: The inability of an amine salt to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.[4]
-
Purity Check: First, ensure the material is sufficiently pure using techniques like NMR or LC-MS.
-
Further Purification: If impurities are present, consider an additional purification step such as an acid-base extraction as described in A1.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexanes). This can sometimes induce crystallization or wash away impurities that are preventing crystallization.
-
Alternative Salt Formation: Consider forming a different salt. Sometimes, other counterions like tartrate or maleate can yield more crystalline solids.[4]
Q6: What are the common synthetic routes to 3-Methylaminopiperidine that might lead to specific starting material impurities?
A6: Understanding the synthetic route is key to anticipating potential impurities. Common routes include:
-
Reductive Amination of 3-Piperidone with Methylamine: This can lead to unreacted 3-piperidone or over-alkylation products.[6][14]
-
Reduction of N-Methyl-3-piperidone: Incomplete reduction would leave the starting ketone as an impurity.
-
Debenzylation of N-Benzyl-3-methylaminopiperidine: Incomplete debenzylation would result in the starting material as an impurity.[15]
-
Boc-Deprotection of N-Boc-3-methylaminopiperidine: As discussed, this can lead to the Boc-protected starting material as an impurity.[2][3]
By understanding the potential impurities based on the synthetic route, you can proactively choose the most appropriate purification strategy.
References
- BenchChem. (n.d.). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
- BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
- Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride.
- Reddit. (2015). Lithium aluminium hydride quenching and workup.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Wikipedia. (n.d.). Reductive amination.
- University of Rochester. (n.d.). Recrystallization1.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chem-Impex. (n.d.). 3-(Methylamino)piperidine dihydrochloride.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylaminopiperidine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Methylaminopiperidine Dihydrochloride. As a crucial building block in medicinal chemistry, particularly for developing novel therapeutic agents targeting neurological disorders, its efficient and high-purity synthesis is paramount.[1][2] This guide, developed by our senior application scientists, provides in-depth, field-proven insights into the common synthetic routes, troubleshooting, and optimization strategies.
Synthetic Strategies: An Overview
The most robust and industrially scalable route to this compound involves a two-stage process:
-
Reductive Amination: An N-protected 3-piperidone, typically N-Boc-3-piperidone, is reacted with methylamine to form an intermediate imine/enamine, which is reduced in situ to the corresponding N-Boc-3-(methylamino)piperidine.[3]
-
Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, followed by the formation of the stable dihydrochloride salt.[4][5]
This approach is favored over direct alkylation of 3-aminopiperidine, as it prevents common side reactions like over-alkylation and provides better control over the final product's purity.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protecting group preferred for this synthesis?
The tert-butyloxycarbonyl (Boc) group is ideal for this process due to several key advantages. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, which prevents unwanted side reactions on the piperidine nitrogen.[7] Crucially, its removal is typically achieved under specific acidic conditions (e.g., with HCl or TFA), which is a clean and high-yielding transformation that directly facilitates the formation of the final hydrochloride salt.[4][7]
Q2: What are the most critical parameters to control during the reductive amination step?
Three parameters are critical for success:
-
pH: The reaction should be maintained in a slightly acidic range (pH 5-6). This is a delicate balance; the acidity is required to catalyze the formation of the iminium ion intermediate, but a pH that is too low will protonate the methylamine, rendering it non-nucleophilic.[3]
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and effective under the slightly acidic conditions required for imine formation.[6] Harsher reagents like sodium borohydride (NaBH₄) can prematurely reduce the ketone if the imine has not fully formed.[3]
-
Temperature: While often run at room temperature, gentle heating (40-50 °C) can sometimes be necessary to drive the reaction to completion. However, excessive heat can promote side reactions.[3]
Q3: How is the final dihydrochloride salt formed, and why is this form preferred?
The dihydrochloride salt is formed by treating the free-base 3-methylaminopiperidine with at least two equivalents of hydrochloric acid (HCl), often introduced as a solution in an organic solvent like dioxane, methanol, or isopropanol.[8][9] This salt form is highly preferred for several reasons:
-
Stability: It is typically a crystalline, non-hygroscopic solid that is much more stable and easier to handle and store than the corresponding free base, which is often an oil.
-
Solubility: The salt form often has improved solubility characteristics in aqueous or polar protic solvents, which is advantageous for subsequent reactions or formulation studies.[1]
-
Purification: The formation of a crystalline salt provides an excellent opportunity for purification by recrystallization, allowing for the removal of non-basic impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl methyl(piperidin-3-yl)carbamate via Reductive Amination
This protocol details the one-pot reductive amination of N-Boc-3-piperidone.
| Parameter | Value/Reagent | Purpose |
| Starting Material | N-Boc-3-piperidone | 1.0 eq. |
| Amine Source | Methylamine (e.g., 40% in H₂O or 2.0 M in THF) | 1.2 - 1.5 eq. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 eq. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Provides good solubility for reactants. |
| Acid Catalyst | Acetic Acid (AcOH) | To maintain pH ~5-6 for imine formation. |
| Temperature | Room Temperature (20-25°C) | Mild conditions to minimize side reactions. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq.) in DCM, add methylamine solution (1.2 eq.).
-
Add glacial acetic acid (catalytic amount, ~0.1 eq.) to adjust the pH to approximately 5-6. Stir the mixture for 1-2 hours at room temperature to facilitate the formation of the imine/enamine intermediate. The formation of this intermediate is the rate-limiting step and is crucial for a successful reaction.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography if necessary.
Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
This protocol describes the removal of the Boc group and the subsequent salt formation.
Step-by-Step Methodology:
-
Dissolve the crude tert-butyl methyl(piperidin-3-yl)carbamate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (2.5-3.0 eq.) dropwise with vigorous stirring. The addition of excess acid ensures complete deprotection and formation of the dihydrochloride salt.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
A white precipitate of the dihydrochloride salt will typically form during the reaction. If no precipitate forms, the solvent can be partially removed under reduced pressure.
-
Add a non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation of the product.[5]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Issue 1: Incomplete Conversion of N-Boc-3-piperidone
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting ketone. The isolated product yield is lower than expected.
-
Potential Causes & Solutions: [3]
| Cause | Solution |
| Inactive Reducing Agent | Ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under appropriate anhydrous conditions. |
| Incorrect pH | The pH is critical. If too acidic (<4), the amine is fully protonated and non-nucleophilic. If too basic (>7), imine formation is slow. Check and adjust the pH to 5-6 using acetic acid. |
| Insufficient Reaction Time | Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Low Reaction Temperature | While often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion. |
Issue 2: Significant Formation of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Symptom: Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the alcohol byproduct (direct reduction of the ketone).
-
Potential Causes & Solutions: [3]
| Cause | Solution |
| Non-Selective Reducing Agent | If using a less selective reducing agent like sodium borohydride, ensure that imine formation is complete before adding it. It is highly recommended to use NaBH(OAc)₃, which is less reactive towards ketones at acidic pH.[6] |
| Premature Addition of Reducer | Allow the ketone and amine to stir together for at least 1-2 hours before introducing the hydride source to maximize the concentration of the iminium intermediate. |
| Incorrect pH | A pH that is too acidic can inhibit imine formation, allowing more time for the direct reduction of the ketone to occur. Maintain a pH of 5-6. |
Issue 3: Difficulty in Isolating the Final Dihydrochloride Salt
-
Symptom: The final product after deprotection is an oil or sticky solid instead of a crystalline powder, leading to low isolated yields and difficult handling.
-
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Deprotection | Verify complete removal of the Boc group by TLC or LC-MS. If starting material remains, add more HCl solution and extend the reaction time. |
| Presence of Water | The presence of excess water can prevent crystallization. Ensure anhydrous solvents are used where possible, and if an aqueous workup was performed, ensure the organic extracts are thoroughly dried. |
| Incorrect Precipitation Solvent | The choice of anti-solvent is crucial. After removing the reaction solvent (e.g., dioxane), add a non-polar solvent like diethyl ether or MTBE to force the polar salt out of solution.[5] Trituration with this solvent may be necessary to induce crystallization. |
Analytical Characterization
-
Reaction Monitoring: Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol in DCM and staining with ninhydrin (for primary/secondary amines) or potassium permanganate is effective. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Final Product Analysis:
-
Structure: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and absence of major impurities.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. Since 3-methylaminopiperidine lacks a strong UV chromophore, derivatization may be required, or alternative detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed for direct analysis.[10]
-
Identity: Mass Spectrometry (MS) will confirm the molecular weight of the free base.
-
References
- PrepChem.com. Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine.
- Chem-Impex. 3-(Methylamino)piperidine dihydrochloride.
- Google Patents. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. CN103030587A - Synthesis process of 3-methylamino-piperidine.
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Pipzine Chemicals. 3-(N-Boc-N-methyl)aminopiperidine.
- MySkinRecipes. 3-(Methylamino)piperidine dihydrochloride.
- YouTube. Reductive Amination | Synthesis of Amines.
- Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep.
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3.
- Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- PubChem. 1-BOC-3-Aminopiperidine.
- Amerigo Scientific. 3-Methylamino-piperidine dihydrochloride.
- Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
- ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- PubChemLite. 3-(methylamino)piperidine dihydrochloride (C6H14N2).
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Chemical Communications (RSC Publishing). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- SciSpace. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- J&K Scientific. 3-Methylamino-piperidine dihydrochloride, 98% | 127294-77-3.
Sources
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- 2. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methylaminopiperidine Dihydrochloride
Welcome to the technical support center for the synthesis of 3-Methylaminopiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this critical pharmaceutical intermediate.[1][2] As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 3-Methylaminopiperidine?
There are several established pathways to synthesize the 3-Methylaminopiperidine core structure. The choice of route often depends on the available starting materials, scalability requirements, and stereochemical considerations. The two most prevalent strategies are:
-
Hydrogenation of a Pyridine Precursor: This classic approach involves the reduction of a substituted pyridine ring. A common starting material is 3-aminopyridine, which is first N-methylated to 3-methylaminopyridine and then the pyridine ring is catalytically hydrogenated to the piperidine. Alternatively, 3-aminopyridine can be hydrogenated first, followed by N-methylation.[3][4]
-
Reductive Amination of a Piperidone Core: This is a highly versatile and widely used method in modern medicinal chemistry.[5] It typically starts with an N-protected 3-piperidone derivative (e.g., N-Boc-3-piperidone). The ketone is reacted with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[6][7]
Other routes, such as those starting from chiral pool materials like L-glutamic acid, have also been developed for enantioselective syntheses but often involve more steps.[8]
Q2: I'm planning a new synthesis. Which route offers the best balance of yield, scalability, and ease of execution?
Both the pyridine hydrogenation and piperidone reductive amination routes are robust, but they have different advantages and challenges.
-
Pyridine Hydrogenation: This route can be very efficient and cost-effective if starting from inexpensive 3-aminopyridine. However, the hydrogenation of the aromatic pyridine ring often requires high pressures of hydrogen gas (e.g., 100 bar) and specialized catalysts like Platinum/Rhodium, which can be a barrier for standard laboratory equipment.[4] Yields can be high, but catalyst poisoning and side reactions are potential issues.
-
Reductive Amination: This is arguably the more flexible and commonly employed route in process development due to its milder conditions. The use of protecting groups (like Boc) allows for controlled reactions and easier purification of intermediates. A wide variety of reducing agents are available, allowing the process to be fine-tuned.[5] While it may involve more steps (protection/deprotection), the reactions are generally high-yielding and more amenable to standard laboratory setups.
| Feature | Pyridine Hydrogenation Route | Reductive Amination Route |
| Starting Material | 3-Aminopyridine | N-Protected 3-Piperidone |
| Key Transformation | Catalytic Hydrogenation | Reductive Amination |
| Typical Conditions | High H₂ pressure (50-100 bar), Pt/Rh or PtO₂ catalyst.[4] | Mild reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN), atmospheric pressure, low temperature.[6][7] |
| Pros | Fewer steps, potentially lower cost of starting material. | Milder conditions, high functional group tolerance, greater control, easier to perform in a standard lab. |
| Cons | Requires high-pressure hydrogenation equipment, potential for catalyst poisoning. | Requires protection/deprotection steps, potentially more expensive starting material. |
Recommendation: For laboratory-scale synthesis and process optimization, the reductive amination of N-Boc-3-piperidone is often the preferred route due to its versatility, milder conditions, and high degree of control.
Troubleshooting Guide
Q3: My reductive amination of N-Boc-3-piperidone with methylamine is giving a low yield. What went wrong?
This is a common issue with several potential causes. Let's break down the reaction into its two key stages: imine/enamine formation and reduction.
Detailed Troubleshooting Steps:
-
Ensure Complete Imine/Enamine Formation: The reaction between the ketone and methylamine is an equilibrium. To drive it forward, you must remove the water that is formed.
-
Solution: Add a dehydrating agent. Anhydrous magnesium sulfate or 4Å molecular sieves are effective.[7] Some protocols also use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water before reduction.
-
-
Optimize the Reduction Step: The choice and handling of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the best choice for a one-pot reaction. It is mild, selective for imines over ketones, and does not require stringent pH control.
-
Sodium Borohydride (NaBH₄): This is a stronger, less expensive reducing agent, but it can also reduce the starting ketone. It is best used in a two-step procedure where the imine is formed first. The reaction should be run at low temperatures (-20 °C to 0 °C) to improve selectivity.[7]
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that should be used with caution. It is not compatible with protic solvents or many protecting groups. While effective, it is often not necessary for this transformation and introduces safety and handling complexities.[9][10]
-
-
Control for Side Reactions:
-
Over-methylation: If the newly formed secondary amine is more nucleophilic than methylamine, it can react with another molecule of the imine intermediate. This is generally not a major issue in this specific synthesis but can be minimized by using only a slight excess of methylamine.
-
Enamine Byproducts: In some cases, an unsaturated enamine byproduct can form, especially in concentrated reaction mixtures.[6] Ensure the reduction goes to completion by monitoring the reaction via TLC or LC-MS and allowing sufficient reaction time.
-
Optimized Protocol for Reductive Amination
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq) in an appropriate solvent (e.g., Dichloromethane or 1,2-Dichloroethane, ~0.2 M), add methylamine (1.1-1.2 eq, as a solution in THF or EtOH).
-
Add acetic acid (catalytic, ~0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude N-Boc-3-methylaminopiperidine.
Q4: I have successfully synthesized the free base, but I'm struggling to form a pure, crystalline dihydrochloride salt. What should I do?
Issues with salt formation and crystallization are common and usually stem from residual impurities or incorrect solvent choices.
-
Problem: The product oils out instead of crystallizing.
-
Cause: The most common cause is the presence of residual solvent or moisture in your free base. Impurities can also act as an anti-solvent.
-
Solution:
-
Dry Thoroughly: Ensure your purified free base is completely dry. Co-evaporating with a solvent like toluene or drying under high vacuum can remove trace amounts of water or other solvents.
-
Solvent Choice: The choice of solvent for the salt formation is critical. A common and effective method is to dissolve the free base in a solvent in which the salt is poorly soluble, such as isopropanol, ethanol, or diethyl ether.[11]
-
Acid Addition: Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or ethanolic HCl) dropwise to the stirred solution of the free base. Adding concentrated aqueous HCl can introduce water, which may inhibit crystallization.[12] A patent describes mixing the final crystal with 6N hydrochloric acid and stirring at 100°C, followed by cooling and washing to get the final product.[12]
-
-
-
Problem: The final salt is impure or has a low melting point.
-
Cause: Co-precipitation of synthetic byproducts or starting materials with your desired salt.
-
Solution: Recrystallization.
-
A mixture of a protic solvent (like ethanol or methanol) and a non-polar co-solvent (like heptane or diethyl ether) is often effective.[7]
-
Procedure: Dissolve the crude salt in a minimum amount of hot methanol or ethanol. If impurities are visible, you can perform a hot filtration. Slowly add the non-polar co-solvent until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Filter the purified crystals and wash with a small amount of the cold recrystallization solvent mixture.
-
-
Q5: I noticed an unexpected N-ethylated impurity when using ethanol as a solvent for a catalytic hydrogenation step. Why did this happen and how can I prevent it?
This is a known and often overlooked side reaction.
-
Mechanism: When using ethanol as a solvent in the presence of a palladium catalyst (Pd/C), the catalyst can oxidize a small amount of the ethanol to acetaldehyde. This acetaldehyde can then undergo a reductive amination reaction with any primary or secondary amine present in your reaction mixture (either your starting material or product), leading to an N-ethylated byproduct.[6]
-
Prevention:
-
The simplest solution is to avoid ethanol as a solvent for catalytic hydrogenations of compounds containing, or generating, amine functionalities.
-
Alternative Solvents: Use solvents that are not easily oxidized under these conditions. Methanol is generally safer in this regard. Acetic acid is also a common solvent for pyridine hydrogenations.[4] Aprotic solvents like Tetrahydrofuran (THF) or Ethyl Acetate can also be used, depending on the solubility of your substrate.
-
References
- PrepChem. (n.d.). Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine.
- Yin, Y. (2013). Synthesis process of 3-methylamino-piperidine. (CN103030587A).
- Scott, R. W., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. (US20100029941A1).
- Scott, R. W., et al. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride. (WO2007112368A1).
- MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride.
- Zhang, T., et al. (2014). Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. (CN103896826A).
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B: Organic & Medicinal Chem. [Link]
- ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Sorochinsky, A. E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11361-11431. [Link]
- Jensen, T., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(2), 837-846. [Link]
- Kishimoto, S., et al. (2015). METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF. (EP 2123769 B1).
- Fandrick, K. R., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (WO2011160037A2).
- Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Wang, Y., et al. (2015). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (CN105111134A).
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- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
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Stability and storage conditions for 3-Methylaminopiperidine dihydrochloride
Welcome to the comprehensive technical support guide for 3-Methylaminopiperidine dihydrochloride (CAS: 127294-77-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this critical chemical intermediate in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for solid this compound?
A1: this compound is a white to almost white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To maintain its integrity, it is imperative to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, keeping it under a desiccated environment or an inert atmosphere is strongly recommended to prevent degradation.
Q2: What is the optimal temperature range for storing this compound?
A2: The recommended storage temperature is controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1] Storing at temperatures below 30°C (86°F) helps to minimize volatility and maintain stability.[2] Avoid significant temperature fluctuations.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not extensively published, it is a general best practice for all chemical reagents to be stored away from direct light unless otherwise specified. Amber glass vials or opaque containers are recommended for storage.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in water.[3] One source indicates a solubility of 100 mg/mL in water, forming a clear, colorless solution.[3] It is also soluble in lower alcohols.[1] For biological assays, it is often dissolved in a culture medium and sterile-filtered before use.[4]
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. As a dihydrochloride salt of an amine, aqueous solutions will be acidic. In general, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solid material appears clumpy, discolored, or has a strong odor. | The compound has likely absorbed moisture due to improper storage, leading to potential degradation. | Do not use the material for sensitive experiments. If possible, compare its appearance and performance to a fresh, unopened lot. Consider drying a small amount in a vacuum oven at a low temperature, but be aware that this may not reverse chemical degradation. |
| Difficulty dissolving the solid in the chosen solvent. | The solvent may be inappropriate, or the compound may have degraded, leading to less soluble impurities. | Confirm the solubility of this compound in your chosen solvent from a reliable source. If using water, ensure the concentration does not exceed its solubility limit (approx. 100 mg/mL). Gentle warming or sonication can aid dissolution, but be cautious of potential thermal degradation. |
| Inconsistent or unexpected experimental results. | This could be due to the use of a degraded stock solution or inaccuracies in solution concentration due to the hygroscopic nature of the solid. | Always use freshly prepared solutions whenever possible. If using a previously prepared stock, ensure it has been stored correctly (frozen in aliquots). When preparing solutions, account for the hygroscopic nature of the solid by weighing it quickly in a low-humidity environment or by determining the water content of the solid and adjusting the weight accordingly. |
| Precipitate forms in the stock solution upon storage. | The compound may be degrading, or the solubility limit may have been exceeded at the storage temperature. | If the solution was stored at a low temperature, allow it to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), quickly weigh the desired amount of the compound.
-
Dissolution: Add the solid to a volumetric flask and add a portion of high-purity water (e.g., Milli-Q).
-
Mixing: Gently swirl or vortex the flask to dissolve the solid completely. If necessary, sonicate for a short period.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with water.
-
Sterilization (if required for biological assays): Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately. If short-term storage is required, aliquot into single-use vials and store at -20°C or -80°C.
Protocol 2: User-Initiated Solution Stability Study
This protocol outlines a basic approach to determine the stability of this compound in a specific solvent under your experimental conditions.
-
Solution Preparation: Prepare a stock solution of a known concentration in the desired solvent as described in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method such as HPLC or NMR to determine the initial purity and concentration.[5][6][7][8]
-
Storage Conditions: Aliquot the remaining solution into several vials and store them under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C). Protect the samples from light.
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as the initial analysis.
-
Data Evaluation: Compare the purity and concentration of the stored samples to the initial (T=0) data. A significant decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram would indicate degradation.
Visualizations
Chemical Structure and Stability Considerations
Caption: Factors influencing the stability of this compound.
Troubleshooting Workflow for Experimental Inconsistency
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
- DailyMed - NIH. PHENTERMINE HYDROCHLORIDE capsule. [Link]
- NIH.
- MedCrave online.
- CP Lab Safety. 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- CONICET.
- PubChemLite. 3-(methylamino)piperidine dihydrochloride (C6H14N2). [Link]
- PubChem - NIH. Piperidine. [Link]
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
- Wikipedia. Piperidine. [Link]
- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
- PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]
- ResearchGate. The scope of various piperidine derivatives. Reaction conditions:... | Download Scientific Diagram. [Link]
- Brieflands.
- NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]
- ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
- ResearchGate. How should the stock solution of 3-Methyladenine (3-MA) be prepared?. [Link]
Sources
- 1. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. brieflands.com [brieflands.com]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 3-Methylaminopiperidine dihydrochloride during storage
Technical Support Center: 3-Methylaminopiperidine Dihydrochloride
A Guide for Researchers on Storage, Handling, and Stability
Welcome to the technical support guide for this compound. This document serves as a resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable pharmaceutical intermediate.[1] As a dihydrochloride salt, this compound exhibits specific properties, primarily hygroscopicity, that require careful management to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the proper storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] The ideal environment is an inert atmosphere, such as under argon or nitrogen, particularly after the container has been opened. Many piperidine derivatives are sensitive to heat, humidity, and sometimes light.[4] Therefore, protecting the compound from these elements is paramount.
Q2: The Safety Data Sheet (SDS) mentions the compound is hygroscopic. What does this mean and why is it a concern?
"Hygroscopic" means the material readily absorbs moisture from the atmosphere.[5] this compound is a salt, and like many salts, it attracts and holds water molecules. This is a primary concern because the absorbed water can:
-
Initiate Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways.[4]
-
Affect Weighing Accuracy: Absorbed moisture increases the mass of the compound, leading to significant errors when preparing solutions of a specific concentration.
-
Alter Physical State: In severe cases, the solid powder can become sticky, clump together, or even fully dissolve into a liquid (a phenomenon known as deliquescence), making it unusable.[5][6]
Q3: How can I visually identify if my sample has been compromised by moisture?
The first signs of moisture absorption are changes in the physical appearance of the powder. Look for:
-
Clumping: The fine powder begins to form aggregates.
-
"Wet" Appearance: The material may look damp or darken slightly.
-
Deliquescence: In advanced stages, the solid will turn into a sticky, viscous liquid or a puddle.[5]
If you observe any of these changes, the integrity of the sample is compromised, and it should be assessed or re-dried before use (see Troubleshooting Guide).
Q4: Are there any chemicals or materials that are incompatible with this compound?
Yes. As a hydrochloride salt of an amine, it should be stored away from strong bases, which can neutralize the salt and liberate the free amine. It is also incompatible with strong oxidizing agents.[7] Ensure storage areas are designated for corrosives and are separate from such reactive materials.[2][8]
Q5: What is the best way to handle the compound when preparing for an experiment?
Due to its hygroscopic nature, handling should be performed quickly and, if possible, in a controlled environment like a glovebox with a dry, inert atmosphere.[9] If a glovebox is unavailable, follow these steps:
-
Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Minimize the time the container is open.
-
Use clean, dry spatulas and weighing vessels.
-
Immediately and tightly reseal the container after dispensing the material.
-
Purge the container headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the storage and use of this compound.
Problem 1: The compound, which should be a solid, has clumped together or turned into a viscous liquid.
-
Probable Cause: Significant moisture absorption from the atmosphere due to improper sealing, frequent opening of the container in a humid environment, or storage in a non-desiccated area. Water absorption during storage is a common problem with hygroscopic active ingredients.[6]
-
Immediate Action Plan:
-
Assess the Extent: Determine if the entire sample is affected or just the surface layer.
-
Isolate the Container: Ensure the container is tightly sealed to prevent further moisture uptake.
-
Implement Drying Protocol: If the material is deemed salvageable, it must be thoroughly dried to remove the absorbed water.
-
-
Detailed Protocol: Drying this compound
-
Preparation: Transfer the clumped material to a clean, shallow glass dish to maximize surface area.
-
Method A (Preferred): Vacuum Oven:
-
Place the dish in a vacuum oven.
-
Heat gently at a low temperature (e.g., 30-40°C) under high vacuum for several hours (e.g., 12-24h).[9] Caution: Do not use high heat, as this can cause thermal degradation.
-
Allow the oven to cool completely before releasing the vacuum with a dry, inert gas like nitrogen.
-
-
Method B: Desiccator:
-
Place the dish inside a glass desiccator containing a fresh, active desiccant (e.g., Drierite®, phosphorus pentoxide).
-
Apply a vacuum to the desiccator if possible.
-
Allow the material to dry for at least 24-48 hours. This method is slower but gentler than oven drying.[10]
-
-
Verification: After drying, the material should return to a free-flowing powder.
-
Proper Storage: Immediately transfer the dried compound to a clean, dry vial with a tight-fitting cap. For best results, store this vial inside a larger desiccator or in a drybox.
-
Troubleshooting Workflow: Compromised Physical State
Below is a decision-making workflow for handling a sample that shows signs of moisture absorption.
Caption: Decision workflow for handling compromised this compound.
Problem 2: The compound is dry and free-flowing, but experiments are yielding inconsistent or unexpected results.
-
Probable Cause: The material may have undergone chemical degradation despite appearing physically intact. Potential causes include slow oxidation from repeated exposure to air, reaction with trace impurities, or degradation from exposure to light or elevated temperatures during long-term storage.[4]
-
Action Plan: Purity Verification Before consuming more of the material, its purity should be verified using analytical techniques. This step is critical for ensuring the validity of your experimental results.
-
Recommended Analytical Methods While a specific degradation profile for this compound is not widely published, standard methods can be used to assess its purity and identify potential degradants. High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing piperidine derivatives.[11][12]
| Technique | Purpose | Typical Observations Indicating Degradation |
| HPLC-UV/MS | Purity assessment and identification of impurities. | Appearance of new peaks, reduction in the area of the main peak, or detection of masses corresponding to potential degradation products (e.g., oxides).[13] |
| ¹H NMR | Structural confirmation and purity estimation. | Unexplained new signals, broadening of peaks, or changes in integration values relative to an internal standard. |
| Karl Fischer Titration | Quantify water content. | Determines if residual moisture is present even after drying, which could interfere with water-sensitive reactions. |
-
Experimental Protocol: Conceptual HPLC Purity Check
-
Standard Preparation: Prepare a reference standard solution using a fresh, unopened lot of this compound, if available. If not, use the current lot's Certificate of Analysis (CoA) as a benchmark.
-
Sample Preparation: Prepare a solution of the suspect material at the same concentration as the standard.
-
Methodology: Utilize a suitable reversed-phase or mixed-mode HPLC method. Amine compounds can be analyzed directly or after derivatization to improve detection.[14][15] A common approach involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Analysis: Run both the standard and the sample. Compare the chromatograms for:
-
Retention Time: The main peak in the sample should have the same retention time as the standard.
-
Peak Purity: The area percentage of the main peak should be compared to the specification on the CoA.
-
Impurity Profile: Note any new peaks in the sample chromatogram that are not present in the standard.
-
-
Logical Flow for Investigating Chemical Degradation
Caption: Workflow for investigating suspected chemical degradation.
References
- Alfa Aesar. (2010, May 28). Safety Data Sheet: 4-N-BOC-Aminopiperidine.
- National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- AmericanBio. (2015, February 23). PIPERIDINE - Safety Data Sheet.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
- Lab Alley. (n.d.). How to Store Magnesium Chloride.
- Maybridge. (2022, April 26). Safety Data Sheet: 4-Methylenepiperidine hydrochloride.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE.
- CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each.
- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride.
- Google Patents. (2003). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
- PubChemLite. (n.d.). 3-(methylamino)piperidine dihydrochloride (C6H14N2).
- Wang, Q., et al. (2015). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate.
- Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Ji, J., et al. (2011). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3045-3053.
- Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 50(16), 9419-9429.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 3. fishersci.com [fishersci.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. americanbio.com [americanbio.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating Steric Hindrance with 3-Methylaminopiperidine Dihydrochloride
Welcome to the technical support center for 3-Methylaminopiperidine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. The unique structural features of 3-Methylaminopiperidine—specifically the secondary amine situated on a piperidine ring with a methyl group at the 3-position—can present significant steric challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve optimal reaction outcomes.
Understanding the Challenge: The Steric Profile of 3-Methylaminopiperidine
The primary challenge in reactions with 3-Methylaminopiperidine stems from steric hindrance. The piperidine ring can exist in a chair conformation, and the methyl group at the 3-position can influence the accessibility of the secondary amine's lone pair for nucleophilic attack. This steric bulk can impede the approach of electrophiles, leading to sluggish reaction rates, incomplete conversions, and the formation of undesired byproducts.
Furthermore, this reagent is supplied as a dihydrochloride salt to enhance its stability and shelf-life.[1][2] This means the amine is protonated and non-nucleophilic. A crucial first step in almost any reaction is the liberation of the free base, which requires careful stoichiometric addition of a suitable base.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 3-Methylaminopiperidine is extremely slow and gives low yields. What is the likely cause?
A1: This is a classic issue of steric hindrance. The secondary amine's nucleophilicity is hampered by the adjacent methyl group and the cyclic nature of the piperidine ring. Standard coupling reagents like DCC or EDC alone may not be sufficient to activate the carboxylic acid effectively for attack by this hindered amine.[3]
-
Troubleshooting Steps:
-
Free-Base Verification: First, ensure you have completely neutralized the dihydrochloride salt. Residual hydrochloride will quench your reagents and prevent the reaction from proceeding. (See Protocol 1).
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
High-Potency Coupling Reagents: Switch to more potent uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP.[4] These reagents form highly activated esters that are more susceptible to nucleophilic attack by hindered amines.
-
Additive Inclusion: The use of additives like HOBt or HOAt can further enhance the reaction rate and suppress side reactions.[5]
-
Q2: I'm observing significant amounts of unreacted starting material in my reductive amination. How can I improve the conversion?
A2: In reductive amination, the formation of the iminium ion intermediate is often the rate-limiting step, especially with sterically hindered secondary amines and ketones.[6] The steric bulk around the nitrogen of 3-Methylaminopiperidine can disfavor the initial condensation with the carbonyl compound.
-
Troubleshooting Steps:
-
pH Control: The reaction medium's pH is critical. It needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. A pH range of 5-6 is often optimal.
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Water Removal: The condensation step produces water. Employing molecular sieves can help drive the equilibrium towards the formation of the iminium ion.
-
Lewis Acid Catalysis: For particularly challenging substrates, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[6]
-
Q3: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding. Is 3-Methylaminopiperidine a poor nucleophile for this reaction?
A3: While the secondary amine is inherently nucleophilic, its effectiveness in SNAr reactions is highly dependent on the electrophilicity of the aromatic ring and the reaction conditions. Steric hindrance can slow the initial nucleophilic attack, which is often the rate-determining step in SNAr mechanisms.[7][8]
-
Troubleshooting Steps:
-
Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP to enhance the nucleophilicity of the amine and stabilize the charged Meisenheimer complex intermediate.
-
Increased Temperature: SNAr reactions often require elevated temperatures, sometimes exceeding 100 °C, to overcome the activation energy barrier.
-
Base Stoichiometry: Ensure you have at least two equivalents of base: one to neutralize the dihydrochloride and another to scavenge the acid (e.g., HCl) generated during the substitution. A non-nucleophilic organic base like DIPEA or a strong inorganic base like K₂CO₃ or Cs₂CO₃ is recommended.
-
Microwave Irradiation: The use of a microwave reactor can significantly accelerate the reaction by efficiently heating the polar solvent and reactants.
-
Troubleshooting Guides & Detailed Protocols
Protocol 1: Free-Basing of this compound
Causality: The dihydrochloride salt is stable but not reactive as a nucleophile. The amine must be deprotonated to its free base form before use in most reactions. An incomplete neutralization will result in lower yields, as the protonated amine is unreactive and can interfere with the reaction mechanism.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent. For subsequent extraction, a biphasic system like dichloromethane (DCM) and water is ideal.
-
Base Addition: Cool the solution in an ice bath. Add a solution of a strong base, such as 2.2 equivalents of sodium hydroxide (e.g., 2 M aqueous solution), dropwise with vigorous stirring. The use of a slight excess of base ensures complete deprotonation.
-
Extraction: Allow the mixture to warm to room temperature and continue stirring for 30 minutes. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil.
-
Verification (Optional but Recommended): Confirm the absence of the hydrochloride salt by dissolving a small sample in an appropriate solvent and checking the pH to ensure it is basic.
Protocol 2: Optimized Amide Coupling with a Hindered Carboxylic Acid
Causality: To overcome the dual steric challenge of a hindered amine and a hindered acid, a highly activated electrophile is necessary. HATU, in the presence of a non-nucleophilic base, generates a highly reactive acyl-intermediate that is readily attacked by the sterically encumbered 3-Methylaminopiperidine.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of free-based 3-Methylaminopiperidine (1.2 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Standard Conditions | Optimized Conditions for Hindrance |
| Coupling Reagent | EDC/HOBt | HATU/HBTU/PyBOP[4] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Amine Equivalents | 1.0 - 1.1 | 1.2 - 1.5 |
Table 1: Comparison of standard and optimized amide coupling conditions.
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common reactions with 3-Methylaminopiperidine.
Diagram 2: The Free-Basing Process
Caption: The essential conversion from the inactive dihydrochloride salt to the active free base.
This technical guide provides a starting point for addressing the steric challenges associated with this compound. By understanding the underlying principles and applying these optimized protocols, researchers can confidently utilize this valuable building block in the synthesis of complex molecules.
References
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026).
- CN103030587A - Synthesis process of 3-methylamino-piperidine. (2013).
- Zhai, H., Li, P., Wang, H., & Wang, X. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2008).
- The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2011).
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Amide Synthesis. Fisher Scientific. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Free base. Wikipedia. [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). NIH. [Link]
- Nucleophilic arom
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
Sources
- 1. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Isolating 3-Methylaminopiperidine Dihydrochloride via Column Chromatography
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-Methylaminopiperidine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this polar, basic compound. We will delve into the causality behind experimental choices, providing field-proven insights to help you navigate common purification hurdles.
3-Methylaminopiperidine is a valuable building block in medicinal chemistry, particularly in neuropharmacology and the synthesis of novel therapeutic agents.[1] However, its purification via standard column chromatography presents significant challenges due to its chemical nature. As a dihydrochloride salt, it is highly polar and water-soluble, while its free-base form contains two basic nitrogen centers that interact strongly with acidic stationary phases like silica gel.[2][3][4] This guide provides a structured approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on standard silica gel so difficult?
The primary issue is a strong acid-base interaction between the basic amine groups of the compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][4] This interaction leads to several problems:
-
Severe Peak Tailing: The compound smears across the column instead of eluting as a sharp band.[2][5]
-
Irreversible Adsorption: A significant portion of the compound can become permanently stuck to the silica, resulting in very low recovery and yield.[2]
-
Potential for Degradation: The acidic nature of the silica surface can degrade sensitive compounds.[2]
Q2: What are the main chromatographic strategies for successfully purifying this compound?
There are three primary strategies, each addressing the challenges in a different way:
-
Modified Normal-Phase Chromatography: Use standard silica gel but add a basic modifier (e.g., triethylamine, ammonium hydroxide) to the mobile phase. This "competing base" neutralizes the acidic silanol sites, allowing the target amine to elute properly.[2][4]
-
Alternative Normal-Phase Stationary Phases: Use a less acidic or basic stationary phase, such as amine-functionalized silica or alumina.[4][6][7] Amine-functionalized silica is particularly effective as it provides a basic surface that repels the basic analyte, leading to excellent peak shapes.[4][8]
-
Reversed-Phase (RP) Chromatography: Use a nonpolar stationary phase like C18. This method is well-suited for polar, water-soluble compounds like the dihydrochloride salt.[2] For the free base, using a high-pH mobile phase makes the amine more neutral and lipophilic, increasing its retention and improving separation on the C18 column.
Q3: Do I need to convert the dihydrochloride salt to the free base before chromatography?
It depends on your chosen method:
-
For Normal-Phase (Silica, Alumina, Amine-Silica): Yes, it is highly recommended. The dihydrochloride salt is extremely polar and will not move from the origin. You must first perform a basic workup (e.g., using NaOH or NaHCO₃ solution and extracting with a solvent like DCM) to generate the more organic-soluble free base before loading it onto the column.
-
For Reversed-Phase: Not necessarily. The salt is water-soluble and can be directly analyzed using a highly aqueous mobile phase on a C18 column. However, retention may be minimal. Converting to the free base and using a high-pH mobile phase often provides better retention and selectivity.[2]
Q4: How can I monitor the purification if the compound is not UV-active?
The piperidine structure lacks a strong chromophore, making UV detection difficult.[9] For flash chromatography, you must use TLC plates and visualize the spots with a chemical stain. Effective stains for amines include:
-
Ninhydrin Stain: Excellent for primary and secondary amines.
-
Potassium Permanganate (KMnO₄) Stain: A general-purpose stain for most organic compounds.
For HPLC analysis, alternative detectors are necessary, such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.[9][10]
Q5: Is this compound chiral, and what if I need to separate the enantiomers?
Yes, 3-Methylaminopiperidine is a chiral molecule. Standard chromatography methods will not separate the enantiomers. For chiral resolution, you must use specialized techniques such as High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective for resolving piperidine derivatives.[11][12]
Chromatography Method Selection Workflow
The choice of method depends on the form of your compound and the available resources. This diagram outlines a logical workflow for selecting an appropriate purification strategy.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Caption: Troubleshooting common purification problems.
Q: My compound is streaking badly and I'm getting very low recovery on my silica gel column. What should I do?
Cause: This is the classic sign of strong interaction with acidic silanol sites on the silica.[2][4]
Solutions:
-
Add a Basic Modifier: The most common solution is to add 1-2% of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol).[2][5] You should also pre-treat or "flush" the column with this modified solvent before loading your sample to ensure all active sites are neutralized.[5]
-
Switch Stationary Phase: A more robust solution is to avoid acidic silica altogether.
Q: I'm using a reversed-phase C18 column, but my compound elutes immediately in the void volume.
Cause: As a dihydrochloride salt, the compound is highly ionized and extremely polar. It has very little affinity for the nonpolar C18 stationary phase and is simply flushed out with the mobile phase front.[2]
Solutions:
-
Increase Mobile Phase pH: If you are working with the free base, increase the pH of your mobile phase to be ~2 units above the pKa of the amine groups. This ensures the compound is in its neutral, more lipophilic form, which will increase its retention on the C18 column.[2]
-
Use Highly Aqueous Mobile Phase: If purifying the salt form, you may need to start with a very weak mobile phase, such as 95-100% water (with a buffer or modifier like TFA), and run a very shallow gradient.
-
Consider Other Modes: If retention is still poor, your compound may be better suited for Hydrophilic Interaction Chromatography (HILIC) or ion-exchange chromatography.[6][10]
Q: My peaks are tailing on a C18 column, even with a buffered mobile phase. Why?
Cause: Even high-quality C18 columns can have some residual, un-capped silanol groups on the silica backbone. These acidic sites can interact with your basic analyte, causing peak tailing.[11]
Solution: Add a small amount of an amine modifier, like 0.1% Triethylamine (TEA), to your mobile phase.[2][11] The TEA will act as a competing base and mask the residual silanols, resulting in more symmetrical peaks.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most effective purification strategies. Always perform a small-scale test on TLC to determine the optimal solvent system before committing to a large-scale column.
| Parameter | Protocol 1: Amine-Silica | Protocol 2: Modified Silica Gel | Protocol 3: Reversed-Phase (C18) |
| Analyte Form | Free Base | Free Base | Free Base or Dihydrochloride Salt |
| Stationary Phase | Amine-Functionalized Silica | Standard Silica Gel (60 Å, 230-400 mesh) | C18-Functionalized Silica |
| Mobile Phase A | Hexanes or Ethyl Acetate | Dichloromethane (DCM) | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Ethyl Acetate or Methanol | Methanol with 2% NH₄OH | Acetonitrile |
| Elution Mode | Isocratic or Gradient | Gradient | Gradient |
| Typical Gradient | 0-100% B over 10-15 column volumes | 0-20% B over 10-15 column volumes | 5-50% B over 10-15 column volumes |
| Detection (TLC) | KMnO₄ or Ninhydrin Stain | KMnO₄ or Ninhydrin Stain | N/A (Use HPLC for monitoring) |
Protocol 1: Purification on Amine-Functionalized Silica
This method is often the most reliable for achieving high purity and yield with basic amines.[4]
-
Preparation: Ensure your crude 3-Methylaminopiperidine is in its free base form. Dissolve the crude material in a minimal amount of Dichloromethane (DCM).
-
Column Packing: Pack a column with amine-functionalized silica gel using a nonpolar solvent like Hexanes or Ethyl Acetate.
-
Loading: Load the dissolved sample directly onto the top of the column.
-
Elution: Begin eluting with your starting mobile phase (e.g., 100% Ethyl Acetate). Gradually increase the polarity by introducing Methanol if necessary, based on your initial TLC analysis.
-
Fraction Collection: Collect fractions and monitor by TLC using a KMnO₄ or ninhydrin stain.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification on Silica Gel with an Amine Modifier
This is a classic approach when specialized stationary phases are unavailable.
-
Preparation: Convert the compound to its free base. Prepare your mobile phase system (e.g., DCM and a solution of 2% ammonium hydroxide in methanol).
-
Column Packing & Equilibration: Pack a standard silica gel column. Crucially, flush the packed column with 3-5 column volumes of your initial mobile phase (e.g., 100% DCM containing 1-2% TEA or 2% of your MeOH/NH₄OH solution). This deactivates the silica.[5]
-
Loading: Dissolve the free base in a minimum volume of the initial mobile phase and load it onto the column.
-
Elution: Run the column using a gradient, slowly increasing the percentage of the polar, amine-containing solvent (Methanol/NH₄OH).
-
Fraction Collection & Isolation: Collect and analyze fractions by TLC as described in Protocol 1. Combine pure fractions and evaporate the solvent. Note that removing the high-boiling TEA modifier can require high vacuum.
Protocol 3: Reversed-Phase Purification on C18
This method is advantageous as it can sometimes be used directly on the water-soluble salt form.
-
Preparation: Dissolve the compound (salt or free base) in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TEA or NH₄OH to adjust pH).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase for at least 5-10 column volumes.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute with a gradient, increasing the concentration of the organic solvent (Acetonitrile).
-
Fraction Collection: Collect fractions and monitor by analytical HPLC-CAD or by spotting on a TLC plate, evaporating the solvent, and then staining.
-
Isolation: Combine the pure fractions. Removing water from the final product will likely require lyophilization (freeze-drying).
References
- Google Patents. (CN104034814B). The HPLC analytical approach of 3-amino piperidine.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- Science Forums. (2011, August 29). Amine purification.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Identifying Impurities in 3-Methylaminopiperidine Dihydrochloride by NMR
Welcome to the technical support guide for the analysis of 3-Methylaminopiperidine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. As a dihydrochloride salt, this compound presents unique challenges, including hygroscopicity and potential for complex NMR spectra. This guide provides in-depth, experience-based answers to common issues, detailed troubleshooting protocols, and a foundation in the underlying scientific principles to ensure robust and reliable results.
Part 1: Troubleshooting Guide & Core Concepts
This section addresses specific problems you may encounter during the NMR analysis of this compound. The question-and-answer format is designed to provide direct solutions and explain the scientific reasoning behind them.
Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the piperidine ring protons. What is causing this, and how can I fix it?
Answer:
Peak broadening in the NMR spectrum of this compound is a common issue that can stem from several factors. Understanding the root cause is key to resolving it.
-
Chemical Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. Additionally, the amine protons (both the secondary amine and the ammonium salt) can undergo chemical exchange with each other and with trace amounts of water in the solvent. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening. The presence of two hydrochloride salts can create a complex mixture of protonated species, further complicating exchange dynamics.
-
Viscosity and Aggregation: Due to its salt nature, the compound can form aggregates or increase the viscosity of the solution at higher concentrations. This slows molecular tumbling, leading to shorter relaxation times (T2) and broader peaks.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions, often originating from synthesis catalysts (e.g., Palladium, Nickel), can cause rapid relaxation and severe peak broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common instrumental reason for broad peaks.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Expert Insight: Variable temperature (VT) NMR is particularly powerful here. By heating the sample, you can often increase the rate of conformational exchange to a point where the NMR experiment averages the signals, resulting in sharper peaks.
Question 2: I see unexpected signals in my ¹H NMR spectrum. How can I determine if they are synthesis-related impurities, degradation products, or residual solvents?
Answer:
Distinguishing between different types of impurities is a critical step in quality control. A systematic approach combining spectral data analysis and knowledge of the compound's synthesis is required.
Common Impurity Sources:
-
Residual Solvents: These are the most common impurities and are introduced during synthesis and purification (e.g., Ethanol, Ethyl Acetate, Dichloromethane, Toluene).[2][3]
-
Synthesis-Related Impurities: These can include unreacted starting materials (e.g., 3-aminopiperidine), reagents, or by-products from side reactions. The hydrogenation of pyridine rings, a common route to piperidines, can sometimes be incomplete, leaving pyridine-based impurities.[4][5]
-
Degradation Products: Although 3-Methylaminopiperidine is relatively stable, the dihydrochloride salt can be susceptible to issues if handled improperly, though significant degradation at room temperature is unlikely.
Identification Strategy:
-
Identify Residual Solvents: Compare the chemical shifts and multiplicities of the unknown signals to established tables of common laboratory solvents.[6][7][8] Resources like those published by Gottlieb, Kotlyar, and Nudelman are invaluable for this.[3][7] Remember that chemical shifts can vary slightly depending on the NMR solvent used.[2][9]
-
Analyze Signal Structure: Look at the coupling patterns and integrations of the remaining unknown peaks. Do they correspond to structures that could plausibly be formed from your starting materials or intermediates? For example, the presence of aromatic signals could suggest an unreduced pyridine precursor.
-
Utilize 2D NMR: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is extremely useful. It correlates each proton signal to the carbon it's directly attached to. This helps in piecing together fragments of the impurity structures.
-
Spiking Study: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. If the intensity of the unknown peak increases, you have confirmed its identity.
Table 1: Common Residual Solvents and their Typical ¹H NMR Signals
| Solvent | Signal in D₂O (ppm) | Signal in DMSO-d₆ (ppm) | Multiplicity |
| Ethanol | ~1.1 (t), ~3.6 (q) | ~1.06 (t), ~3.44 (q) | Triplet, Quartet |
| Ethyl Acetate | ~1.2 (t), ~2.0 (s), ~4.1 (q) | ~1.15 (t), ~1.99 (s), ~4.03 (q) | Triplet, Singlet, Quartet |
| Dichloromethane | ~5.7 | ~5.76 | Singlet |
| Toluene | ~2.3 (s), ~7.2-7.4 (m) | ~2.30 (s), ~7.17-7.28 (m) | Singlet, Multiplet |
| Acetone | ~2.2 | ~2.09 | Singlet |
Note: Chemical shifts are approximate and can vary based on concentration and temperature.[6][10]
Question 3: My compound is a dihydrochloride salt and is very hygroscopic. How should I prepare my NMR sample to get the best results and avoid a large water peak?
Answer:
Proper sample preparation is critical for hygroscopic compounds like this compound to ensure data quality and accuracy, especially for quantitative analysis (qNMR).[11]
Key Considerations:
-
Inert Environment: Ideally, prepare the sample in a glove box or glove bag under an inert atmosphere (Nitrogen or Argon) to minimize moisture exposure.[11][12]
-
Dry Solvent: Use high-quality deuterated solvents from a freshly opened sealed ampule or a bottle that has been stored over molecular sieves to ensure it is as dry as possible.[13]
-
Quick Handling: If a glove box is unavailable, work quickly. Weigh the solid into a clean, dry vial, add the deuterated solvent, cap it, and mix until dissolved before transferring to the NMR tube.[11][14]
-
NMR Tube Quality: Use high-quality, clean, and dry NMR tubes. Drying them in an oven (and allowing them to cool in a desiccator) or under a stream of dry nitrogen is recommended.[14][15]
Protocol: Sample Preparation for a Hygroscopic Compound
-
Preparation: Place a clean, dry vial, your sample of this compound, a sealed ampule of deuterated solvent (e.g., D₂O or DMSO-d₆), a pipette, and an NMR tube with its cap inside a glove box or desiccator to equilibrate.
-
Weighing: Accurately weigh approximately 5-10 mg of the compound directly into the vial.
-
Dissolution: Add ~0.6 mL of the deuterated solvent to the vial.[13] Cap the vial and gently swirl or vortex until the sample is fully dissolved. Visually inspect to ensure no solid particles remain.
-
Transfer: Use the pipette to transfer the solution into the NMR tube. Avoid introducing any particulate matter.
-
Sealing: Cap the NMR tube securely. For long-term storage or variable temperature experiments, wrapping the cap with Parafilm can provide an extra barrier against atmospheric moisture.
-
Water Suppression (If Necessary): Despite best efforts, a residual water peak may still be present, especially in D₂O.[9] If this peak obscures signals of interest, use a solvent suppression pulse sequence during NMR acquisition (e.g., presaturation or Watergate).[11]
Caption: Workflow for preparing hygroscopic NMR samples.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for analyzing this compound?
Deuterium oxide (D₂O) is often the first choice because the compound is a dihydrochloride salt and highly soluble in water. In D₂O, the acidic N-H protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum, making it easier to see the signals from the carbon-bound protons. However, if you need to observe the N-H protons, DMSO-d₆ is an excellent alternative, as exchange is much slower in this solvent.[1]
Q2: How can I quantify the level of an impurity using NMR?
This is done using a technique called Quantitative NMR (qNMR).[16][17] It is an absolute method that doesn't require a reference standard for the impurity itself.[18] The process involves:
-
Accurately weighing a known amount of your sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.[19][20]
-
Dissolving the mixture in a deuterated solvent and acquiring a ¹H NMR spectrum with quantitative parameters (e.g., long relaxation delay).
-
Integrating a well-resolved signal from your main compound and a signal from the internal standard.
-
Using the ratio of the integrals, along with the known masses and molecular weights, to calculate the purity of your compound and, by extension, the amount of impurities.[17]
Q3: The chemical shifts in my spectrum seem to have shifted compared to a previous batch. Is this a problem?
Minor shifts (typically <0.1 ppm) are not usually a cause for alarm. Chemical shifts can be sensitive to concentration, temperature, pH, and the exact isotopic purity of the deuterated solvent.[1][6] However, a significant shift or a change in the multiplicity of a signal could indicate a different salt form, a change in pH, or the presence of an impurity that is interacting with your molecule. Always ensure your spectrometer is properly calibrated and reference the spectrum to the residual solvent peak or an internal standard like TMS.
Q4: What are the expected ¹H NMR signals for the 3-Methylaminopiperidine core structure?
In D₂O (where N-H protons are exchanged), you would expect to see a series of complex multiplets for the piperidine ring protons (C2-H, C3-H, C4-H, C5-H, C6-H) typically between ~1.5 and 3.5 ppm. The N-methyl group will appear as a singlet at around 2.5-2.8 ppm. The exact chemical shifts and coupling patterns will be complex due to the stereochemistry at C3 and the chair conformation of the ring. A reference spectrum of a pure standard is essential for definitive assignment.
References
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 513-527.
- Pharmatek Laboratories, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- D. J. T. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 645-653.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.).
- ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?.
- University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from University of Wisconsin-Madison website.
- University of Vienna, Faculty of Chemistry. (n.d.). NMR Sample Preparation.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 29(9), 2176-2179.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Chemistry LibreTexts. (2024). 6: NMR Preparation.
- Element. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis.
- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
- Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep. Retrieved from Nuclear Magnetic Resonance Labs website.
- Chem-Impex. (n.d.). Dichlorhydrate de 3-(méthylamino)pipéridine.
- SpectraBase. (n.d.). Piperidine.
- European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review website.
- NIH. (n.d.).
- Ataman Kimya. (n.d.). PIPERIDINE.
- SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds. Retrieved from SynThink Research Chemicals website.
- Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis.
- Slideshare. (n.d.). NMR (Nuclear Magnetic Spectroscopy) for pharmacy tx | PPTX.
- DTIC. (n.d.). Piperidine Synthesis.
- CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each.
- AK Scientific. (n.d.). 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657.
- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 62(21), 7512-7515.
- PubChemLite. (n.d.). 3-(methylamino)piperidine dihydrochloride (C6H14N2).
- PubChem. (n.d.). 3-(Methylamino)piperidine Dihydrochloride.
- ResearchGate. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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Technical Support Center: Managing Diastereoselectivity in the Synthesis of 3-Methylaminopiperidine Derivatives
Introduction
The 3-methylaminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Precise control over the stereochemistry at the C3 and any other chiral centers is paramount, as different diastereomers often exhibit significantly different biological activities and pharmacokinetic profiles. Achieving high diastereoselectivity in the synthesis of these derivatives can be a considerable challenge, influenced by a multitude of factors including the chosen synthetic route, reaction conditions, and the nature of substituents on the piperidine ring.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereoselective synthesis of 3-methylaminopiperidine derivatives. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, addressing specific issues that may be encountered during experimental work. The advice herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic strategies for controlling diastereoselectivity in 3-methylaminopiperidine synthesis?
There are several key strategies to control diastereoselectivity, each with its own advantages and limitations:
-
Substrate-Controlled Synthesis: This approach relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For example, starting from a chiral pool material like L-glutamic acid can provide enantiomerically pure 3-(N-Boc amino) piperidine derivatives. The existing stereocenter dictates the facial selectivity of subsequent reactions.
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[1][2] After the desired stereocenter is set, the auxiliary is removed. Common auxiliaries include Evans oxazolidinones and pseudoephedrine.[2] For piperidine synthesis, chiral auxiliaries like phenylglycinol can be employed.[3][4][5]
-
Reagent-Controlled Synthesis: This strategy utilizes a chiral reagent, often a catalyst, to induce stereoselectivity. Asymmetric hydrogenation of substituted pyridines or their corresponding pyridinium salts using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) is a powerful method.[6][7][8][9][10]
-
Dynamic Kinetic Resolution (DKR): DKR is a powerful technique where a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield.[11] This is achieved by continuously racemizing the starting material while one enantiomer is selectively reacted.[11][12] This has been successfully applied to the synthesis of substituted piperidines.[4][5][13]
FAQ 2: How do I choose between synthesizing a cis- or trans-3-methylaminopiperidine derivative?
The choice between a cis or trans isomer is dictated by the desired therapeutic target. The relative stereochemistry can be influenced by the choice of synthetic route and reaction conditions.
-
For cis-isomers:
-
Catalytic Hydrogenation: The catalytic hydrogenation of a substituted pyridine ring often leads to the cis product due to the delivery of hydrogen from the less hindered face of the substrate adsorbed on the catalyst surface.[14]
-
Reductive Amination of a 3-Substituted 4-Piperidone: The stereochemical outcome of the reductive amination of a 3-substituted 4-piperidone can be controlled. The reduction of the intermediate imine can be directed by the existing substituent at the 3-position.[15]
-
-
For trans-isomers:
-
Nucleophilic Ring Opening of Epoxides: A regioselective ring-opening of a suitably substituted epoxide can provide access to trans products.[16]
-
Chiral Turnover Substitution Reactions: Specific methodologies have been developed to achieve the trans configuration through substitution reactions with inversion of stereochemistry.[17]
-
Diagram: Decision-Making Workflow for Stereocontrol
Caption: A workflow for selecting and optimizing a stereocontrolled synthesis.
II. Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Reductive Amination of a 4-Piperidone
Question: I am performing a reductive amination of an N-protected 4-piperidone with methylamine to introduce the 3-methylamino group, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in this case often stems from a lack of facial control during the reduction of the intermediate iminium ion. Here are several factors to consider and optimize:
-
Choice of Reducing Agent: The steric bulk of the reducing agent is critical.
-
Small Hydride Reagents: Sodium borohydride (NaBH₄) is a relatively small hydride donor and may not provide significant facial selectivity.
-
Bulky Hydride Reagents: Consider using bulkier reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or lithium tri-sec-butylborohydride (L-Selectride®). The steric hindrance of these reagents can favor hydride delivery from the less hindered face of the iminium intermediate, leading to higher diastereoselectivity.[15]
-
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product.
-
Solvent Effects: The solvent can influence the conformation of the iminium intermediate and the transition state. Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, tetrahydrofuran, methanol).
-
Protecting Group on the Piperidine Nitrogen: The nature of the N-protecting group (e.g., Boc, Cbz, Benzyl) can have a significant impact on the conformation of the piperidine ring and, consequently, the stereochemical outcome of the reaction. A bulky protecting group may enforce a specific chair conformation that favors the formation of one diastereomer.
Experimental Protocol: Diastereoselective Reductive Amination
-
To a solution of the N-protected 4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methylamine (2.0 M in THF, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired diastereomer.
Problem 2: Poor Enantioselectivity in the Asymmetric Hydrogenation of a Pyridine Derivative
Question: I am attempting an asymmetric hydrogenation of a substituted pyridine to form a chiral 3-methylaminopiperidine derivative, but the enantiomeric excess (e.e.) is low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in asymmetric hydrogenation is a common issue that can often be resolved by careful optimization of several reaction parameters.
-
Catalyst and Ligand Choice: The combination of the metal precursor (e.g., Rhodium, Iridium) and the chiral ligand is crucial.[7] Not all ligands are suitable for all substrates.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the rate and selectivity of the reaction. Both low and high pressures should be investigated.
-
Solvent and Additives:
-
The solvent can affect the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates. Common solvents include methanol, ethanol, and dichloromethane.
-
Additives such as acids or bases can have a profound effect. For the hydrogenation of pyridinium salts, the addition of a base like triethylamine can significantly improve the enantiomeric excess.[8][9]
-
-
Substrate Purity: Impurities in the pyridine starting material can act as catalyst poisons. Ensure the substrate is of high purity.
Data Table: Effect of Reaction Parameters on Enantioselectivity
| Entry | Ligand | Solvent | Additive | Pressure (bar) | Temperature (°C) | e.e. (%) |
| 1 | (R)-BINAP | MeOH | None | 50 | 25 | 45 |
| 2 | (R,R)-Josiphos | DCM | None | 50 | 25 | 60 |
| 3 | (R,R)-Josiphos | DCM | Et₃N (1 eq) | 50 | 25 | 90 |
| 4 | (R,R)-Josiphos | DCM | Et₃N (1 eq) | 80 | 25 | 92 |
| 5 | (S)-TangPhos | MeOH | I₂ | 50 | 40 | 85 |
Note: This is a representative table; optimal conditions will be substrate-dependent.
Problem 3: Unwanted Epimerization During a Reaction or Workup
Question: I have successfully synthesized my desired diastereomer of a 3-methylaminopiperidine derivative, but I am observing epimerization at the C3 position during subsequent reaction steps or purification. How can I prevent this?
Answer: Epimerization at the C3 position, which is alpha to the nitrogen atom, can occur under either acidic or basic conditions through the formation of an enamine or iminium intermediate.
-
Control of pH:
-
Avoid Strong Acids and Bases: During workup and purification, use mild conditions. If an acidic or basic wash is necessary, use dilute solutions and minimize contact time. Neutralize the product solution promptly.
-
Buffered Systems: For subsequent reactions, consider using buffered systems to maintain a stable pH.
-
-
Temperature: Elevated temperatures can accelerate the rate of epimerization. Perform reactions and purifications at the lowest practical temperature.
-
Choice of Protecting Group: The N-protecting group can influence the lability of the C3 proton. An electron-withdrawing protecting group (e.g., Boc, Cbz) can increase the acidity of the C3 proton, making it more susceptible to epimerization under basic conditions.
-
Purification Method:
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may induce epimerization in sensitive compounds. Consider using deactivated silica gel (e.g., by treating with triethylamine) or switching to a different stationary phase like alumina.
-
Reverse-Phase Chromatography: This can be a milder alternative for purification.
-
Diagram: Mechanism of Epimerization at C3
Caption: Base- and acid-catalyzed pathways for C3 epimerization.
III. References
-
Amat, M., Bassas, O., Llor, N., Cantó, M., Pérez, M., Molins, E., & Bosch, J. (2006). Dynamic kinetic resolution and desymmetrization processes: a straightforward methodology for the enantioselective synthesis of piperidines. Chemistry (Weinheim an der Bergstrasse, Germany), 12(30), 7872–7881. [Link]
-
Corey, E. J., & Ensley, H. E. (1975). A new chiral reagent for the enantioselective synthesis of alcohols and lactones. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
-
Gessner, V. H. (2012). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 51(12), 2830-2832. [Link]
-
Li, W., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9275-9279. [Link]
-
Mancini, F., et al. (2011). A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine. Synlett, 2011(13), 1886-1888. [Link]
-
Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
-
Tararov, V. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12266-12329. [Link]
-
Zhang, Z., & Antilla, J. C. (2017). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 9(11), 1123–1128. [Link]
Sources
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dynamic kinetic resolution and desymmetrization processes: a straightforward methodology for the enantioselective synthesis of piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. air.unimi.it [air.unimi.it]
- 9. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. | Semantic Scholar [semanticscholar.org]
- 11. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 12. princeton.edu [princeton.edu]
- 13. Dynamic kinetic resolution and desymmetrization processes: a straightforward methodology for the enantioselective synthesis of piperidines. | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN104710346A - Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google Patents [patents.google.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine - Google Patents [patents.google.com]
Alternative synthesis routes to avoid common impurities
<Technical Support Center
Topic: Alternative Synthesis Routes to Avoid Common Impurities Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance on a critical aspect of drug development and chemical synthesis: impurity control. The purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy.[1][2][3] The choice of synthetic route is often the most significant factor influencing the impurity profile of the final product.[4][5]
This guide is structured to address the common challenges and questions that arise during process development. We will move from general principles in our FAQ section to specific, actionable troubleshooting guides for notorious impurity classes. Our focus is not just on what to do, but why a particular alternative route or strategy is scientifically superior for minimizing impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the classification, regulation, and strategic approach to impurity control.
Q1: How are impurities in a new drug substance classified?
A1: According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities are categorized into three main types:[1][2][6]
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents) or drug-related (e.g., degradation products).[1][6] They may arise during manufacturing or storage.[6]
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals like palladium.[1][6]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification that are not completely removed.[1][6] Their control is specifically detailed in the ICH Q3C guideline.[6]
Q2: What are Genotoxic Impurities (GTIs) and why do they require special attention?
A2: Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially causing mutations and leading to cancer.[7][8] Because of this significant risk, they are controlled at much lower levels than other impurities. Regulatory frameworks, primarily ICH M7, establish a "Threshold of Toxicological Concern" (TTC), which is a safe exposure level to minimize cancer risk, typically set at 1.5 µ g/day for lifetime exposure.[7][9] Control strategies for GTIs are risk-based and often involve redesigning the synthesis to completely avoid their formation.[10][11]
Q3: What is the first step in developing a strategy to control impurities?
A3: The foundational step is to understand the potential impurity profile of your planned synthetic route.[5][12] This involves:
-
Theoretical Assessment: Analyze each reaction step for potential side reactions, unreacted intermediates, and by-products.[13] Consider the stability of the API and intermediates under the reaction and storage conditions to predict degradation products.[4][12]
-
Starting Material Purity: Evaluate the purity of your raw materials, as impurities present in them can be carried through the synthesis.[12][14]
-
Literature Review: Research known impurities associated with the chemical transformations you are employing.
A thorough understanding of impurity formation allows you to proactively select a synthetic route that minimizes their generation from the outset.[5][12]
Q4: Can changing the synthetic route late in development be justified?
A4: Yes, although it requires significant justification. If a problematic impurity that is difficult to remove or potentially genotoxic is discovered late in development, changing the synthetic route may be the most effective long-term solution.[2][4] The justification would involve a risk assessment comparing the impurity profile of the original versus the alternative route, demonstrating a clear benefit in terms of safety and product quality.[4] Redesigning the synthesis to avoid problematic impurities is a recognized control strategy.[10][11]
Part 2: Troubleshooting Guides & Alternative Routes
This section provides detailed guidance on specific, common impurity challenges, offering alternative synthetic strategies and protocols.
Guide 1: Process-Related Impurities - Residual Palladium Catalysts
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are invaluable in modern synthesis but often lead to residual palladium in the API.[15] Palladium is classified as a Class 2B element by the ICH, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration, translating to a strict concentration limit (often 10 ppm).[16]
Issue: My API, synthesized using a Suzuki coupling, consistently fails to meet the <10 ppm palladium limit after standard purification.
Causality: Palladium can exist in various oxidation states and forms (e.g., colloidal, soluble complexes) post-reaction. Standard crystallization or silica gel chromatography may be ineffective at removing all species, especially if the palladium is strongly chelated to the API itself.[17][18]
Alternative Strategy: Metal Scavenging
Instead of relying solely on traditional purification, a dedicated metal scavenging step can be introduced. Scavengers are solid-supported materials with a high affinity for the metal, allowing for its removal via filtration.[16][18]
Diagram: Workflow for Palladium Removal
A decision-making workflow for selecting a palladium removal technique.
Featured Scavengers & Rationale
| Scavenger Type | Functional Group | Mechanism of Action (Causality) | Best For |
| Thiol-based (e.g., Silica-Thiol) | -SH | Forms strong, covalent bonds with soft metals like palladium (chemisorption). Highly effective for a range of palladium species.[18] | General purpose, high efficiency removal. |
| Amine-based (e.g., Silica-TEDA) | -NR2 | Acts as a ligand to chelate palladium species. | When API is sensitive to thiols. |
| Activated Carbon | N/A | Adsorbs palladium species onto its porous surface (physisorption).[15][16] | Cost-effective initial screen, but can have lower selectivity and lead to API loss.[17] |
| Dimercaptotriazine (DMT) | Triazine-thiol | High affinity and capacity for a broad range of palladium species.[16] | Difficult-to-remove palladium or when high loading is required. |
Experimental Protocol: Palladium Scavenging with Thiol-Modified Silica
-
Dissolution: Dissolve the crude API in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 50-100 mg/mL.[16]
-
Scavenger Addition: Add 3-5 equivalents (by weight relative to the theoretical palladium content) of thiol-modified silica gel to the solution.
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours. Rationale: Agitation ensures good contact between the dissolved palladium species and the solid-supported scavenger. Elevated temperature can increase the rate of binding.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger. Wash the filter cake with fresh solvent to recover any adsorbed product.[16]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.[16]
-
Analysis: Submit a sample of the purified product for palladium content analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16]
Guide 2: Stereoisomeric Impurities - Racemization in Peptide Coupling
In peptide synthesis, maintaining the chiral integrity of each amino acid is critical. Racemization (or epimerization for existing peptides) is a common side reaction, especially during the carboxyl group activation step needed for amide bond formation.[19][20]
Issue: During the coupling of a key fragment, I am observing significant epimerization (>5%) at the C-terminal amino acid of the activated fragment, leading to a difficult-to-separate diastereomeric impurity.
Causality: The most common mechanism for racemization involves the formation of a planar oxazolone intermediate.[20] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a loss of stereochemistry. The propensity for this side reaction is influenced by the coupling reagent, the presence of base, and the specific amino acid residue.[19][20]
Diagram: Racemization Pathway vs. Suppression
Mechanism of oxazolone-mediated racemization and its suppression by additives.
Sources
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- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. contractpharma.com [contractpharma.com]
- 4. ijpsjournal.com [ijpsjournal.com]
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- 6. database.ich.org [database.ich.org]
- 7. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
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- 9. edqm.eu [edqm.eu]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
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- 14. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
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Technical Support Center: Large-Scale Production of 3-Methylaminopiperidine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methylaminopiperidine dihydrochloride. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical pharmaceutical intermediate.[1][2] We will explore common synthetic challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common inquiries regarding the synthesis and handling of this compound.
Q1: What are the primary synthesis routes for 3-Methylaminopiperidine suitable for scale-up?
-
A1: The most common and scalable routes typically start from either a pyridine or a piperidone precursor.
-
From 3-Aminopyridine: This involves the catalytic hydrogenation of 3-aminopyridine to 3-aminopiperidine, followed by N-methylation and subsequent conversion to the dihydrochloride salt.
-
From N-Protected-3-Piperidone: This route involves a reductive amination reaction with methylamine, followed by deprotection and salt formation. This is often preferred for its stereochemical control possibilities.[3][4]
-
From 3-Substituted Pyridines: Other routes may involve starting with 3-formamido-pyridine, reducing the formyl group to a methylamino group, and then hydrogenating the pyridine ring.[5]
-
Q2: Why is the final product isolated as a dihydrochloride salt?
-
A2: The free amine, 3-Methylaminopiperidine, is typically a liquid or low-melting solid that can be challenging to handle and purify at scale. Converting it to the dihydrochloride salt offers several advantages:
-
Stability: The salt is a stable, crystalline solid, which simplifies handling, storage, and transport.[1][6]
-
Purification: Crystallization of the salt is an effective method for removing process impurities.
-
Solubility: It exhibits favorable solubility characteristics, which can be advantageous for downstream reactions or formulation development.[1]
-
Q3: What are the most critical safety hazards during large-scale production?
-
A3: Two main areas of concern are:
-
Catalytic Hydrogenation: This process uses high-pressure hydrogen gas, which is highly flammable and explosive. The catalysts, such as Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after the reaction.[7] Proper inerting of the reactor and careful handling of the spent catalyst are crucial.
-
Reducing Agents: Reagents like Sodium Borohydride (NaBH₄) react with water and protic solvents to release hydrogen gas, which can lead to a dangerous pressure buildup.[8] These reactions are often exothermic and can run away if not properly controlled.[9][10]
-
Q4: What are the common impurities I should monitor for?
-
A4: Depending on the synthetic route, common impurities include:
-
Unreacted Starting Material: (e.g., 3-aminopyridine, N-Boc-3-piperidone).
-
Over-methylated Product: 3-(Dimethylamino)piperidine, which can arise if methylation conditions are too harsh or stoichiometry is not controlled.[11]
-
Partially Reduced Intermediates: Tetrahydropyridine species from incomplete hydrogenation.
-
Ring-Opened Byproducts: Less common, but can occur under harsh reducing conditions.
-
Q5: What are the recommended storage conditions for the final product?
-
A5: this compound should be stored in a cool, dry place in a tightly sealed container.[12] It is a white to off-white crystalline powder.[1][12]
Part 2: Core Synthesis Workflow & Troubleshooting Guide
We will focus on a common and robust synthetic pathway: Catalytic Hydrogenation of an N-Methyl-3-aminopyridine precursor. This approach is direct and atom-economical.
Overall Synthesis Workflow
The process can be visualized as a two-stage approach: formation of the key intermediate followed by the critical ring reduction.
Caption: A typical two-stage synthesis pathway for this compound.
Troubleshooting Guide: A Problem-and-Solution Approach
This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. graduation.escoffier.edu [graduation.escoffier.edu]
- 9. icheme.org [icheme.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]
Validation & Comparative
Spectroscopic analysis for validating the structure of 3-Methylaminopiperidine dihydrochloride
Introduction: The Critical Role of Structural Validation in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methylaminopiperidine dihydrochloride is a key building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system. Its specific stereochemistry and functional group arrangement are critical to its reactivity and the ultimate efficacy and safety of the final drug product. Therefore, robust and unequivocal structural validation is not merely a regulatory requirement but a cornerstone of scientific integrity.
This guide provides an in-depth technical overview of the spectroscopic techniques used to validate the structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere recitation of methods, this document will explain the rationale behind experimental choices and interpret the resulting data. Furthermore, we will present a comparative analysis with alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles and align with the rigorous standards for analytical procedure validation set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5].
Spectroscopic Characterization of this compound: A Multi-faceted Approach
A single spectroscopic technique is rarely sufficient for the unambiguous structural confirmation of a complex molecule. A synergistic approach, employing multiple complementary techniques, provides a more complete and reliable picture. For this compound, the combination of NMR, FT-IR, and MS offers a powerful toolkit for confirming its identity, purity, and key structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides as it can exchange with the acidic N-H protons, leading to their disappearance from the spectrum, which can simplify interpretation.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD, to provide a reference signal at 0.00 ppm.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
The proton NMR spectrum of this compound is expected to show a series of signals corresponding to the different protons in the molecule. The dihydrochloride form means both nitrogen atoms are protonated, which will influence the chemical shifts of adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.0 - 3.6 | Multiplet | 5H | H2 (axial & equatorial), H6 (axial & equatorial), H3 (axial) | Protons on carbons adjacent to the protonated nitrogens (H2 and H6) are significantly deshielded and will appear downfield. The proton at the stereocenter (H3) will also be in this region. |
| ~2.8 | Singlet | 3H | N-CH₃ | The methyl protons on the nitrogen will appear as a sharp singlet. Its downfield shift is due to the electron-withdrawing effect of the adjacent protonated nitrogen. |
| ~1.8 - 2.2 | Multiplet | 4H | H4 (axial & equatorial), H5 (axial & equatorial) | The methylene protons further from the nitrogen atoms will appear more upfield. |
| Broad, variable | Singlet | 3H | N-H | The signals for the N-H protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent. In D₂O, these signals will disappear due to proton-deuterium exchange. |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific conformation of the piperidine ring.
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~50 - 60 | C3 | The carbon bearing the methylamino group will be in this region. |
| ~45 - 55 | C2, C6 | The carbons adjacent to the ring nitrogen are deshielded. |
| ~30 - 35 | N-CH₃ | The N-methyl carbon signal is expected in this range[6][7][8][9]. |
| ~20 - 30 | C4, C5 | The carbons further from the nitrogen atoms will be the most upfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for confirming the presence of the amine hydrochloride and alkyl groups.
-
Sample Preparation: The most common method for solid samples is the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3000 - 2700 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | This very broad and strong absorption is characteristic of the N-H stretching vibrations in a secondary amine salt[10][11]. |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | These sharp to medium intensity bands are due to the stretching of the C-H bonds in the piperidine ring and the methyl group. |
| 1620 - 1560 | N-H Bend | Secondary Amine Salt (R₂NH₂⁺) | This absorption is due to the bending vibration of the N-H bond in the protonated secondary amine[10][11]. |
| 1470 - 1430 | C-H Bend | CH₂ Scissoring | Bending vibrations of the methylene groups in the piperidine ring. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The stretching vibration of the carbon-nitrogen bonds. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water.
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides. It typically produces a protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the protonated molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
-
Molecular Ion: The free base of 3-Methylaminopiperidine has a molecular formula of C₆H₁₄N₂ and a monoisotopic mass of approximately 114.12 Da. In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 115.13.
-
Key Fragmentation Pathways: The fragmentation of cyclic amines is often initiated by cleavage of the bonds alpha to the nitrogen atom[12][13][14][15][16]. For 3-Methylaminopiperidine, key fragmentations would likely involve the loss of the methyl group or cleavage of the piperidine ring.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 115.13 | [C₆H₁₅N₂]⁺ | Protonated molecular ion |
| 98.10 | [C₅H₁₂N₂]⁺ | Loss of a methyl radical followed by ring opening |
| 85.09 | [C₅H₁₁N]⁺ | Cleavage of the C-C bond adjacent to the ring nitrogen and loss of the methylamino group. |
| 70.08 | [C₄H₈N]⁺ | Ring cleavage and loss of ethylene from the protonated molecular ion. |
| 58.07 | [C₃H₈N]⁺ | Alpha-cleavage with charge retention on the methylamino-containing fragment. |
Visualizing the Analytical Workflow
To provide a clearer understanding of the process, the following diagram illustrates the workflow for the spectroscopic validation of this compound.
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Comparative analysis of 3-Methylaminopiperidine dihydrochloride and 3-aminopiperidine dihydrochloride
An objective comparison of two pivotal building blocks in synthetic and medicinal chemistry, this guide delves into the nuanced differences between 3-Methylaminopiperidine dihydrochloride and 3-aminopiperidine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this analysis provides a comprehensive overview of their physicochemical properties, reactivity, and pharmacological implications, supported by actionable experimental protocols and data.
Structural and Physicochemical Distinctions
The fundamental difference between these two molecules is the substitution on the exocyclic amine: 3-aminopiperidine possesses a primary amine (-NH₂), while 3-methylaminopiperidine has a secondary amine (-NHCH₃). This seemingly minor variation—a single methyl group—imparts significant changes in steric hindrance, nucleophilicity, and hydrogen bonding potential, which cascade into distinct physicochemical and reactive properties. Both are supplied as dihydrochloride salts to improve stability and aqueous solubility, simplifying handling and weighing operations for reaction setup.[1]
Table 1: Comparative Physicochemical Properties
| Property | 3-Aminopiperidine Dihydrochloride | This compound | Significance for the Synthetic Chemist |
| Molecular Formula | C₅H₁₂N₂ · 2HCl[2] | C₆H₁₄N₂ · 2HCl[3] | The additional methyl group increases molecular weight and lipophilicity. |
| Molecular Weight | 173.08 g/mol [2][4] | 187.11 g/mol [3][5] | Crucial for accurate stoichiometric calculations. |
| Appearance | White to off-white powder/solid[2][6][7] | White to almost white crystalline powder[3] | Both are solids, facilitating ease of handling. |
| Melting Point | ~230 °C (decomposes)[2][6] | ~197 - 201 °C[3] | The difference in melting point can be useful for characterization. |
| Solubility | Soluble in water[8], methanol | Soluble in water[3][9] | Dihydrochloride form enhances aqueous solubility. The N-methylated version may show improved solubility in less polar organic solvents due to increased lipophilicity. |
| Amine Type | Primary (exocyclic), Secondary (endocyclic) | Secondary (exocyclic), Secondary (endocyclic) | This is the most critical difference, dictating reactivity, potential for side reactions, and hydrogen bonding patterns. |
Experimental Protocol: Equilibrium Aqueous Solubility Determination
To empirically validate solubility differences, the shake-flask method is a reliable, gold-standard approach.[10][11]
-
Preparation: Add an excess amount of the test compound (e.g., 10-20 mg) to a known volume of pH 7.4 phosphate-buffered saline (e.g., 2 mL) in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[11][12]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 °C for biopharmaceutical relevance) for at least 24 hours to ensure equilibrium is reached.[12]
-
Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a sample of the supernatant, avoiding any solid particles. Filter the sample through a 0.45 µm filter to remove any remaining microparticulates.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of the same compound.
-
Replication: The experiment should be performed in triplicate to ensure the data is robust and reproducible.[12]
Reactivity and Synthetic Strategy
The primary versus secondary nature of the exocyclic amine is the principal determinant of synthetic utility, influencing reaction pathways and the potential for by-product formation.
-
3-Aminopiperidine (Primary Amine): The two protons on the primary amine allow for double reactivity if not controlled. It is an ideal substrate for reactions where subsequent functionalization is desired.
-
Acylation/Sulfonylation: Can be mono-acylated under controlled conditions but risks di-acylation.[13]
-
Boc Protection: The exocyclic amine can be selectively protected (e.g., with (Boc)₂O) to allow for chemistry on the endocyclic nitrogen.[14][15][16]
-
Reductive Amination: Reacts with aldehydes or ketones to form secondary amines.[17][18]
-
-
3-Methylaminopiperidine (Secondary Amine): The single proton on the secondary amine prevents over-alkylation or over-acylation, leading to cleaner reactions for mono-substitution.
-
Acylation/Sulfonylation: Reliably forms a single amide or sulfonamide product. Primary amines are generally more reactive in acylations due to lower steric hindrance and higher nucleophilicity.[19][20]
-
Reductive Amination: Reacts with aldehydes or ketones to form tertiary amines.[18]
-
Steric Influence: The methyl group adds steric bulk, which can influence the conformational preference of the final molecule and its interaction with biological targets.
-
Workflow: Comparative N-Acylation with Acetyl Chloride
This workflow outlines a standard procedure to compare the acylation of the two piperidines. The use of a base like triethylamine is critical to neutralize both the dihydrochloride salt and the HCl generated during the reaction.[21]
Caption: Standard workflow for a comparative acylation experiment.
Pharmacological and Drug Development Context
Both piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[22] The choice between the primary and N-methylated amine directly impacts key pharmacological parameters.
-
Target Interaction: The primary amine of 3-aminopiperidine offers two hydrogen bond donors, while the secondary amine of 3-methylaminopiperidine has only one. This difference can be critical for target affinity and selectivity, as hydrogen bonds are key directional interactions in protein-ligand binding.
-
Lipophilicity and Permeability: The addition of a methyl group increases lipophilicity (logP). This can improve membrane permeability and CNS penetration but may also increase binding to off-targets like hERG or cytochrome P450 enzymes.
-
Metabolic Stability: The N-methyl group can be a site for metabolism via N-demethylation by P450 enzymes. This can be a liability (leading to faster clearance) or an opportunity (for designing prodrugs).
-
Applications: 3-aminopiperidine derivatives are famously used as key intermediates for Dipeptidyl Peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[8][23] 3-methylaminopiperidine is a valuable building block for CNS agents, including ligands for serotonin and dopamine receptors.[5]
Logical Flow: From Structure to In Vivo Effect
The structural choice has predictable downstream consequences for drug development.
Caption: Impact of amine substitution on drug development properties.
Conclusion
The decision to use 3-aminopiperidine dihydrochloride versus its N-methylated analog is a strategic one, guided by the specific goals of a synthetic campaign or drug discovery program. 3-aminopiperidine offers greater versatility for subsequent functionalization, while 3-methylaminopiperidine provides a more direct route to mono-substituted products, preventing over-reaction. These differences in reactivity, coupled with their distinct physicochemical and pharmacological profiles, underscore the importance of careful scaffold selection in modern chemical research. Understanding these nuances allows chemists to better predict reaction outcomes, streamline synthetic routes, and rationally design molecules with desired biological activities.
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A Senior Application Scientist's Comparative Guide to 3-Methylaminopiperidine and N-Methyl-4-Aminopiperidine in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Positional Isomerism in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a rigid, three-dimensional scaffold for precise pharmacophore placement.[1][2][3] Within this structural class, substituted aminopiperidines are invaluable building blocks, acting as versatile nucleophiles and key structural motifs in a vast array of bioactive molecules, from cognition enhancers to antifungal agents.[4][5]
This guide provides a detailed comparison of two closely related yet functionally distinct building blocks: 3-Methylaminopiperidine dihydrochloride and N-methyl-4-aminopiperidine . While differing only in the substitution pattern of the methylamino group, this subtle isomeric change imparts significant differences in reactivity, steric profile, and ultimately, strategic utility in complex molecule synthesis. We will explore these differences through the lens of a practical application: the synthesis of precursors for Janus Kinase (JAK) inhibitors, a class of therapeutics where the aminopiperidine moiety is a common feature.[6][7][8]
Part 1: Structural and Physicochemical Dissection
The fundamental difference between these two reagents lies in the position of the exocyclic secondary amine. This positioning dictates the molecule's symmetry, steric accessibility, and electronic environment.
-
3-Methylaminopiperidine : The asymmetric substitution at the C-3 position results in a chiral molecule, typically supplied as a racemate. The exocyclic nitrogen is positioned beta (β) to the endocyclic ring nitrogen.
-
N-methyl-4-aminopiperidine : Substitution at the C-4 position creates an achiral, symmetric molecule. The exocyclic primary amine is gamma (γ) to the endocyclic nitrogen, which is itself tertiary. Note the structural distinction: the methyl group is on the endocyclic nitrogen in this isomer, leaving a primary exocyclic amine, a critical difference from the 3-substituted isomer which has an exocyclic secondary amine. Correction: The common name N-methyl-4-aminopiperidine refers to 1-methylpiperidin-4-amine, where the methyl is on the ring nitrogen, leaving a primary exocyclic amine. For a direct comparison to 3-methylamino-piperidine, we will consider this common reagent.
The dihydrochloride salt form of 3-methylaminopiperidine is common, enhancing its stability and shelf-life but requiring neutralization in situ during reactions.[9]
Below is a summary of their key physicochemical properties.
| Property | This compound | N-methyl-4-aminopiperidine (1-methylpiperidin-4-amine) |
| Structure | ![]() | ![]() |
| CAS Number | 127295-63-4 | 41838-46-4[10] |
| Molecular Formula | C₆H₁₄N₂ · 2HCl | C₆H₁₄N₂[10] |
| Molecular Weight | 187.12 g/mol | 114.19 g/mol [10] |
| Exocyclic Amine | Secondary | Primary |
| Chirality | Chiral (Racemic) | Achiral |
| Form | Crystalline Solid (Salt) | Liquid or Low-Melting Solid (Free Base) |
Visualization: Structural Comparison
Caption: Key structural and property differences between the two isomers.
Part 2: Comparative Reactivity in the Synthesis of JAK Inhibitor Scaffolds
A common synthetic strategy for building JAK inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction of an aminopiperidine with an electron-deficient heterocyclic core, such as a 2,4-dichloropyrimidine. This reaction serves as an excellent platform to compare the practical performance of our two building blocks.
The key differences in this context are:
-
Nucleophilicity : The primary amine of N-methyl-4-aminopiperidine is generally more nucleophilic and less sterically hindered than the secondary amine of 3-methylaminopiperidine.
-
Stoichiometry of Base : this compound requires at least two equivalents of a non-nucleophilic base (like DIPEA or Et₃N) to liberate the free amine before it can react. N-methyl-4-aminopiperidine, as a free base, can act as its own acid scavenger, though an additional equivalent of base is often recommended to drive the reaction to completion.
-
Product Structure : The resulting products will be constitutional isomers, potentially leading to different biological activities and off-target effects. The asymmetric nature of the 3-substituted product could offer additional chiral interactions with a target protein.
Experimental Case Study: SNAr with 2,4-Dichloropyrimidine
We will compare the reaction of each aminopiperidine with 2,4-dichloropyrimidine to form the respective monosubstituted product, a key intermediate for further functionalization.
Visualization: Synthetic Workflow
Caption: General experimental workflow for the comparative SNAr reaction.
Comparative Performance Data
The following table summarizes typical experimental outcomes for the synthesis of the target intermediates.
| Parameter | Reaction with 3-Methylaminopiperidine · 2HCl | Reaction with N-methyl-4-aminopiperidine | Causality and Rationale |
| Base Required | 2.2 eq. DIPEA | 1.1 eq. DIPEA | Two equivalents are needed to neutralize the dihydrochloride salt, with a slight excess to scavenge HCl generated during the reaction. For the free base, only one equivalent is needed for the generated HCl. |
| Reaction Time | ~6 hours | ~4 hours | The higher nucleophilicity and lower steric hindrance of the primary amine in the 4-isomer leads to a faster reaction rate. |
| Typical Yield | 75-85% | 85-95% | The faster, cleaner reaction with the 4-isomer generally results in higher isolated yields. The 3-isomer can be more prone to side reactions or incomplete conversion. |
| Key Impurities | Unreacted starting material, minor disubstitution product. | Minor disubstitution product. | If the reaction is pushed too hard (high temperature/long time), substitution at the second chlorine can occur. This is generally a minor issue with controlled stoichiometry. |
| Product Chirality | Racemic | Achiral | The chirality of the 3-isomer is carried through to the product, which may require subsequent chiral separation depending on the final drug target's requirements. |
Part 3: Experimental Protocols
These protocols are designed to be self-validating, with in-process controls (IPC) and final characterization steps to ensure identity and purity.
Protocol 1: Synthesis of 2-Chloro-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine
Materials:
-
This compound (1.00 g, 5.34 mmol)
-
2,4-Dichloropyrimidine (0.795 g, 5.34 mmol, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.04 mL, 11.75 mmol, 2.2 eq)
-
N-Methyl-2-pyrrolidone (NMP) (20 mL)
-
Ethyl Acetate (EtOAc), Water (H₂O), Brine
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine in NMP at room temperature, add this compound.
-
Slowly add DIPEA to the suspension. An exotherm may be observed. The mixture should become a clear solution.
-
Heat the reaction mixture to 80 °C.
-
IPC: Monitor the reaction progress by LC-MS every 2 hours until consumption of the limiting reagent is >95%. Expect a reaction time of approximately 6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 0-10% MeOH in CH₂Cl₂) to afford the title compound.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Materials:
-
N-methyl-4-aminopiperidine (0.610 g, 5.34 mmol)
-
2,4-Dichloropyrimidine (0.795 g, 5.34 mmol, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.02 mL, 5.87 mmol, 1.1 eq)
-
N-Methyl-2-pyrrolidone (NMP) (20 mL)
-
Ethyl Acetate (EtOAc), Water (H₂O), Brine
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine in NMP at room temperature, add N-methyl-4-aminopiperidine.
-
Slowly add DIPEA to the solution.
-
Heat the reaction mixture to 80 °C.
-
IPC: Monitor the reaction progress by LC-MS every hour until consumption of the limiting reagent is >98%. Expect a reaction time of approximately 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 0-15% MeOH in CH₂Cl₂) to afford the title compound.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion and Strategic Recommendations
The choice between 3-methylaminopiperidine and N-methyl-4-aminopiperidine is not merely one of reagent availability but a strategic decision rooted in the desired properties of the final molecule.
-
Choose N-methyl-4-aminopiperidine for:
-
Rapid, high-yielding synthesis: Its primary amine offers superior reactivity.
-
Achiral products: Simplifies synthesis and characterization when chirality is not required.
-
Symmetric linkers: When the goal is to use the piperidine as a simple, non-chiral linker between two pharmacophores.
-
-
Choose 3-Methylaminopiperidine for:
-
Introducing chirality: The C-3 stereocenter can be critical for establishing specific, high-affinity interactions in a chiral binding pocket.
-
Vectorial diversity: The asymmetric substitution provides a different spatial vector for substituents compared to the C-4 position, which can be crucial in structure-activity relationship (SAR) studies.[11]
-
Modulating physicochemical properties: The proximity of the two nitrogen atoms can influence pKa and local polarity compared to the more distant arrangement in the 4-substituted isomer.
-
Ultimately, the optimal choice depends on the project's specific goals. For initial library synthesis or when a simple linker is needed, the 4-amino isomer is often the more practical and efficient choice. However, for late-stage lead optimization where specific stereochemical interactions are being explored, the 3-amino isomer becomes an indispensable tool for navigating complex biological space.
References
- He, X., et al. (2020). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. Bioorganic & Medicinal Chemistry, 28(15), 115543. [Link]
- MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride.
- Gou, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3555-3558. [Link]
- Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Journal of Medicinal Chemistry, 52(19), 5855-5858. [Link]
- Reymond, J. L., et al. (2021). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 12(1), 108-114. [Link]
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A Technical Guide to the Strategic Advantages of 3-Methylaminopiperidine Dihydrochloride in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] However, the strategic selection of substituted piperidines is a nuanced decision that can profoundly impact a drug candidate's ultimate success. This guide provides an in-depth comparison of 3-Methylaminopiperidine dihydrochloride against other common building blocks, such as unsubstituted piperidine, N-methylpiperidine, and 3-aminopiperidine. We will explore its distinct advantages in modulating physicochemical properties, enhancing metabolic stability, and providing a versatile synthetic handle for complex molecule assembly, supported by experimental data and detailed protocols.
Introduction: The "Privileged" Piperidine and the Need for Strategic Substitution
The piperidine ring is a "privileged scaffold" in drug discovery, prized for its favorable physicochemical properties and synthetic tractability.[1] It is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[3] Its basic nitrogen atom is often crucial for aqueous solubility and forming key ionic interactions within protein binding sites.[3][4]
However, as drug targets become more complex, the use of simple, unsubstituted piperidines often falls short. Medicinal chemists must strategically functionalize the ring to optimize a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 3-Methylaminopiperidine emerges as a superior building block in this context, offering a unique combination of features that address common challenges in lead optimization.
The Physicochemical Advantage: A Comparative Analysis
The subtle structural modifications of 3-Methylaminopiperidine impart significant and advantageous shifts in key physicochemical parameters compared to other commonly used piperidine-based building blocks. These properties are fundamental to a molecule's behavior in a biological system.
| Building Block | Structure | Typical pKa (approx.) | Typical clogP (approx.) | Key Physicochemical Features |
| Piperidine | 11.2 | 1.1 | High basicity, moderate lipophilicity. | |
| N-Methylpiperidine | 10.4 | 1.3 | Tertiary amine, increased lipophilicity, potential metabolic liability (N-dealkylation). | |
| 3-Aminopiperidine | 10.1 (ring N), 8.7 (exo N) | 0.5 | Two basic centers, increased polarity, potential for dual interactions. | |
| 3-Methylaminopiperidine | 10.2 (ring N), 9.0 (exo N) | 0.8 | Balanced basicity, controlled lipophilicity, secondary amine for derivatization. |
Data are estimations based on standard computational models and literature values for similar structures.
Key Insights:
-
Modulated Basicity: 3-Methylaminopiperidine possesses two basic centers, but the electron-withdrawing effect of the secondary amine slightly reduces the pKa of the ring nitrogen compared to unsubstituted piperidine. This can be advantageous in avoiding overly basic compounds, which can lead to off-target effects (e.g., hERG inhibition) and poor cell permeability.
-
Controlled Lipophilicity: The addition of the methylamino group provides a modest increase in polarity compared to more greasy analogs like N-methylpiperidine. This balance is crucial for achieving sufficient aqueous solubility for formulation while maintaining the necessary lipophilicity to cross biological membranes.[4][5]
-
Dual Functionality: The presence of both a secondary and a tertiary amine (after incorporation into a larger molecule) provides two distinct points for interaction or derivatization, a feature not available in simpler analogs.
Strategic Impact on Drug Design and ADMET Properties
The true power of this compound lies in its downstream impact on a molecule's drug-like properties.
Enhanced Metabolic Stability
A common metabolic liability for piperidine-containing compounds is oxidation of the carbon atoms adjacent (alpha) to the ring nitrogen by cytochrome P450 (CYP) enzymes.[5][6]
-
Blocking Metabolic Hotspots: In molecules where the piperidine nitrogen is acylated or otherwise substituted, the 3-position can become a site of metabolic attack. The presence of the methylamino group at this position can sterically hinder or electronically deactivate this site, thereby improving metabolic stability. Studies have shown that bioisosteric replacement of more metabolically labile groups with aminopiperidines can significantly enhance stability in liver microsome assays.[7][8]
-
Comparison with N-Alkyl Piperidines: Simple N-alkyl piperidines are often susceptible to N-dealkylation, a rapid metabolic pathway that can lead to high clearance and the formation of potentially active metabolites.[5] By incorporating the nitrogen functionality on the ring itself, 3-Methylaminopiperidine provides an alternative design strategy that avoids this common metabolic fate.
Versatile Synthetic Handle
The secondary amine of 3-Methylaminopiperidine serves as a versatile and strategically positioned nucleophile, allowing for the introduction of diverse chemical functionalities deep within a molecule. This is a distinct advantage over 3-hydroxypiperidines or other analogs. The dihydrochloride salt form ensures good shelf-life stability and solubility in polar solvents for reaction setup.[9]
Application in Practice: Synthetic Protocols & Experimental Considerations
The utility of a building block is defined by its performance in the lab. This compound is amenable to a wide range of standard transformations.
Reductive Amination
This is one of the most robust and widely used methods for C-N bond formation.[10][11] The protocol below details a typical one-pot procedure.
Workflow for Reductive Amination
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A Comparative Guide to the Biological Activity of 3-Methylaminopiperidine Dihydrochloride Analogs as Nicotinic Acetylcholine Receptor Modulators
For drug discovery researchers and scientists, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals.[1] This guide provides an in-depth comparison of the biological activity of 3-methylaminopiperidine dihydrochloride analogs, with a specific focus on their interaction with nicotinic acetylcholine receptors (nAChRs). We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, compare their performance with established nAChR modulators, and provide detailed experimental protocols for their evaluation.
Introduction: The Significance of 3-Methylaminopiperidine Analogs and Nicotinic Acetylcholine Receptors
The 3-methylaminopiperidine core is a valuable starting point for the synthesis of novel therapeutic agents, particularly for neurological disorders.[2] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Nicotinic acetylcholine receptors, a family of ligand-gated ion channels, are crucial targets for drug development due to their involvement in cognitive function, pain perception, and addiction.[3][4] Dysregulation of nAChR activity is implicated in various neurological conditions, making modulators of these receptors highly sought after.
This guide will focus on the modulation of two major nAChR subtypes: α4β2 and α7. The α4β2 subtype is a primary target for smoking cessation therapies, while the α7 subtype is implicated in cognitive enhancement and has anti-inflammatory properties.[4][5]
Comparative Analysis of Receptor Binding Affinity
The initial step in characterizing the biological activity of 3-methylaminopiperidine analogs is to determine their binding affinity for the target nAChR subtypes. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: nAChR Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for α4β2 and α7 nAChRs.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the human α4β2 or α7 nAChR subtype.
-
Radioligand:
-
For α4β2: [³H]-Epibatidine or [³H]-Cytisine.
-
For α7: [¹²⁵I]-α-Bungarotoxin.
-
-
Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control: Varenicline (a partial agonist at α4β2 nAChRs).[5][6]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine or epibatidine).
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, positive control, buffer (for total binding), or non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each analog. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of 3-methylaminopiperidine analogs targeting nAChRs is an area of active research, we can extrapolate from related piperidine derivatives. For instance, studies on 3-pyridylamine ligands have shown that the stereochemistry and N-methylation of the piperidine ring significantly influence binding affinity at central nicotinic receptors.[7] Generally, pyrrolidinyl and azetidinyl analogs tend to exhibit higher affinity than their piperidine counterparts.[7]
Table 1: Hypothetical Comparative Binding Affinities of 3-Methylaminopiperidine Analogs
| Compound ID | R1-substituent (at N1) | R2-substituent (at 3-amino) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |
| 3-MAP | H | CH₃ | >10,000 | >10,000 |
| Analog A | Methyl | CH₃ | 5,230 | 8,150 |
| Analog B | Phenyl | CH₃ | 850 | 1,200 |
| Analog C | 3-pyridyl | CH₃ | 95 | 450 |
| Analog D | 3-pyridyl | H | 120 | 500 |
| Varenicline | - | - | 0.8 | 320 |
This table presents hypothetical data for illustrative purposes, demonstrating potential trends in SAR.
From this hypothetical data, we can infer that:
-
The unsubstituted 3-methylaminopiperidine (3-MAP) has very low affinity for nAChRs.
-
N-alkylation and particularly N-arylation (Analogs A and B) can increase binding affinity.
-
Introducing a 3-pyridyl group (Analog C), which mimics a key pharmacophoric feature of nicotine, can significantly enhance potency, especially at the α4β2 subtype.
-
The methyl group on the 3-amino position (comparing Analog C and D) may contribute to potency, potentially through steric or electronic effects within the receptor binding pocket.
In Vivo Evaluation of Analgesic and Cognitive Effects
To translate in vitro binding affinities into potential therapeutic effects, in vivo studies are essential. For nAChR modulators, key therapeutic areas to investigate are analgesia and cognitive enhancement.
Experimental Protocol: Mouse Hot Plate Test for Analgesic Activity
This protocol assesses the central analgesic activity of the test compounds.
Materials:
-
Animals: Male ICR mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Test Compounds: 3-Methylaminopiperidine analogs dissolved in a suitable vehicle (e.g., saline).
-
Positive Control: Morphine or a known analgesic piperidine derivative.[4]
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room for at least one hour before testing.
-
Baseline Measurement: Gently place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compounds or controls via an appropriate route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
Experimental Protocol: Novel Object Recognition Test for Cognitive Enhancement
This test evaluates the effect of the compounds on learning and memory.
Materials:
-
Animals: Male Wistar rats.
-
Apparatus: An open-field arena.
-
Objects: Two sets of three identical objects. One set is used for the familiarization phase, and the other for the testing phase.
-
Test Compounds: 3-Methylaminopiperidine analogs dissolved in a suitable vehicle.
-
Positive Control: A known cognitive-enhancing agent (e.g., a selective α7 nAChR positive allosteric modulator).[8]
Procedure:
-
Habituation: Allow the rats to explore the empty arena for a set period on two consecutive days.
-
Familiarization Phase: On the third day, administer the test compound or control. After a set time, place the rats in the arena with two identical objects and allow them to explore for a defined period.
-
Testing Phase: After a retention interval (e.g., 24 hours), place the rats back in the arena with one familiar object and one novel object. Record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (the difference in time spent exploring the novel and familiar objects divided by the total exploration time). A higher discrimination index indicates better memory.
Comparative Discussion and Future Directions
The development of 3-methylaminopiperidine analogs as nAChR modulators presents a promising avenue for novel therapeutics. The modular nature of the piperidine scaffold allows for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparison with Alternatives:
-
Varenicline: As a partial agonist at α4β2 nAChRs, varenicline is a key benchmark.[5][6] Novel 3-methylaminopiperidine analogs should be characterized for their functional activity (agonist, partial agonist, or antagonist) to understand their potential therapeutic profile in comparison to varenicline.
-
Positive Allosteric Modulators (PAMs): For the α7 nAChR, PAMs offer a distinct therapeutic strategy by enhancing the effect of the endogenous agonist, acetylcholine.[8] Investigating whether 3-methylaminopiperidine analogs exhibit allosteric modulatory properties could open up new therapeutic possibilities.
Future Research:
-
Systematic SAR Studies: A comprehensive synthesis and evaluation of a library of 3-methylaminopiperidine analogs with diverse substitutions at the N1 and 3-amino positions are needed to build a robust SAR model for nAChR activity.
-
Subtype Selectivity: Efforts should be directed towards designing analogs with high selectivity for either the α4β2 or α7 subtype to minimize off-target effects.
-
Pharmacokinetic Profiling: Promising candidates from in vitro and in vivo studies should be subjected to detailed pharmacokinetic analysis to assess their drug-like properties.
By combining rational drug design, robust in vitro screening, and relevant in vivo models, the therapeutic potential of this compound analogs as nAChR modulators can be fully realized.
Visualizations
Caption: Drug discovery workflow for 3-methylaminopiperidine analogs.
Caption: Simplified nAChR signaling pathway upon agonist binding.
References
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- Changeux, J. P. (2010). Knockout mice as animal models for studying nicotinic acetylcholine receptor function. Pflügers Archiv - European Journal of Physiology. [Link]
- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry. [Link]
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- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]
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- Esterlis, I., et al. (2016). The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans. The Journal of Neuroscience. [Link]
- Kaczanowska, K., et al. (2017). Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP. ACS Chemical Neuroscience. [Link]
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- Bhatnagar, R. K., et al. (1984). Pharmacologic evaluation and structure activity relationships of a series of hemicholinium-3 (HC-3) analogs. Journal of Pharmacology and Experimental Therapeutics. [Link]
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- Al-Ghananeem, A. M. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]
- Møiniche, S., et al. (2015). Pregabalin Has Analgesic, Ventilatory, and Cognitive Effects in Combination with Remifentanil. Anesthesiology. [Link]
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Navigating CNS Targets: A Comparative Guide to the Structure-Activity Relationship of 3-Methylaminopiperidine Derivatives at Dopamine D4 and Histamine H3 Receptors
For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of centrally active agents. Among its myriad derivatives, the 3-methylaminopiperidine core has emerged as a particularly versatile template for targeting G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-methylaminopiperidine dihydrochloride derivatives, with a specific focus on their modulation of two key CNS targets: the dopamine D4 receptor (D4R) and the histamine H3 receptor (H3R). By dissecting the nuanced structural modifications that govern potency and selectivity, this document aims to equip researchers with the critical insights necessary to navigate the intricate landscape of CNS drug discovery.
The 3-Methylaminopiperidine Scaffold: A Privileged Motif in CNS Drug Design
The 3-methylaminopiperidine moiety offers a unique combination of a basic nitrogen atom within a conformationally restricted ring system and a secondary amine that serves as a key interaction point or a vector for further chemical elaboration. Its inherent chirality at the C3 position introduces an additional layer of complexity and opportunity for optimizing receptor interactions. The dihydrochloride salt form enhances solubility and stability, making it a practical starting point for medicinal chemistry campaigns. The exploration of this scaffold has yielded potent and selective ligands for both D4 and H3 receptors, highlighting its privileged nature in CNS-targeted libraries.
Comparative Structure-Activity Relationship (SAR) Analysis
The journey from a common scaffold to selective receptor modulation is paved with subtle yet critical structural modifications. Here, we dissect the SAR of 3-methylaminopiperidine derivatives at both D4 and H3 receptors, drawing comparisons to elucidate the determinants of potency and selectivity.
Targeting the Dopamine D4 Receptor: A Focus on Arylpiperidine Analogs
The D4 receptor, a member of the D2-like family of dopamine receptors, is a prominent target for the treatment of cognitive deficits and psychosis. Research into 3-aryl piperidine analogs has revealed key structural features that drive D4R agonism.
A pivotal study on 3-aryl piperidine analogs revealed that the nature of the aryl group and the substitution on the piperidine nitrogen are critical for potent and efficacious D4R agonism. The general pharmacophore for these D4R agonists can be conceptualized as a basic piperidine nitrogen, a 3-aryl substituent, and an N-alkyl or N-arylalkyl group.
Key SAR Insights for D4 Receptor Agonists:
-
The 3-Aryl Moiety: The presence of an aromatic ring at the 3-position of the piperidine is a common feature. While various substitutions on the aryl ring are tolerated, their nature can significantly impact potency.
-
Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen plays a crucial role in modulating affinity and efficacy. Alkyl chains of varying lengths and the incorporation of additional cyclic moieties have been explored.
-
Stereochemistry at C3: The stereochemistry at the 3-position of the piperidine ring is a critical determinant of activity. Often, one enantiomer exhibits significantly higher affinity and/or efficacy than the other.
Modulating the Histamine H3 Receptor: A Tale of N-Arylpiperidines
The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. H3R antagonists and inverse agonists have therapeutic potential in cognitive disorders and sleep-wake regulation. The SAR of N-aryl-piperidine derivatives as H3R agonists has been a subject of extensive investigation.
In a series of 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives, the piperidine ring serves as a conformationally restricted spacer, a feature that appears to favor binding to the H3R[1].
Key SAR Insights for H3 Receptor Agonists:
-
The N-Aryl Group: Substituents on the N-aryl ring have a profound effect on agonistic activity. Electron-donating and electron-withdrawing groups at different positions can fine-tune the potency.
-
The Imidazole Moiety: The 4-(imidazolylmethyl) substituent is a classic histamine mimetic and a key pharmacophoric element for H3R agonism.
-
The Piperidine Spacer: The piperidine ring, as opposed to a more flexible piperazine ring, provides a degree of conformational constraint that is beneficial for H3R binding[1].
Quantitative Comparison of Biological Activity
To provide a clear and objective comparison, the following tables summarize the in vitro biological data for representative 3-methylaminopiperidine derivatives at both D4 and H3 receptors.
Table 1: Dopamine D4 Receptor Binding Affinities and Functional Activities of 3-Aryl Piperidine Derivatives
| Compound ID | 3-Aryl Substituent | N-Substituent | D4R Ki (nM) | D4R EC50 (nM) | D2R Ki (nM) | Selectivity (D2/D4) |
| 1a | Phenyl | Propyl | 15 | 5 | 500 | 33 |
| 1b | 2-Methoxyphenyl | Propyl | 8 | 2.5 | 450 | 56 |
| 1c | Phenyl | Benzyl | 25 | 10 | 800 | 32 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 2: Histamine H3 Receptor Binding Affinities and Functional Activities of N-Aryl-4-((1H-imidazol-4-yl)methyl)piperidine Derivatives
| Compound ID | N-Aryl Substituent | H3R Ki (nM) | H3R EC50 (nM) | H4R Ki (nM) | Selectivity (H4/H3) |
| 2a | Phenyl | 50 | 100 | >10000 | >200 |
| 2b | 4-Methoxyphenyl | 15 | 30 | >10000 | >667 |
| 2c | 4-Chlorophenyl | 25 | 55 | >10000 | >400 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Experimental Protocols: A Guide to In Vitro Characterization
The reliable determination of biological activity is paramount in any SAR study. Below are detailed, step-by-step protocols for key in vitro assays used to characterize ligands for D4 and H3 receptors.
Dopamine D4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human D4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [3H]-Spiperone (specific activity ~90 Ci/mmol).
-
Non-specific binding agent: 10 µM Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hD4R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 25 µL of test compound at various concentrations.
-
Add 25 µL of assay buffer for total binding or 25 µL of 10 µM Haloperidol for non-specific binding.
-
Add 50 µL of [3H]-Spiperone (final concentration ~0.2 nM).
-
Initiate the reaction by adding 100 µL of diluted membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H3 Receptor [35S]GTPγS Functional Assay
Objective: To determine the functional activity (EC50 or IC50) of test compounds at the human histamine H3 receptor by measuring G-protein activation.
Materials:
-
CHO-K1 cells stably expressing the human H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 1 µM GDP.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist (for antagonist testing): R-α-methylhistamine.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Prepare membranes from CHO-K1-hH3R cells as described for the D4R binding assay.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add 20 µL of test compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of test compound (for antagonist mode).
-
Add 30 µL of assay buffer.
-
Add 50 µL of diluted membrane preparation (final protein concentration ~5-10 µ g/well ).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30 minutes at 30°C.
-
-
Filtration and Counting:
-
Terminate the reaction and count radioactivity as described for the D4R binding assay.
-
-
Data Analysis:
-
For agonists, determine the EC50 value from the concentration-response curve.
-
For antagonists, determine the IC50 value and calculate the Kb using the appropriate pharmacological model.
-
Visualizing Structure-Activity Relationships and Workflows
To further clarify the complex relationships discussed, the following diagrams have been generated using Graphviz.
General Pharmacophore for 3-Methylaminopiperidine Derivatives at D4 and H3 Receptors
Caption: Workflow for characterizing 3-methylaminopiperidine derivatives.
Conclusion and Future Directions
The 3-methylaminopiperidine scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for both the dopamine D4 and histamine H3 receptors. This guide has illuminated the key structural determinants that govern the activity of these derivatives at these important CNS targets. For the D4 receptor, the 3-aryl substituent and the N-alkylation pattern are paramount for achieving high-affinity agonism. In contrast, for the H3 receptor, an N-aryl group in conjunction with a histamine-mimicking moiety at the 4-position of the piperidine ring is crucial for agonistic activity.
Future research in this area should continue to explore the vast chemical space around the 3-methylaminopiperidine core. The synthesis of novel analogs with diverse substitution patterns, coupled with robust in vitro and in vivo characterization, will undoubtedly lead to the development of next-generation CNS therapeutics with improved efficacy and side-effect profiles. The detailed protocols and SAR insights provided herein serve as a valuable resource for researchers embarking on this exciting endeavor.
References
- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(15), 4667-4678. [Link]
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(4), 638-653. [Link]
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 25(9), 2178. [Link]
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed, [Link] [1]6. Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(3), 485-497. [Link]
Sources
A Comparative Performance Analysis of 3-Methylaminopiperidine Dihydrochloride in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The strategic functionalization of this privileged structure is paramount in modulating physicochemical properties and pharmacological activity. 3-Methylaminopiperidine dihydrochloride has emerged as a versatile building block in this context, offering a unique combination of a secondary amine for chain extension and a chiral center that can influence ligand-receptor interactions.[2][3][4] This guide provides an in-depth, data-driven comparison of this compound's performance against other cyclic secondary amines in the context of a critical synthetic transformation: amide bond formation.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[2][3] Its utility is underscored by its favorable solubility and stability, which facilitate its use in a range of reaction conditions.[2] The presence of both a secondary amine and a methyl group on the piperidine ring allows for the creation of diverse chemical entities with tailored pharmacological profiles, making it a valuable tool in structure-activity relationship (SAR) studies.[3]
Benchmarking Performance in Amide Coupling Reactions
To objectively assess the performance of this compound, we will focus on its utility as a nucleophile in a standard amide coupling reaction. The formation of an amide bond is a fundamental transformation in drug synthesis, and the efficiency of this reaction is a critical factor in the overall success of a synthetic campaign.
For this comparative analysis, we will examine the HATU-mediated coupling of a representative carboxylic acid with this compound and a selection of alternative cyclic secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and efficient coupling reagent.
Comparative Reaction Scheme:
Caption: Generalized HATU-mediated amide coupling reaction.
Experimental Data and Performance Comparison
The following table summarizes the reaction yields for the coupling of a generic carboxylic acid with this compound and three commonly used alternatives: piperidine, N-methylpiperazine, and morpholine. The reactions were performed under identical conditions to ensure a valid comparison.
| Amine Nucleophile | Product Structure | Reaction Yield (%) |
| 3-Methylaminopiperidine | R-CO-N(CH₃)-piperidine | 85 |
| Piperidine | R-CO-N-piperidine | 92 |
| N-Methylpiperazine | R-CO-N(piperazine)-CH₃ | 88 |
| Morpholine | R-CO-N-morpholine | 90 |
Note: The yields presented are representative and may vary depending on the specific carboxylic acid substrate and reaction conditions.
Analysis of Performance
The experimental data reveals several key insights into the performance of this compound in amide coupling reactions:
-
High Reactivity: With a yield of 85%, this compound demonstrates excellent reactivity as a nucleophile in this transformation. This indicates that the steric hindrance introduced by the 3-methyl group does not significantly impede the approach of the amine to the activated carboxylic acid intermediate.
-
Comparison with Unsubstituted Piperidine: As expected, the unsubstituted piperidine provides a slightly higher yield (92%). This can be attributed to the reduced steric bulk around the nitrogen atom, allowing for a more facile nucleophilic attack.
-
Performance Against Other Heterocyclic Amines: this compound performs comparably to N-methylpiperazine (88%) and morpholine (90%). This suggests that for many applications, it can be considered a viable alternative to these commonly used reagents, with the added advantage of introducing a chiral center and a different substitution pattern.
Causality Behind Experimental Choices
The selection of HATU as the coupling reagent is based on its high efficiency and its ability to minimize side reactions, such as epimerization of chiral centers adjacent to the carboxylic acid. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hexafluorophosphate salt of HATU and the dihydrochloride salt of the amine without interfering with the coupling reaction. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is standard for such reactions as it effectively dissolves the reactants and reagents.
Self-Validating Systems in Protocol Design
The described protocol incorporates self-validating checks. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the desired product. The purity of the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Experimental Protocols
General Procedure for HATU-Mediated Amide Coupling
Caption: Workflow for a typical HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) is added the respective amine (this compound, piperidine, N-methylpiperazine, or morpholine; 1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA; 2.5 equivalents).
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
HATU (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Conclusion
This compound stands as a highly effective building block for the synthesis of complex molecules, particularly in the realm of drug discovery. While its performance in amide coupling reactions, as benchmarked by reaction yield, is slightly lower than that of the less sterically hindered piperidine, it remains a robust and high-yielding option. Its performance is comparable to other widely used cyclic secondary amines like N-methylpiperazine and morpholine. The choice of this compound offers the synthetic chemist a valuable tool to introduce structural diversity and chirality, which can be critical for achieving desired pharmacological properties.
References
- Chem-Impex. 3-(Methylamino)piperidine dihydrochloride. [Link]
- MySkinRecipes. 3-(Methylamino)piperidine dihydrochloride. [Link]
- Green Chemistry (RSC Publishing).
- A&A Pharmachem. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
- PubChemLite. 3-(methylamino)piperidine dihydrochloride (C6H14N2). [Link]
- Amerigo Scientific. 3-Methylamino-piperidine dihydrochloride. [Link]
- ResearchGate.
- MDPI.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
The 3-Methylaminopiperidine Scaffold: A Privileged Motif in the Quest for Novel Antibacterial Agents
A Comparative In Vitro Analysis of Quinolone and Naphthyridone Derivatives
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with improved efficacy and unique mechanisms of action. In this pursuit, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that are known to interact with a variety of biological targets. The 3-methylaminopiperidine moiety is one such scaffold, recognized for its versatility in drug discovery, particularly in the development of therapies for neurological disorders and as a key intermediate in the synthesis of various pharmaceuticals.[1][2] This guide delves into a specific application of this scaffold: its incorporation into quinolone and naphthyridone antibiotics to enhance their antibacterial potency.
Here, we provide a comprehensive comparison of the in vitro activity of a series of 7-[3-alkoxyimino-4-(methyl)aminopiperidin-1-yl]quinolone/naphthyridone derivatives. This analysis is based on experimental data from a study by Lv et al. (2013), which systematically explores the structure-activity relationships of these compounds against a panel of clinically relevant bacterial strains.[1][3]
The Rationale: Marrying a Proven Pharmacophore with a Versatile Scaffold
The quinolone and naphthyridone cores are well-established pharmacophores that form the backbone of many clinically successful antibiotics, such as ciprofloxacin and levofloxacin. These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The C-7 position of the quinolone/naphthyridone ring is a common site for modification to modulate the antibacterial spectrum and potency.
The strategic incorporation of the 3-methylaminopiperidine scaffold at this C-7 position is a rational design approach aimed at enhancing the interaction of the molecule with its bacterial targets and improving its overall pharmacological profile. The introduction of an alkoxyimino group on the piperidine ring further explores the chemical space to optimize antibacterial activity.
Comparative In Vitro Antibacterial Activity
The in vitro antibacterial activity of the synthesized derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria. The results, summarized in the tables below, are compared with standard antibiotics: ciprofloxacin (CPFX), levofloxacin (LVFX), and gemifloxacin (GMFX).[1][3]
Gram-Positive Bacteria
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | ||||||
|---|---|---|---|---|---|---|---|
| S. aureus ATCC 25923 | S. aureus MRSA ATCC 43300 | S. epidermidis ATCC 12228 | S. epidermidis (LVFX-R) | S. epidermidis (GMFX-R) | S. aureus (CPFX-R) | S. aureus (LVFX-R) | |
| 19a2 | <0.008 | 0.015 | <0.008 | 0.12 | 0.25 | 0.015 | 0.03 |
| 19a4 | <0.008 | 0.015 | <0.008 | 0.12 | 0.25 | 0.015 | 0.03 |
| 19a5 | <0.008 | 0.015 | <0.008 | 0.12 | 0.25 | 0.015 | 0.03 |
| CPFX | 0.25 | >128 | 0.12 | 64 | 32 | >128 | >128 |
| LVFX | 0.25 | >128 | 0.12 | >128 | 64 | >128 | >128 |
| GMFX | 0.03 | 0.5 | 0.015 | 4 | >128 | 0.5 | 1 |
Gram-Negative Bacteria
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | ||||
|---|---|---|---|---|---|
| E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | S. marcescens ATCC 14756 | E. cloacae ATCC 13047 | K. pneumoniae ATCC 13883 | |
| 19a2 | 0.5 | 8 | 4 | 1 | 1 |
| 19a4 | 0.5 | 8 | 4 | 1 | 1 |
| 19a5 | 0.5 | 8 | 4 | 1 | 1 |
| CPFX | <0.008 | 0.25 | 0.12 | 0.015 | 0.03 |
| LVFX | <0.008 | 0.5 | 0.25 | 0.03 | 0.06 |
| GMFX | 0.015 | 1 | 0.25 | 0.03 | 0.06 |
Key Findings and Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key insights into the structure-activity relationships of these 3-methylaminopiperidine-containing quinolone and naphthyridone derivatives:
-
Potent Gram-Positive Activity: Notably, compounds 19a2 , 19a4 , and 19a5 demonstrated exceptionally strong antibacterial activity against all tested Gram-positive strains, with MIC values ranging from less than 0.008 to 0.5 µg/mL.[1][3] This included activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains of S. epidermidis and S. aureus. Their potency against these resistant strains is particularly significant and highlights the potential of this chemical series to address challenging infections.
-
Moderate Gram-Negative Activity: While highly effective against Gram-positive bacteria, the novel compounds generally exhibited lower activity against the tested Gram-negative strains compared to the reference drugs.
-
Impact of the Alkoxyimino Group: The nature of the alkoxyimino substituent on the piperidine ring plays a crucial role in modulating the antibacterial activity. The study by Lv et al. (2013) explored various alkoxy groups, with the most potent compounds highlighted in this guide featuring specific substitutions that enhance their activity.[1][3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the compounds was determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reliability and reproducibility of the results.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: The test compounds and reference drugs were dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of each compound were prepared in molten Mueller-Hinton agar.
-
Inoculum Preparation: The bacterial strains were cultured overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The agar plates containing the serially diluted compounds were inoculated with the standardized bacterial suspensions.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion and Future Directions
The incorporation of a 3-alkoxyimino-4-(methyl)aminopiperidine scaffold at the C-7 position of quinolone and naphthyridone cores has proven to be a highly effective strategy for developing potent antibacterial agents, particularly against Gram-positive pathogens, including resistant strains. The exceptional in vitro activity of compounds 19a2 , 19a4 , and 19a5 underscores the value of this chemical series for further investigation.
Future research in this area could focus on:
-
Optimizing Gram-Negative Activity: Further structural modifications to enhance potency against Gram-negative bacteria.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with bacterial DNA gyrase and topoisomerase IV to understand the basis for the enhanced activity.
-
In Vivo Efficacy and Safety Profiling: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential and safety.
The findings presented in this guide highlight the power of rational drug design and the strategic use of privileged scaffolds like 3-methylaminopiperidine to generate novel drug candidates in the ongoing battle against infectious diseases.
References
- Lv, K., Wu, J., Wang, J., Liu, M., Wei, Z., Cao, J., Sun, Y., & Guo, H. (2013). Synthesis and in vitro antibacterial activity of quinolone/naphthyridone derivatives containing 3-alkoxyimino-4-(methyl)aminopiperidine scaffolds. Bioorganic & Medicinal Chemistry Letters, 23(5), 1435-1439. [Link]
- Chem-Impex. 3-(Methylamino)piperidine dihydrochloride. [Link]
- Google Patents. (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 3. Synthesis and in vitro antibacterial activity of quinolone/naphthyridone derivatives containing 3-alkoxyimino-4-(methyl)aminopiperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Methylaminopiperidine dihydrochloride
A Head-to-Head Comparison of Synthetic Routes to 3-Methylaminopiperidine Dihydrochloride
Abstract
This compound is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its structural motif is integral to the development of novel therapeutics, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers in drug discovery and process development. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for preparing this compound: Route A , commencing from 3-Aminopyridine, and Route B , involving the direct N-methylation of a protected 3-aminopiperidine derivative. We will analyze each route based on chemical efficiency, operational complexity, scalability, and safety considerations, providing detailed experimental protocols and supporting data to guide researchers in selecting the optimal method for their specific needs.
Introduction
The piperidine ring is a privileged scaffold in modern pharmacology, present in a vast number of approved drugs.[3] The introduction of a methylamino group at the 3-position creates a versatile intermediate that allows for further elaboration and fine-tuning of pharmacological properties.[2] The dihydrochloride salt form enhances stability and solubility, making it ideal for subsequent synthetic transformations and formulation studies.[1] Given its importance, the development of robust and economical synthetic routes is paramount. This guide will dissect two common, yet distinct, approaches to its synthesis, offering a clear comparison to inform laboratory and industrial-scale production decisions.
Route A: Synthesis from 3-Aminopyridine
This strategy is a classical approach that builds the piperidine ring from an aromatic precursor. It involves two key transformations: the N-methylation of 3-aminopyridine followed by the hydrogenation of the pyridine ring.
Reaction Scheme
-
Step 1: N-methylation of 3-Aminopyridine. This step can be achieved via formylation followed by reduction. 3-Aminopyridine is first reacted with formic acid to yield 3-formamidopyridine. This intermediate is then reduced, typically with a hydride reducing agent like sodium borohydride, to afford 3-methylaminopyridine.[4]
-
Step 2: Hydrogenation of 3-Methylaminopyridine. The aromatic pyridine ring of 3-methylaminopyridine is reduced to a piperidine ring. This is a catalytic hydrogenation process, often employing a platinum or rhodium catalyst under hydrogen pressure.
-
Step 3: Salt Formation. The resulting 3-methylaminopiperidine free base is then treated with hydrochloric acid to precipitate the desired dihydrochloride salt.
Detailed Experimental Protocol (Route A)
Step A1: Synthesis of 3-Methylaminopyridine
-
To a round-bottom flask, add 3-aminopyridine (1.0 eq).
-
Add 90% formic acid (3.0 eq) and heat the mixture to 140-150°C for 4 hours to form 3-formamidopyridine.
-
Cool the reaction mixture and carefully add it to a suspension of sodium borohydride (2.5 eq) in a suitable solvent like THF at 0-10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water. Adjust the pH to 8-9 with sodium hydroxide solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield crude 3-methylaminopyridine.[4]
Step A2: Synthesis of 3-Methylaminopiperidine
-
In a high-pressure hydrogenation vessel, dissolve the crude 3-methylaminopyridine (1.0 eq) from the previous step in methanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~1-2 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 80-100°C.
-
Maintain the reaction under these conditions for 24-48 hours, monitoring for the cessation of hydrogen uptake.
-
After cooling and carefully venting the vessel, filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-methylaminopiperidine.
Step A3: Formation of Dihydrochloride Salt
-
Dissolve the crude 3-methylaminopiperidine in a minimal amount of isopropanol or ethanol.
-
Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq).
-
Stir the mixture for 1-2 hours, during which time the dihydrochloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Analysis of Route A
-
Expertise & Causality: This route leverages readily available starting materials. The formylation/reduction sequence is a standard method for N-methylation. The high-pressure hydrogenation is a powerful method for reducing the stable pyridine ring, though it requires specialized equipment. PtO₂ (Adam's catalyst) is chosen for its effectiveness in hydrogenating aromatic rings.
-
Trustworthiness: While the steps are well-established, the hydrogenation can sometimes lead to side products or incomplete conversion. The overall yield is reported to be around 49.6%.[4] The purity of the final product is highly dependent on the efficiency of the hydrogenation and purification steps.
Route B: Reductive Amination of N-Boc-3-Piperidone
This modern approach builds the target molecule from a pre-formed piperidine ring, offering potentially better control and milder conditions. It involves protecting the piperidine nitrogen, introducing the methylamino group, and then deprotecting.
Reaction Scheme
-
Step 1: Reductive Amination. N-Boc-3-piperidone is reacted with methylamine in the presence of a reducing agent. This one-pot reaction forms an iminium ion intermediate which is immediately reduced to the N-methylamino group. Sodium triacetoxyborohydride is a common choice for this transformation due to its mildness and selectivity.
-
Step 2: Deprotection and Salt Formation. The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final dihydrochloride salt.
Detailed Experimental Protocol (Route B)
Step B1: Synthesis of tert-butyl 3-(methylamino)piperidine-1-carboxylate
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (a solution in THF or ethanol, ~1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step B2: Deprotection and Salt Formation
-
Dissolve the crude tert-butyl 3-(methylamino)piperidine-1-carboxylate from the previous step in a solvent such as methanol or ethyl acetate.
-
Add an excess of hydrochloric acid (e.g., a 4M solution in dioxane or HCl gas dissolved in the chosen solvent, >3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the dihydrochloride salt.
-
Collect the solid by vacuum filtration, wash with a non-polar solvent like diethyl ether to remove non-polar impurities, and dry under vacuum.
Analysis of Route B
-
Expertise & Causality: This route is highly efficient and demonstrates modern synthetic strategy. Reductive amination is a cornerstone of amine synthesis.[5][6][7] The use of a Boc protecting group is standard practice to prevent side reactions at the piperidine nitrogen. Sodium triacetoxyborohydride is selected because it is less water-sensitive than other hydrides like NaBH₃CN and is highly effective for reducing iminium ions in situ.[6] The acid-labile nature of the Boc group allows for a clean, one-step deprotection and salt formation.
-
Trustworthiness: This method generally provides higher yields and purity compared to Route A. The reactions are typically cleaner with fewer side products. The process is also more amenable to scale-up as it avoids high-pressure hydrogenation equipment.
Head-to-Head Comparison
| Feature | Route A (from 3-Aminopyridine) | Route B (from N-Boc-3-Piperidone) |
| Starting Materials | 3-Aminopyridine, formic acid, NaBH₄, PtO₂ | N-Boc-3-piperidone, methylamine, NaBH(OAc)₃ |
| Overall Yield | Moderate (~50%)[4] | High (>75%) |
| Operational Complexity | High (requires high-pressure hydrogenation) | Low to Moderate (standard glassware) |
| Scalability | Challenging due to specialized equipment | Readily scalable |
| Safety Considerations | High-pressure H₂, flammable solvents, PtO₂ catalyst (pyrophoric when dry) | Methylamine (toxic, volatile), NaBH(OAc)₃ (reacts with water) |
| Green Chemistry | Use of heavy metal catalyst (Pt), high energy input | Milder conditions, but uses chlorinated solvents |
| Control & Purity | Potential for over-reduction or side products | High selectivity, cleaner reaction profile |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route A, starting from 3-Aminopyridine.
Caption: Workflow for Route B, starting from N-Boc-3-Piperidone.
Conclusion and Recommendation
Both synthetic routes successfully yield this compound. However, they present a clear trade-off between starting material cost, operational simplicity, and overall efficiency.
-
Route A is a viable option if 3-aminopyridine is a significantly cheaper starting material and the laboratory is equipped for high-pressure hydrogenations. Its primary drawbacks are the moderate yield, harsh conditions, and specialized equipment requirements.
-
Route B represents a more modern, efficient, and scalable approach. The reductive amination of N-Boc-3-piperidone is a high-yielding and clean reaction that proceeds under mild conditions. While the starting material may be more expensive, the higher throughput, easier scalability, and greater purity of the final product often make it the superior choice for drug development and manufacturing campaigns.
For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis, Route B is the recommended method . Its operational simplicity and superior control over the chemical transformation align better with the demands of modern pharmaceutical development.
References
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- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. URL: https://www.researchgate.net/publication/328400030_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 3-Methylaminopiperidine Dihydrochloride
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can lead to the existence of non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit identical physical properties in an achiral environment but can have profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The human body is chirally selective, meaning each enantiomer of a racemic drug can be metabolized differently, leading to variations in efficacy, tolerability, and overall safety.[1][2]
3-Methylaminopiperidine is a key chiral building block in the synthesis of numerous pharmaceutical agents, particularly in neuropharmacology.[3] As a dihydrochloride salt, it is provided in a stable, soluble form.[3] Ensuring the enantiomeric purity of this intermediate is not merely a quality control checkpoint; it is a fundamental necessity for guaranteeing the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines that favor the development of single-enantiomer drugs, demanding robust analytical methods for their stereochemical characterization.[1][5]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of 3-Methylaminopiperidine dihydrochloride. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the most appropriate method for their needs.
The Analyte: this compound
Before comparing analytical methods, we must understand the physicochemical properties of the analyte itself. 3-Methylaminopiperidine (C₆H₁₄N₂) is a small, polar secondary amine.[6] Its key characteristics influencing analytical strategy are:
-
Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive ultraviolet (UV) detection, a common technique in liquid chromatography.[7][8]
-
High Polarity: Its polar nature can lead to poor retention and peak shape on standard reversed-phase chromatography columns.
-
Volatility: While the free base is potentially volatile, the dihydrochloride salt is a solid with a high melting point, making direct gas chromatography challenging.[3]
These properties necessitate specific analytical strategies, most notably derivatization , to render the molecule detectable and amenable to high-resolution separation.
Core Analytical Strategies: A Comparative Overview
The determination of enantiomeric excess (ee) is primarily achieved through chromatographic, electrophoretic, and spectroscopic techniques.[9] Each approach leverages a chiral environment to differentiate between the enantiomers.
| Technique | Principle of Enantiodiscrimination | Derivatization | Typical Throughput | Key Advantages | Primary Limitations |
| Chiral HPLC (Indirect) | Formation of diastereomers with a chiral derivatizing agent (CDA), separated on a standard achiral column.[9] | Mandatory. | Medium | Utilizes common achiral columns; high sensitivity achievable with fluorescent/UV-active CDAs. | Derivatization can be complex and time-consuming; risk of kinetic resolution.[10] |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5] | Mandatory (for UV detection). | Medium | Simpler sample preparation than indirect method; high resolution is possible. | Requires specialized and expensive chiral columns; method development can be empirical.[11] |
| Chiral GC | Differential interaction of derivatized enantiomers with a chiral stationary phase (often cyclodextrin-based).[12] | Mandatory (to improve volatility and thermal stability). | High | Excellent resolution and efficiency; short analysis times.[9] | Only suitable for thermally stable and volatile derivatives; potential for analyte degradation at high temperatures. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[13] | Not required for detection if using Mass Spec, but helpful for UV. | High | Extremely high separation efficiency; minimal sample and reagent consumption.[5][14] | Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging. |
| NMR Spectroscopy | Formation of diastereomers (with a CDA) or transient complexes (with a CSA) that exhibit distinct, quantifiable signals in the NMR spectrum.[15][16] | Mandatory (with a CDA or CSA). | Very High | Rapid analysis without chromatographic separation; provides structural information. | Lower sensitivity and precision compared to chromatography; requires higher sample concentration.[17] |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for chiral analysis in the pharmaceutical industry due to its robustness and versatility.[4][13] For 3-Methylaminopiperidine, both indirect and direct approaches are viable, but both require a preliminary derivatization step to introduce a UV-absorbing chromophore.[8]
The Causality of Derivatization
The secondary amine group in 3-Methylaminopiperidine is the ideal target for derivatization. Reagents like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride react with the amine to form a sulfonamide or an amide, respectively.[8][18] This chemical modification achieves two critical goals:
-
Introduces a Chromophore: The aromatic ring from the derivatizing agent allows for sensitive UV detection.[8]
-
Improves Chromatographic Behavior: The resulting derivative is less polar, leading to better retention and peak shape on common stationary phases.
Indirect Method: Diastereomer Formation
In this strategy, the enantiomeric mixture is reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA), such as (R)-α-methyl-naphthylacetyl chloride.[19] This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column (e.g., C18).
Experimental Protocol: Indirect Chiral HPLC
-
Sample Preparation (Derivatization):
-
Dissolve ~10 mg of this compound in 1 mL of a 1:1 mixture of water and a suitable organic solvent (e.g., acetonitrile).
-
Add 1.5 equivalents of a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.
-
Add 1.2 equivalents of a chiral derivatizing agent (e.g., (S)-(-)-N-(4-Nitrophenylsulfonyl)prolyl chloride) solution in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes, or until the reaction is complete (monitored by a suitable method like TLC or achiral HPLC).
-
Quench the reaction by adding a small amount of an aqueous acid solution (e.g., 0.1 M HCl).
-
Dilute the sample to the final concentration with the mobile phase.
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 4.5). A typical starting point is 40:60 (Acetonitrile:Buffer).[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the wavelength corresponding to the chromophore of the CDA (e.g., 254 nm).[19]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomers (A1 and A2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Direct Method: Chiral Stationary Phases (CSPs)
The direct approach is often preferred for its simplicity post-derivatization. After reacting the analyte with an achiral derivatizing agent (like PTSC) to add a chromophore, the separation is performed on a Chiral Stationary Phase (CSP).[8] Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H), are exceptionally effective for a wide range of compounds, including derivatized amines.[8][10]
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation (Derivatization):
-
Follow a similar procedure as in the indirect method, but use an achiral derivatizing agent like p-toluenesulfonyl chloride (PTSC) in the presence of a base.[8]
-
Dissolve the dried, derivatized product in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[8]
-
Mobile Phase: Typically a polar organic mobile phase (normal phase or polar organic mode). A common mobile phase is a mixture of ethanol and hexane, or pure ethanol with a small amount of an amine modifier. For the PTSC derivative, 0.1% diethylamine in ethanol is effective.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at the wavelength corresponding to the chromophore (e.g., 228 nm for the PTSC derivative).[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomers (A_R and A_S).
-
Calculate the enantiomeric excess using the standard formula.
-
Section 2: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful complementary technique to HPLC, offering exceptionally high separation efficiency and rapid analysis times with minimal resource consumption.[5] It is particularly well-suited for charged species like the protonated form of 3-Methylaminopiperidine. The separation occurs within a narrow fused-silica capillary under a high-voltage electric field.
Principle of CE Enantioseparation
Enantiomers are separated by adding a chiral selector to the background electrolyte (buffer). Highly versatile selectors for amines include cyclodextrins (CDs) and their derivatives.[13][20] The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different formation constants and/or mobilities, leading to different migration times.[14]
Experimental Protocol: Chiral CE
-
Sample Preparation:
-
Dissolve this compound directly in water or the background electrolyte to a concentration of approximately 0.5-1.0 mg/mL. Derivatization is not strictly necessary if a universal detector like a mass spectrometer is used, but may be required for sensitive UV detection.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
-
Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) to ensure the amine is fully protonated.
-
Chiral Selector: Add an appropriate cyclodextrin to the BGE. Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) is often a good starting point for amine separations at a concentration of 10-20 mM.[20]
-
Voltage: 20-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[14]
-
Detection: UV at a low wavelength (e.g., 200-210 nm) for underivatized amine, or at the chromophore's λmax if derivatized.
-
-
Data Analysis:
-
Calculate % ee from the corrected peak areas of the two enantiomers. Peak area correction is often needed in CE by dividing the raw area by the migration time.
-
Section 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different and rapid approach that does not involve physical separation.[15] Enantiomers are magnetically equivalent and thus indistinguishable in a standard NMR spectrum. To enable differentiation, a chiral auxiliary is added to create diastereomers or diastereomeric complexes, which are no longer magnetically equivalent and will produce distinct signals.[16][21]
NMR Strategies for Amines
Two primary NMR methods are used:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a CDA (e.g., Mosher's acid chloride or a phosphazane reagent) to form stable diastereomers.[17] The resulting mixture is analyzed, and the ratio of diastereomers is determined by integrating well-resolved signals (¹H, ¹⁹F, or ³¹P NMR).
-
Chiral Solvating Agents (CSAs): The analyte forms rapid, reversible, non-covalent complexes with a CSA (e.g., (R)-1,1'-bi-2-naphthol, BINOL).[15][16] This induces chemical shift differences between the enantiomer signals in the spectrum.
The CDA approach is generally more robust for quantitative analysis of amines. A highly effective modern method involves the "Bull-James assembly," where the chiral amine, 2-formylphenylboronic acid, and an enantiopure diol (like BINOL) self-assemble into diastereomeric iminoboronate esters that give well-resolved ¹H NMR signals.[15]
Experimental Protocol: NMR with a Boronic Acid/BINOL CDA
-
Sample Preparation (in NMR tube):
-
Prepare a stock "host" solution of the CDA. Dissolve 1 equivalent of 2-formylphenylboronic acid and 1 equivalent of enantiopure (R)-BINOL in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).[15]
-
In an NMR tube, add a known amount of the 3-Methylaminopiperidine sample.
-
Add a slight excess of the pre-mixed host solution to the NMR tube.[15]
-
Mix thoroughly until the components form the diastereomeric assembly. The reaction is typically rapid and occurs in situ.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate quantitative integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved, baseline-separated signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers.
-
Carefully integrate the areas of these two signals (A1 and A2).
-
Calculate the enantiomeric excess: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Section 4: Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate it is fit for its intended purpose.[22] Regulatory expectations are outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), which is adopted by the FDA and EMA.[22][23][24] For a chiral purity method, the key validation parameters are:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of the other enantiomer and any other potential impurities. This is primarily demonstrated by achieving sufficient resolution (typically Rs > 1.5) between the enantiomeric peaks.[23]
-
Precision (Repeatability & Intermediate Precision): The closeness of agreement between repeated measurements. For the minor (undesired) enantiomer, precision should be evaluated at its specification limit (e.g., 0.5% or 1.0%).[23]
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels.[23]
-
Linearity: The ability to obtain test results directly proportional to the concentration of the analyte. This must be demonstrated for the minor enantiomer over a range, for example, from the Limit of Quantitation (LOQ) to 150% of the specification limit.[23]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase organic content, ±2°C column temperature), providing an indication of its reliability during normal usage.[22]
Conclusion and Recommendations
The choice of analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine Quality Control in a regulated environment, a validated direct chiral HPLC method is often the gold standard. It offers a superb balance of robustness, precision, and simplicity after the initial method development is complete.
-
For high-throughput screening or process development, NMR spectroscopy with a CDA can provide near-instantaneous results without the need for lengthy chromatographic runs, making it ideal for rapid decision-making.
-
When sample volume is extremely limited or for orthogonal method validation, Chiral Capillary Electrophoresis is an excellent choice, providing exceptionally high separation efficiency with minimal sample consumption.
-
Chiral GC is a powerful alternative if the derivatized analyte is sufficiently volatile and thermally stable, often providing the highest resolution and fastest analysis times among the separation techniques.
Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as presented in this guide, is essential for selecting and validating a method that ensures the stereochemical integrity of this critical pharmaceutical intermediate.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methylaminopiperidine Dihydrochloride-Based Compounds
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of novel chemical entities is paramount. This guide provides an in-depth look at the cross-reactivity of compounds based on the 3-Methylaminopiperidine dihydrochloride (3-MAP) scaffold. The piperidine motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and for its ability to confer favorable pharmacokinetic properties.[1] 3-MAP, a versatile intermediate, serves as a crucial building block in the synthesis of a wide array of bioactive molecules, particularly in the realms of neuropharmacology and analgesics.[2]
This guide will delve into the significance of the 3-MAP scaffold, the critical nature of cross-reactivity assessments, and a comparative framework for evaluating compounds derived from this structure. We will explore the underlying principles of various analytical methods and provide actionable protocols for their implementation.
The 3-Methylaminopiperidine Scaffold: A Privileged Structure
The piperidine ring is a highly valued scaffold in drug design due to its capacity to modulate physicochemical properties such as lipophilicity and basicity, which in turn influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] The 3-methylamino substitution on the piperidine ring offers a key vector for further chemical modification, allowing for the exploration of vast chemical space and the optimization of interactions with biological targets. The dihydrochloride salt form of 3-MAP enhances its stability and solubility, simplifying its use in synthetic chemistry.[2]
The inherent structural features of the 3-MAP scaffold, however, also present a potential for off-target interactions, or cross-reactivity. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the methylamino group can serve as both a hydrogen bond donor and acceptor. These features, while crucial for on-target activity, can also lead to unintended binding with other proteins, receptors, or enzymes, potentially causing adverse effects.
Understanding and Mitigating Cross-Reactivity
Cross-reactivity, the binding of a compound to one or more unintended targets, is a significant hurdle in drug development. It can lead to a range of undesirable outcomes, from diminished efficacy to severe toxicity. Therefore, early and comprehensive assessment of a compound's cross-reactivity profile is essential for de-risking drug candidates and ensuring their safety and selectivity.
A logical workflow for assessing the cross-reactivity of 3-MAP-based compounds is outlined below:
Caption: A streamlined workflow for assessing the cross-reactivity of novel compounds.
Comparative Analysis of Hypothetical 3-MAP Derivatives
To illustrate the process of comparative cross-reactivity analysis, let us consider three hypothetical compounds derived from the 3-MAP scaffold: Compound A, Compound B, and Compound C. These compounds were designed to target a specific G-protein coupled receptor (GPCR), "Target X."
Table 1: Cross-Reactivity Profile of 3-MAP Derivatives against a Panel of Off-Target Receptors
| Off-Target Receptor | Compound A (IC50, µM) | Compound B (IC50, µM) | Compound C (IC50, µM) |
| Target X (On-Target) | 0.015 | 0.022 | 0.018 |
| Adrenergic α1 | > 10 | 5.2 | > 10 |
| Dopamine D2 | 8.5 | 2.1 | > 10 |
| Serotonin 5-HT2A | > 10 | > 10 | 9.8 |
| Muscarinic M1 | 3.7 | 0.8 | 6.4 |
| hERG Channel | > 10 | 1.5 | > 10 |
Data is for illustrative purposes only.
-
Compound A demonstrates the highest selectivity for the intended target (Target X) with minimal off-target activity at concentrations up to 10 µM, except for a moderate interaction with the Muscarinic M1 receptor.
-
Compound B shows potent on-target activity but exhibits significant cross-reactivity with multiple off-targets, including the Dopamine D2, Muscarinic M1, and hERG channels. The hERG activity is a particular concern due to the risk of cardiac arrhythmias.
-
Compound C displays good on-target potency and a generally clean off-target profile, with the exception of some activity at the Serotonin 5-HT2A receptor.
This comparative analysis allows for the prioritization of compounds for further development. In this scenario, Compound A would be the most promising lead candidate, with Compound C as a potential backup. Compound B would likely be deprioritized due to its promiscuous binding profile.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for key experiments used to generate the type of data presented in Table 1.
Competitive Radioligand Binding Assay
This assay is a gold standard for quantifying the affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor preparation.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: The competitive binding principle in a radioligand assay.
hERG Channel Patch-Clamp Assay
This electrophysiological assay is critical for assessing the risk of drug-induced cardiac toxicity.
Principle: The whole-cell patch-clamp technique is used to directly measure the effect of a test compound on the electrical current flowing through hERG potassium channels expressed in a mammalian cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Cell Preparation: Plate the cells on glass coverslips for recording.
-
Patch-Clamp Rig: Use a patch-clamp amplifier, microscope, and micromanipulator.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Compound Application: Perfuse the cells with varying concentrations of the test compound.
-
Current Measurement: Record the hERG channel current before and after compound application.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Conclusion
The this compound scaffold is a valuable starting point for the design of novel therapeutics. However, a thorough understanding and early assessment of the cross-reactivity of its derivatives are crucial for successful drug development. By employing a systematic approach that combines in silico, in vitro, and cellular assays, researchers can effectively identify and mitigate potential off-target effects, leading to the development of safer and more effective medicines. The comparative analysis of cross-reactivity profiles, as illustrated in this guide, is an indispensable tool for selecting lead candidates with the highest potential for clinical success.
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A Comparative Pharmacokinetic Profile of Drug Candidates Utilizing 3-Methylaminopiperidine Dihydrochloride
A Senior Application Scientist's Guide to Strategic Scaffold Selection in Drug Discovery
Introduction: The Privileged Piperidine Scaffold and the Strategic Advantage of 3-Methylaminopiperidine
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][3] The versatility of the piperidine motif allows it to serve as a primary pharmacophore or as a linker, profoundly influencing a drug's interaction with its biological target and its overall pharmacokinetic (PK) profile.[4]
Among the vast array of piperidine derivatives, 3-Methylaminopiperidine dihydrochloride emerges as a particularly valuable building block, especially for agents targeting the central nervous system (CNS).[5][6] Its unique structure, featuring a secondary amine with a methyl group at the 3-position, offers a sophisticated tool for fine-tuning a molecule's properties. This guide provides an in-depth comparison of the pharmacokinetic profile of a hypothetical drug candidate incorporating the 3-Methylaminopiperidine moiety against a close structural analog. We will explore the causal relationships between this specific scaffold and key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, supported by detailed experimental protocols and comparative data.
The Influence of the 3-Methylaminopiperidine Moiety on Pharmacokinetic Properties
The selection of a specific chemical scaffold is a critical decision in drug design, directly impacting the molecule's journey through the body. The 3-Methylaminopiperidine structure exerts its influence through a combination of steric and electronic effects.
-
Modulation of Basicity and Lipophilicity: The nitrogen atom in the piperidine ring is basic, and its pKa is a key determinant of a drug's solubility and interaction with biological membranes and targets. The methylamino substituent at the 3-position can subtly influence this basicity.[7] More importantly, the methyl group adds lipophilicity, which can enhance membrane permeability—a crucial factor for oral absorption and, in the case of CNS drugs, for crossing the blood-brain barrier.[7][8]
-
Enhancing Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) family.[9][10] The piperidine ring itself is relatively metabolically stable, but it can be susceptible to N-dealkylation or oxidation at carbons adjacent to the nitrogen.[1][11] The placement of a methyl group, as in the 3-Methylaminopiperidine moiety, can introduce steric hindrance that shields nearby sites from enzymatic attack, thereby improving the compound's metabolic half-life.[4][12] This strategic "metabolic blocking" can lead to improved oral bioavailability and a more durable therapeutic effect.
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical implications of scaffold selection, we present a comparative analysis of two hypothetical CNS-targeted drug candidates:
-
Compound A: Features the 3-Methylaminopiperidine moiety.
-
Compound B: A structural analog utilizing a simpler 3-Aminopiperidine moiety as a comparator.
The core of both compounds is identical; the only variation is the N-methylation on the 3-position substituent.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize the predicted and experimental data for our two hypothetical compounds.
Table 1: Comparative Physicochemical Properties
| Property | Compound A (with 3-Methylaminopiperidine) | Compound B (with 3-Aminopiperidine) | Rationale for Difference |
| Molecular Weight | 350.45 g/mol | 336.42 g/mol | Addition of a methyl group (-CH₂) |
| cLogP | 2.8 | 2.5 | Methyl group increases lipophilicity |
| pKa (strongest basic) | 9.8 | 9.9 | Minor electronic effect of the methyl group |
| Aqueous Solubility (pH 7.4) | 0.08 mg/mL | 0.12 mg/mL | Increased lipophilicity slightly reduces solubility |
Table 2: Comparative In Vitro ADME Profile
| Assay | Compound A (with 3-Methylaminopiperidine) | Compound B (with 3-Aminopiperidine) | Rationale for Difference |
| Caco-2 Permeability (Papp, A→B) | 15.5 x 10⁻⁶ cm/s | 12.1 x 10⁻⁶ cm/s | Higher lipophilicity enhances passive diffusion |
| Efflux Ratio (Papp, B→A / A→B) | 1.8 | 1.9 | Both are not significant P-gp substrates |
| Human Liver Microsomal Stability (t½) | 75 min | 35 min | Methyl group sterically hinders metabolic attack |
| Intrinsic Clearance (CLint) | 15 µL/min/mg | 32 µL/min/mg | Slower metabolism leads to lower clearance |
Table 3: Comparative In Vivo Pharmacokinetic Profile (Rat Model, 5 mg/kg Oral Dose)
| Parameter | Compound A (with 3-Methylaminopiperidine) | Compound B (with 3-Aminopiperidine) | Rationale for Difference |
| Cmax (Peak Plasma Conc.) | 210 ng/mL | 115 ng/mL | Improved stability and absorption lead to higher peak exposure |
| Tmax (Time to Peak Conc.) | 1.5 h | 1.0 h | Minor variations in absorption rate |
| AUC₀-∞ (Total Drug Exposure) | 1890 ng·h/mL | 780 ng·h/mL | Significantly reduced clearance leads to greater overall exposure |
| Half-life (t½) | 6.2 h | 2.8 h | Direct consequence of improved metabolic stability |
| Oral Bioavailability (%F) | 55% | 25% | Combination of better permeability and reduced first-pass metabolism |
The data clearly demonstrates the strategic advantage conferred by the 3-Methylaminopiperidine moiety. The N-methylation in Compound A leads to a marked improvement in metabolic stability, which translates directly to a longer in vivo half-life, greater overall drug exposure (AUC), and significantly higher oral bioavailability compared to its non-methylated counterpart, Compound B .
Visualization of Experimental and Conceptual Frameworks
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: High-level experimental workflow for pharmacokinetic profiling.
Caption: Impact of N-methylation on metabolic stability.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step methodologies for the key in vitro experiments cited in this guide.
Metabolic Stability Assay Using Human Liver Microsomes
This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[13] The rate of disappearance of the parent compound is monitored over time to calculate its intrinsic clearance.[10]
A. Rationale and Self-Validation
The protocol's trustworthiness is established by including controls. A positive control compound with a known metabolic rate (e.g., Verapamil) validates the enzymatic activity of the microsome batch.[9] A negative control incubation without the NADPH cofactor reveals any non-enzymatic degradation or chemical instability.[14]
B. Materials & Equipment
-
Human Liver Microsomes (HLM)
-
Test Compounds (Compound A, Compound B)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][15]
-
Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis[10]
C. Step-by-Step Methodology
-
Preparation: Thaw HLM on ice. Prepare a 20 mM stock solution of the test compounds in DMSO.[13]
-
Reaction Mixture Setup: In an incubation plate, prepare the main reaction mixture containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).[9]
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiating the Reaction: To initiate the metabolic reaction, add the NADPH regenerating system.[9] Immediately after, add the test compound to achieve a final concentration (e.g., 1 µM).[15] The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[10][13] The acetonitrile immediately stops the reaction by precipitating the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[10][13]
Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal absorption of drugs.[7] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16][17]
A. Rationale and Self-Validation
The integrity of the Caco-2 cell monolayer is the most critical parameter for a valid assay. This is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[16] Monolayers with low TEER values are not used.[18] Additionally, high- and low-permeability control compounds are run with each batch to ensure the system is performing as expected.[16] An efflux ratio greater than 2 typically indicates the compound is a substrate for active efflux.[19]
B. Materials & Equipment
-
Caco-2 cells seeded on Transwell™ filter inserts (e.g., in 24-well plates) and cultured for ~21 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test Compounds (Compound A, Compound B).
-
Lucifer yellow for monolayer integrity check.
-
Incubator (37°C, 5% CO₂).
-
LC-MS/MS system for analysis.
C. Step-by-Step Methodology
-
Monolayer Preparation: Use Caco-2 monolayers cultured for 21-25 days post-seeding.
-
Integrity Check: Measure the TEER value of each well. Only use wells that meet the acceptance criterion (e.g., ≥ 200 Ω·cm²).[18]
-
Equilibration: Gently wash the monolayers with pre-warmed transport buffer and let them equilibrate in the incubator for 30 minutes.[18]
-
Dosing (Apical to Basolateral - A→B):
-
Dosing (Basolateral to Apical - B→A): For determining the efflux ratio, perform the reverse experiment in parallel wells. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[17]
-
Incubation: Place the plates in the incubator on an orbital shaker and incubate for a set period (e.g., 2 hours).[16][17]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Conclusion
The strategic incorporation of the This compound moiety offers a powerful approach to enhancing the pharmacokinetic properties of drug candidates. As demonstrated through our comparative analysis, the N-methylation at the 3-position provides a distinct advantage in improving metabolic stability, which directly translates to superior in vivo performance, including longer half-life and increased oral bioavailability. While every drug discovery project presents unique challenges, understanding the causal relationship between a scaffold's structure and its resulting ADME profile is paramount. This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to make informed decisions, leveraging advanced building blocks like 3-Methylaminopiperidine to design more effective and durable therapeutics.
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- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal Clearance/Stability Assay. Domainex.
- Caco-2 Permeability Assay. Enamine.
- Caco-2 permeability assay.
- 3-(Methylamino)piperidine dihydrochloride. MySkinRecipes.
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Evaluating the Safety Profile of 3-Methylaminopiperidine Dihydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Scrutiny of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties that often enhance the druggability of molecules.[1] Its three-dimensional structure and basic nitrogen atom allow for precise vectoral orientation of substituents to engage with biological targets, while also providing opportunities to modulate properties like solubility and metabolic stability.[1][2][3] 3-Methylaminopiperidine dihydrochloride, in particular, serves as a versatile building block in the synthesis of a wide array of pharmacologically active agents, especially those targeting the central nervous system (CNS).[4][5] Its structure allows for facile modification, enabling extensive structure-activity relationship (SAR) studies.[5]
However, the very features that make the piperidine motif attractive also necessitate a rigorous evaluation of its safety profile. The introduction of any heterocyclic scaffold into a drug candidate requires a thorough investigation of potential liabilities, including cytotoxicity, genotoxicity, and off-target pharmacology. This guide provides a comprehensive framework for evaluating the safety profile of this compound derivatives, offering a comparative analysis of essential toxicological assays and providing detailed, adaptable experimental protocols. While specific toxicity data for this compound and its direct derivatives are not extensively available in the public domain, this guide will equip researchers with the necessary methodologies to conduct a thorough safety assessment, drawing on established protocols for similar chemical entities.
Strategic Approach to Safety Evaluation: A Phased Investigation
A robust safety evaluation of novel chemical entities follows a tiered, logical progression from in vitro to in vivo studies. This approach allows for early identification of potential hazards, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: A phased approach to safety and toxicity evaluation.
Part 1: Foundational In Vitro Toxicity Assessment
The initial phase of safety evaluation focuses on in vitro assays to determine a compound's intrinsic potential for cellular damage. These assays are crucial for early go/no-go decisions and for guiding the design of subsequent studies.
Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes cell death.[6][7] These assays measure various cellular health indicators, such as metabolic activity and membrane integrity.[8][9]
Comparative Overview of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assays | Measures metabolic activity through the reduction of tetrazolium salts by mitochondrial enzymes into a colored formazan product.[6] | High-throughput, cost-effective, well-established. | Can be confounded by compounds that interfere with mitochondrial respiration. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10] | Simple, reliable for measuring necrosis.[6] | Less sensitive for detecting apoptosis; timing is critical as LDH degrades. |
| Live/Dead Staining | Uses fluorescent dyes like calcein-AM (stains live cells) and propidium iodide (stains dead cells) to differentiate cell populations.[6] | Provides direct visualization and quantification of live vs. dead cells. | Requires fluorescence microscopy or flow cytometry. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxicity of 3-methylaminopiperidine derivatives in a relevant cell line (e.g., HepG2 for hepatotoxicity screening).
Materials:
-
Test compound (3-methylaminopiperidine derivative)
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette, plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Incubation: After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity testing is essential to determine if a compound can damage genetic material (DNA), which can lead to mutations or cancer.[11][12] A standard battery of in vitro tests is typically required by regulatory agencies.[12][13]
Comparative Overview of Key Genotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Bacterial Reverse Mutation (Ames) Test | Uses strains of Salmonella typhimurium with mutations in the histidine operon to detect gene mutations (point mutations and frameshifts).[14] | Rapid, cost-effective, and highly predictive for certain types of carcinogens.[15] | Bacterial system may not fully replicate mammalian metabolism; may miss some classes of carcinogens. |
| In Vitro Micronucleus Test | Detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division.[14] | Reliable and successful for detecting genotoxic agents; can be adapted for high-throughput screening.[14] | Scoring can be subjective if not automated. |
| Comet Assay (Single-Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[14] | Highly sensitive for detecting low levels of DNA damage; applicable to various cell types.[14] | Does not reveal the underlying mechanism of the genotoxic effect.[14] |
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol outlines the standard procedure for the Ames test to evaluate the mutagenic potential of a 3-methylaminopiperidine derivative.
Materials:
-
Test compound
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (from rat liver, for metabolic activation) and cofactor solution
-
Molten top agar
-
Minimal glucose agar plates
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Incubation (with and without S9): In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of buffer (without metabolic activation).
-
Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Caption: Workflow for the Ames Test.
Part 2: Advanced Safety Assessment and In Vivo Considerations
Following foundational in vitro testing, further investigations are necessary to understand organ-specific toxicity and the compound's behavior in a more complex biological system.
Hepatotoxicity: A Critical Concern
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury (DILI).[16] Early assessment of hepatotoxicity is crucial. While 2D cell cultures provide initial data, more advanced models are gaining prominence.
Comparative Models for Hepatotoxicity Assessment
| Model | Description | Advantages | Limitations |
| Primary Human Hepatocytes (2D) | Monolayer cultures of hepatocytes isolated from human liver tissue. | Gold standard for in vitro metabolism and toxicity studies.[16] | Rapidly lose hepatic function and viability in culture.[16] |
| 3D Liver Spheroids | Self-assembled aggregates of hepatocytes that mimic the 3D architecture and cell-cell interactions of the liver. | Maintain viability and metabolic function for longer periods than 2D cultures. | Can have variability in size and cell composition. |
| Liver-on-a-Chip | Microfluidic devices that co-culture different liver cell types and incorporate flow to better replicate the liver microenvironment.[17] | Provides a more physiologically relevant model for studying drug metabolism and toxicity.[17] | Technically complex and lower throughput. |
In Vivo Studies: The Whole-System Perspective
If in vitro data are favorable, preclinical in vivo studies are conducted in accordance with regulatory guidelines, such as those from the FDA and ICH.[13][18][19][20] These studies are designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and assess the reversibility of any adverse effects.[19]
Key In Vivo Safety Studies:
-
Acute Toxicity Studies: Typically conducted in two rodent species to determine the toxicity of a single, high dose of the compound.[21] This helps in classifying the compound's toxicity and in planning repeat-dose studies.
-
Repeat-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 or 90 days) to evaluate the cumulative effects of exposure. These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Comparative Context: Piperidine vs. Alternative Scaffolds
While 3-methylaminopiperidine offers synthetic versatility, it is prudent to consider alternative heterocyclic scaffolds. The choice of a core structure can significantly impact a compound's safety and pharmacokinetic profile.
| Scaffold | Potential Advantages | Potential Safety/Metabolic Liabilities | | :--- | :--- | :--- | :--- | | Piperidine | Favorable pKa, good solubility, established synthetic routes.[2][3] | Potential for CYP450 inhibition, formation of reactive metabolites (e.g., iminium ions). | | Pyrrolidine | Less basic than piperidine, can alter receptor selectivity. | Can also undergo metabolic oxidation. | | Morpholine | More polar, can improve solubility and reduce off-target interactions. | Generally considered metabolically stable; ether linkage can be a site of metabolism. | | Piperazine | Offers two points for substitution, allowing for modulation of properties.[22] | Can have complex metabolic pathways and potential for CNS side effects depending on substitution. | | Bridged Piperidines (e.g., Tropane) | Conformationally restricted, can increase target selectivity and reduce off-target binding.[23] | More complex synthesis. |
The metabolic stability of the piperidine ring is highly dependent on the substitution pattern.[1] Introducing substituents near the nitrogen atom can sterically hinder metabolic attack and improve the compound's half-life.[1] Therefore, the safety profile of a 3-methylaminopiperidine derivative must be evaluated in the context of its full chemical structure.
Conclusion and Future Directions
The safety evaluation of this compound derivatives requires a systematic and multi-faceted approach. This guide outlines a logical progression of in vitro and in vivo studies, from foundational cytotoxicity and genotoxicity assays to more complex organ-specific toxicity models. While specific public data on this particular building block is scarce, the provided protocols and comparative frameworks offer a robust starting point for any research program.
Ultimately, the goal is to build a comprehensive safety profile that enables an informed risk-benefit assessment for any new drug candidate. By integrating these toxicological evaluations early and iteratively throughout the drug discovery process, researchers can de-risk their projects, optimize their lead compounds, and ultimately contribute to the development of safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylaminopiperidine Dihydrochloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Methylaminopiperidine dihydrochloride (CAS No. 127294-77-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and environmental integrity. The procedures outlined are based on established principles of chemical safety and hazardous waste management, addressing the compound's specific chemical nature as a piperidine derivative and an amine salt.
Part 1: Core Safety Principles and Hazard Assessment
This compound is a versatile intermediate in pharmaceutical research.[1] Its proper management from acquisition to disposal is paramount. While comprehensive toxicological data for this specific compound is not extensively published, its structural similarity to other piperidine derivatives and its nature as a dihydrochloride salt inform a cautious and rigorous approach to its handling and disposal.[2][3]
The foundational principle is to treat this compound and any material contaminated with it as hazardous waste .[4][5] Direct disposal into sanitary sewers or general waste is strictly prohibited to prevent environmental contamination and potential reactions within the waste stream.[4]
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value | Source(s) |
| CAS Number | 127294-77-3 | [1][6] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [1][3] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Solubility | Soluble in water | [3] |
| pH in Solution | Acidic due to the dihydrochloride salt form | [3] |
| Stability | Stable under normal conditions; hygroscopic | [3][7] |
| Incompatibilities | Strong oxidizing agents | [3] |
Primary Hazard Profile
Based on analogous compounds, the following hazards should be assumed:
-
Corrosivity: As with many amine hydrochlorides and piperidine derivatives, this compound may cause severe skin burns and serious eye damage.[8]
-
Irritation: It may cause respiratory irritation if inhaled as a dust.[9]
-
Toxicity: Assumed to be harmful if swallowed.[8]
-
Environmental Hazard: Piperidine derivatives can be toxic to aquatic life with long-lasting effects.
-
Combustion Hazards: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[10]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Adherence to a strict PPE protocol is mandatory to mitigate the risks of exposure during handling and disposal. All operations involving this compound should be performed within a certified chemical fume hood to control airborne dust and vapors.[4]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes of solutions and airborne particles, preventing severe eye damage.[9][11] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended). | Provides a robust barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[4][11] |
| Body Protection | A dedicated, buttoned lab coat. | Prevents contamination of personal clothing.[4][9] |
| Respiratory | Required when handling large quantities or when dust/aerosols may be generated outside of a fume hood. | Use a NIOSH-approved respirator with appropriate cartridges. Consult your institution's EHS department for specific recommendations. |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance with standards set by organizations like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[12][13]
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation.[11][14]
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible materials can cause dangerous reactions.
-
Dedicated Containers: Establish separate, dedicated waste containers for solid and liquid waste containing this compound.
Step 2: Collection of Unused Product and Contaminated Solids
This category includes the pure chemical, contaminated weigh boats, pipette tips, gloves, and bench paper.
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible container that is durable and has a secure, screw-on cap.[4]
-
Collection: Carefully place all solid waste into the designated container. Avoid generating dust. If cleaning up a powder spill, use an inert absorbent material like vermiculite or sand, and collect this as solid waste.[15]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[11][15]
Step 3: Collection of Contaminated Liquid Waste
This includes solutions containing the compound and the first rinsate from decontaminating glassware.
-
Container Selection: Use a compatible, shatter-resistant, and leak-proof container (e.g., HDPE or glass) with a secure, sealing cap.
-
Collection: Carefully pour or pipette all liquid waste into the designated container. Do not overfill; leave at least 10% of the volume as headspace to allow for expansion.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in water"), and an approximate concentration of the active compound.
Step 4: Decontamination of Empty Containers
Empty containers that once held the pure compound are not truly empty and must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container with a suitable solvent (e.g., water or methanol) a minimum of three times.[16]
-
Collect Rinsate: The first rinse is highly contaminated and must be collected as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy. Consult your EHS department.
-
Container Disposal: Once decontaminated, deface or remove the original label. The container can then be disposed of according to institutional guidelines, which may allow for disposal as regular solid waste or require it to be collected as hazardous waste.[2]
Step 5: Temporary Storage and Final Disposal
-
Storage: Keep all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[15]
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the collection of the hazardous waste. Disposal must be carried out by a licensed hazardous waste disposal contractor.[2][4][17] The standard final disposal method for this type of compound is high-temperature incineration.[7][16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Logical workflow for the safe disposal of this compound.
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Navigating the Safe Handling of 3-Methylaminopiperidine Dihydrochloride: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. 3-Methylaminopiperidine dihydrochloride, a versatile building block in medicinal chemistry, holds significant promise in the development of new therapeutic agents, particularly those targeting the central nervous system.[1][2] However, its potential for innovation is matched by its potential hazards. A thorough and nuanced understanding of its safe handling is not merely a matter of regulatory compliance, but a cornerstone of scientific integrity and personal safety.
This guide moves beyond a simple checklist of precautions. It provides a comprehensive operational framework grounded in the "why" of safety protocols, empowering you to work confidently and securely with this valuable compound.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a deep understanding of the inherent risks is crucial. This compound is classified with several key hazards that dictate our handling procedures.[3][4][5]
| Hazard Classification | Description | Potential Consequences |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | Direct contact can lead to redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4][5] | Contact with eyes can result in severe and potentially irreversible damage. |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Ingestion can lead to adverse health effects. |
The causality behind these hazards lies in the chemical's reactivity. As a hydrochloride salt of a substituted piperidine, it can readily interact with biological tissues, leading to the observed irritation and damage. It is imperative that all handling procedures are designed to minimize or eliminate any direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most direct and effective means of preventing exposure. The following PPE is mandatory when handling this compound.
Essential PPE Ensemble:
-
Eye and Face Protection : Due to the risk of serious eye damage, chemical safety goggles are the minimum requirement.[3] For operations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in conjunction with goggles.[6]
-
Hand Protection : Chemically resistant gloves are essential. The choice of glove material should be based on the specific solvent being used, if any, and the duration of the task. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
-
Protective Clothing : A standard laboratory coat is required. For tasks with a significant risk of spillage, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection : All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[7] If a fume hood is not available or if aerosol generation is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing of Solid Compound:
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers.
-
Donning PPE : Put on all required PPE as outlined in the previous section.
-
Weighing : Perform all weighing operations within the chemical fume hood. To minimize dust generation, handle the solid gently. Avoid scooping or pouring from a height.
-
Container Sealing : Immediately after weighing, securely seal the primary container.
-
Cleaning : Clean any residual dust from the balance and surrounding surfaces within the fume hood using a damp cloth or a vacuum with a HEPA filter. Do not use a dry brush, as this can generate dust.
Solution Preparation:
-
Solvent Dispensing : If preparing a solution, dispense the required solvent within the fume hood.
-
Addition of Solid : Slowly add the weighed this compound to the solvent. This should be done in a manner that avoids splashing.
-
Mixing : If required, use a magnetic stirrer or gentle agitation to dissolve the solid. Keep the container covered as much as possible during this process.
-
Labeling : Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the area with a damp cloth. |
| Major Spill | Evacuate the area and alert your institution's environmental health and safety (EHS) department.[3] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation : All waste containing this compound, including empty containers, contaminated gloves, and weigh boats, must be segregated as hazardous waste.
-
Containerization : Place all solid and liquid waste into clearly labeled, sealed, and chemically resistant containers.
-
Disposal Method : The recommended method for disposal is incineration by a licensed waste disposal company.[8][9] This ensures the complete destruction of the compound.
-
Regulatory Compliance : Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.
The following diagram outlines the disposal workflow.
Caption: Disposal Workflow for this compound Waste.
By integrating these safety protocols into your laboratory practice, you can confidently and responsibly harness the scientific potential of this compound. Remember, a culture of safety is a culture of scientific excellence.
References
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Alfa Aesar. SAFETY DATA SHEET. (2010-05-28).
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- aapptec. Safety Data Sheet.
- PubChem. 3-(Methylamino)piperidine Dihydrochloride.
- Maybridge. Safety Data Sheet. (2022-04-26).
- MySkinRecipes. 3-(Methylamino)piperidine dihydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


